3-Hydroxyphthalic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-hydroxyphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUOZFHYBCRUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208848 | |
| Record name | 3-Hydroxyphthalic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601-97-8 | |
| Record name | 3-Hydroxyphthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=601-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Hydroxyphthalic acid | |
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| Record name | 3-Hydroxyphthalic acid | |
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| Record name | 3-Hydroxyphthalic acid | |
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| Record name | 3-hydroxyphthalic acid | |
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| Record name | 3-HYDROXYPHTHALIC ACID | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-Hydroxyphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxyphthalic acid, a key chemical intermediate with applications in various scientific fields. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities. Particular emphasis is placed on providing detailed experimental procedures and summarizing quantitative data for ease of reference by researchers and drug development professionals.
Chemical Identity and Structure
This compound, also known as 3-hydroxy-1,2-benzenedicarboxylic acid, is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted with two adjacent carboxylic acid groups and a hydroxyl group at the 3-position.
Chemical Structure:
Caption: Ball-and-stick model of the this compound molecule.
CAS Number: 601-97-8[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in experimental setups, and for computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₈H₆O₅ | [1] |
| Molecular Weight | 182.13 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 163-165 °C | |
| Solubility | Soluble in polar organic solvents | |
| pKa | Data not readily available | |
| LogP | 0.7886 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common and well-documented laboratory-scale preparation involves the hydrolysis of its corresponding anhydride, 3-Hydroxyphthalic anhydride (also known as 4-hydroxyisobenzofuran-1,3-dione).
Synthesis via Hydrolysis of 3-Hydroxyphthalic Anhydride
This method provides a straightforward route to this compound from its commercially available anhydride.
Experimental Protocol:
-
Dissolution: Dissolve 3-Hydroxyphthalic anhydride (1.0 equivalent) in a 2N aqueous solution of sodium hydroxide (NaOH).
-
Hydrolysis: Stir the reaction mixture at room temperature for several hours (e.g., 15 hours) to ensure complete hydrolysis of the anhydride ring.
-
Acidification: Carefully add a 2N aqueous solution of hydrochloric acid (HCl) to the reaction mixture to adjust the pH to approximately 2. This protonates the carboxylate groups, leading to the precipitation of this compound.
-
Purification: The resulting solution can be purified by preparative High-Performance Liquid Chromatography (HPLC).
-
Isolation: Lyophilization of the purified fractions yields this compound as a white amorphous solid.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
Reference Spectroscopic Data:
| Spectroscopic Technique | 4-Hydroxyphthalic acid (Isomer Reference) | 3-Hydroxyphthalic anhydride |
| ¹H NMR (DMSO-d₆, ppm) | δ 12.9 (s, 2H, COOH), 7.6-7.0 (m, 3H, Ar-H), 9.9 (s, 1H, OH) | δ 7.8-7.2 (m, 3H, Ar-H), 11.2 (s, 1H, OH) |
| IR (cm⁻¹) | ~3400-2500 (br, O-H, COOH), ~1700 (s, C=O), ~1600, 1500 (m, C=C) | ~3200 (br, O-H), ~1840, 1770 (s, C=O anhydride), ~1600, 1500 (m, C=C) |
| Mass Spectrum (m/z) | Expected [M-H]⁻ at 181.01 | Expected [M-H]⁻ at 163.01 |
Biological Activity and Potential Applications in Drug Development
This compound belongs to the class of hydroxybenzoic acids, which are known to possess a range of biological activities. Research into the specific activities of the 3-hydroxy isomer is ongoing, with much of the current literature focusing on its anhydride derivative.
Known Biological Activities
-
Antimicrobial and Antiviral Properties: The anhydride of this compound has been investigated for its role in modifying proteins to create agents with microbicidal properties, particularly against HIV.[2]
-
Enzyme Inhibition: As a phenolic acid, this compound and its derivatives have the potential to act as enzyme inhibitors. For instance, various hydroxybenzoic acids have been studied as inhibitors of enzymes like acetylcholinesterase and α-amylase.[3][4] The specific inhibitory profile of this compound requires further investigation.
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. While direct radical scavenging activity may be limited due to the absence of a catechol group, indirect antioxidant mechanisms, such as the modulation of cellular signaling pathways like the Nrf2 pathway, are plausible.[5]
Potential Signaling Pathway Interactions
While a definitive signaling pathway directly modulated by this compound has not been fully elucidated, based on the activities of related phenolic acids, several pathways could be of interest for future research.
Hypothesized Signaling Interaction:
Caption: Hypothesized signaling interactions of this compound.
Conclusion
This compound is a valuable chemical compound with established synthetic routes and a range of potential biological activities that warrant further investigation. Its structural similarity to other bioactive phenolic acids suggests its potential as a lead compound in drug discovery, particularly in the areas of antimicrobial, antiviral, and antioxidant therapies. This guide provides a foundational resource for researchers to build upon in their exploration of this promising molecule. Further studies are needed to fully elucidate its mechanisms of action and to explore its therapeutic potential.
References
- 1. This compound | C8H6O5 | CID 69039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyphthalic anhydride 98 37418-88-5 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
physical and chemical properties of 3-Hydroxyphthalic acid
An In-depth Technical Guide to 3-Hydroxyphthalic Acid
Introduction
This compound (3-HPA), also known as 3-hydroxybenzene-1,2-dicarboxylic acid, is an aromatic organic compound.[1][2] It belongs to the family of hydroxybenzoic acids, which are characterized by a benzene ring substituted with at least one hydroxyl group and one carboxyl group.[2] This guide provides a comprehensive overview of the , its synthesis, and its biological significance, tailored for researchers, scientists, and professionals in drug development.
Core Properties
This compound is a solid compound with the molecular formula C₈H₆O₅.[1] Its structure consists of a phthalic acid molecule with a hydroxyl group at the 3-position.
Physical and Chemical Data
The key are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 601-97-8 | CAS Common Chemistry[1] |
| Molecular Formula | C₈H₆O₅ | CAS Common Chemistry[1] |
| Molecular Weight | 182.13 g/mol | PubChem[2] |
| Canonical SMILES | C1=CC(=C(C(=C1)O)C(=O)O)C(=O)O | PubChem[2] |
| InChIKey | MNUOZFHYBCRUOD-UHFFFAOYSA-N | CAS Common Chemistry[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes | Source |
| Melting Point | 16 °C (decomposes) | This value is reported but may be for a specific hydrate or solvate, as it is unusually low for this class of compound. The related 3-hydroxyphthalic anhydride has a melting point of 199-202 °C. | CAS Common Chemistry[1], Sigma-Aldrich |
| Boiling Point | Not available | Data not found in the reviewed literature. | |
| Solubility | Not specified | Expected to be soluble in water and polar organic solvents like DMSO and methanol, similar to other hydroxybenzoic acids. | |
| pKa | Not available | Data not found in the reviewed literature. |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound.
Table 3: Spectral Data for this compound
| Spectrum Type | Data | Source |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 10.21 (bs, 1H), 7.33–7.27 (m, 2H), 7.08 (dd, J = 7.4, 1.8 Hz, 1H) | Bio-protocol[3] |
| ¹³C NMR | (101 MHz, DMSO-d₆) δ 168.97, 167.64, 155.12, 130.60, 130.32, 123.67, 120.26, 120.03 | Bio-protocol[3] |
| Mass Spectrometry | ESI-MS m/z: 183.0 (MH⁺) | Bio-protocol[3] |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the hydrolysis of its anhydride.[3]
Objective: To synthesize this compound from 4-hydroxyisobenzofuran-1,3-dione (3-hydroxyphthalic anhydride).
Materials:
-
4-hydroxyisobenzofuran-1,3-dione (commercially available)
-
Aqueous Sodium Hydroxide (NaOH), 2N
-
Aqueous Hydrochloric Acid (HCl), 2N
-
Water for HPLC
Procedure:
-
Dissolve 4-hydroxyisobenzofuran-1,3-dione (1.0 mmol) in 4.0 ml of 2N aqueous NaOH.
-
Stir the reaction mixture at room temperature for 15 hours.
-
Adjust the pH of the solution to 2 by adding 2N aqueous HCl.
-
Purify the resulting solution using preparative High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase
-
Gradient: Linear gradient of 20% to 50% Solvent B (e.g., acetonitrile with 0.1% TFA) in Solvent A (e.g., water with 0.1% TFA) over 30 minutes.
-
Flow Rate: 10 ml/min.
-
-
Collect the fraction corresponding to the product (retention time ~17.4 min).
-
Lyophilize the collected fraction to yield this compound as a white amorphous solid.[3]
Caption: Synthesis and purification workflow for this compound.
Reactivity and Stability
This compound is generally stable under standard conditions. The presence of two carboxylic acid groups and a phenolic hydroxyl group dictates its reactivity. It can undergo reactions typical of these functional groups, such as esterification, decarboxylation at high temperatures, and electrophilic aromatic substitution. The hydroxyl group activates the benzene ring, directing incoming electrophiles primarily to the ortho and para positions.
Biological Activity and Applications
While research specifically on this compound is limited, its derivatives, particularly its anhydride, have shown significant biological activity.
Antiviral Properties of Derivatives
3-Hydroxyphthalic anhydride has been investigated for its antiviral properties. Chemical modification of proteins, such as human serum albumin and ovalbumin, with 3-hydroxyphthalic anhydride has been shown to create potent microbicide candidates that inhibit HIV infection by blocking viral entry. Similar modified proteins have also demonstrated in vitro activity against the herpes simplex virus 2.
This mechanism suggests that the anhydride reacts with amine groups on the protein surface, altering the protein's charge and conformation in a way that interferes with the virus's ability to bind to and enter host cells.
Caption: Blocking of viral entry by a 3-HPA derivative.
Other Potential Applications
Given its structure as a hydroxybenzoic acid, 3-HPA may possess antioxidant and anti-inflammatory properties, which are common among this class of compounds.[4][5] It can also serve as a valuable building block in organic synthesis for creating more complex molecules, including pharmaceuticals and polymers.[6] For instance, 3-hydroxyphthalic anhydride is used as a raw material for heat-stable resins like polyesters and polyimides.[6]
Safety and Handling
This compound is classified as an irritant.[2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. This compound | C8H6O5 | CID 69039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101258139A - Method for preparing 3-hydroxyl phthalic anhydride - Google Patents [patents.google.com]
Synthesis of 3-Hydroxyphthalic Acid from 3-Halophthalic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-hydroxyphthalic acid from its halogenated precursors, specifically 3-chloro- and 3-bromophthalic acid. The synthesis of this compound is a crucial step in the development of various pharmaceuticals and advanced materials. This document details the primary synthetic methodologies, including copper-catalyzed hydrolysis and nucleophilic aromatic substitution, presenting experimental protocols, quantitative data, and mechanistic insights.
Executive Summary
The conversion of 3-halophthalic acids to this compound can be achieved through several synthetic strategies. The most prominent and effective methods are copper-catalyzed hydrolysis of 3-bromophthalic acid and nucleophilic aromatic substitution, which is more applicable to the more reactive 3-chlorophthalic acid, often in its anhydride form. Each method presents distinct advantages and challenges in terms of reaction conditions, yields, and substrate scope. This guide aims to provide the necessary technical details to enable researchers to select and implement the most suitable synthetic route for their specific needs.
Physicochemical Properties
A summary of the key physicochemical properties of the reactant and product is provided below for easy reference.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 3-Chlorophthalic acid | C₈H₅ClO₄ | 200.58 | White to off-white crystalline solid[1] | 27563-65-1[2] |
| 3-Bromophthalic acid | C₈H₅BrO₄ | 245.03 | Not specified | 116-69-8[3] |
| This compound | C₈H₆O₅ | 182.13 | White amorphous solid[4] | 601-97-8[5] |
Synthetic Methodologies
Two primary methodologies for the synthesis of this compound from 3-halophthalic acid derivatives are discussed in detail: Copper-Catalyzed Hydrolysis and Nucleophilic Aromatic Substitution (SNAr).
Copper-Catalyzed Hydrolysis of 3-Bromophthalic Acid
Copper-catalyzed hydrolysis is a highly effective method for the conversion of aryl bromides to phenols. This method offers the advantage of proceeding under relatively moderate conditions and has been shown to be effective for the synthesis of hydroxyphthalic acids without isomerization.
The following protocol is adapted from a patented procedure for the hydrolysis of a mixture of 3- and 4-bromophthalic acids, which states that the conversion proceeds without isomerization.
Materials:
-
3-Bromophthalic acid
-
Sodium hydroxide (NaOH)
-
Copper(I) chloride (CuCl)
-
Hydrochloric acid (HCl, 32%)
-
Ethyl ether
Procedure:
-
In a one-liter autoclave, a mixture of 3-bromophthalic acid (or a mixture of 3- and 4-bromophthalic acid), aqueous 7N NaOH, and a catalytic amount of CuCl is placed. The molar ratio of NaOH to bromophthalic acid should be approximately 5:1, and the catalyst loading can be around 1.25 mol%.
-
The autoclave is sealed and heated to 150°C. The reaction is typically complete within an hour.
-
After cooling to room temperature, the autoclave is opened, and the reaction mixture is filtered to remove the copper catalyst.
-
The filtrate is transferred to a four-necked flask equipped with a stirrer, condenser, dropping funnel, and thermometer.
-
The filtrate is acidified to pH 1 with 32% HCl at 60-80°C until complete dissolution is observed.
-
The mixture is then cooled with continuous stirring and extracted with ethyl ether.
-
The ether solution is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield this compound.
| Starting Material | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-Bromophthalic acid | CuCl | 7N NaOH | 150 | 0.7 | Not specified | 96.5 (for 4-HPA by GC) |
| 4-Bromophthalic anhydride | Cu₂O | KOH | 120-140 | Not specified | 95.3 | 99.7 |
Note: The data for 4-bromophthalic anhydride is included for comparison as it represents a similar copper-catalyzed hydroxylation.
Nucleophilic Aromatic Substitution (SNAr) of 3-Halophthalic Anhydride
Nucleophilic aromatic substitution is a viable pathway for the conversion of activated aryl halides to phenols. The presence of two electron-withdrawing carboxyl groups on the phthalic acid ring system facilitates this reaction. For less reactive halo-aromatics, this reaction often requires elevated temperatures and pressures, or the use of a phase-transfer catalyst to enhance reactivity. The reaction is typically performed on the anhydride form of the starting material.
This protocol is based on a patented method for the synthesis of 3-hydroxyphthalic anhydride. The resulting anhydride can be subsequently hydrolyzed to the diacid.
Materials:
-
3-Chlorophthalic anhydride
-
1,2,4-Trichlorobenzene (solvent)
-
Sodium bicarbonate (NaHCO₃), powdered
-
Tetraphenylphosphonium bromide (phase-transfer catalyst)
-
Nitrogen gas
Procedure:
-
In a 200 ml four-necked flask equipped with a stirrer, thermometer, distillation column, and nitrogen inlet, 54.77 g (0.30 mole) of 3-chlorophthalic anhydride and 40 g of 1,2,4-trichlorobenzene are charged.
-
The mixture is heated to 210°C with stirring under a nitrogen stream.
-
Then, 27.72 g (0.33 mole) of powdered sodium bicarbonate and 1.64 g (0.0039 mole) of tetraphenylphosphonium bromide are added in batches over 40 minutes.
-
The resulting suspension is maintained at 210°C and stirred for 7 hours.
-
Reaction progress can be monitored by HPLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is evaporated to obtain the crude 3-hydroxyphthalic anhydride.
-
The crude product can be purified by extraction, hot filtration, or recrystallization.
-
The purified anhydride is then hydrolyzed to this compound by treatment with water.
| Starting Material | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 3-Chlorophthalic anhydride | (C₆H₅)₄PBr | NaHCO₃ | 1,2,4-Trichlorobenzene | 210 | 7 | 84.6 |
| 3-Fluorophthalic anhydride | (C₆H₅)₄PBr | NaHCO₃ | 1,2,4-Trichlorobenzene | 210 | 7 | 86.0 |
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed reaction mechanisms and experimental workflows.
Signaling Pathways and Mechanisms
Caption: Proposed SNAr mechanism for the synthesis of this compound.
Caption: Generalized catalytic cycle for copper-catalyzed hydroxylation.
Experimental Workflows
Caption: Experimental workflow for copper-catalyzed hydrolysis.
Caption: Experimental workflow for phase-transfer catalyzed synthesis.
Spectroscopic Data
| Data Type | 3-Hydroxyphthalic Anhydride |
| IR (ATR) | A spectrum is available on PubChem, likely showing characteristic O-H, C=O (anhydride), and aromatic C-H and C=C stretches.[6] |
| 1H NMR | Expected signals in the aromatic region (δ 7.0-8.0 ppm) and a signal for the hydroxyl proton. The exact shifts and coupling patterns would depend on the solvent. |
| 13C NMR | Expected signals for the two carbonyl carbons, the carbon bearing the hydroxyl group, and the other aromatic carbons. |
| Mass Spec | The molecular ion peak (M+) would be expected at m/z 164.01. |
Note: This data is for 3-hydroxyphthalic anhydride and serves as a reference. Researchers should perform full characterization of their synthesized this compound.
Conclusion
The synthesis of this compound from 3-halophthalic acids is a well-documented transformation with several viable routes. The copper-catalyzed hydrolysis of 3-bromophthalic acid appears to be a high-yielding and specific method. For the chloro- and fluoro-analogs, a phase-transfer catalyzed nucleophilic aromatic substitution on the anhydride is a documented industrial process. The choice of method will depend on the availability of the starting material, desired scale, and the equipment available. The detailed protocols and mechanistic insights provided in this guide should serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
3-Hydroxyphthalic Acid: A Technical Guide to Its Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyphthalic acid, a derivative of phthalic acid, is a molecule of interest due to its structural similarity to other biologically active hydroxybenzoic acids. While its own biological activities are not as extensively studied as some of its isomers, its natural occurrence as a fungal metabolite has prompted further investigation into its biosynthesis and potential ecological roles. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery and natural sources of this compound, with a focus on its identification from microbial origins.
Discovery and Natural Occurrence
The primary documented natural source of this compound is the filamentous fungus Penicillium solitum.[1] This species of Penicillium is known for producing a diverse array of secondary metabolites.[2][3][4] While the initial discovery and formal reporting of this compound from P. solitum are not extensively detailed in readily available literature, its presence as a metabolite of this fungus is cataloged in chemical databases.
The biosynthesis of hydroxybenzoic acids in microorganisms often involves the modification of aromatic amino acid precursors or the cyclization of polyketide chains. The specific biosynthetic pathway for this compound in P. solitum has not yet been fully elucidated. However, a generalized pathway can be hypothesized, involving the hydroxylation of a phthalic acid precursor.
Quantitative Data
To date, there is a notable absence of quantitative data in the scientific literature regarding the concentration of this compound in its natural source, Penicillium solitum. Further research is required to determine the typical yield of this metabolite from fungal cultures under various growth conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₆O₅ |
| Molecular Weight | 182.13 g/mol |
| IUPAC Name | 3-hydroxybenzene-1,2-dicarboxylic acid |
| CAS Number | 601-97-8 |
| Appearance | Solid |
| Melting Point | 163-165 °C |
Experimental Protocols
The following sections detail generalized experimental protocols for the isolation and characterization of this compound from a fungal source like Penicillium solitum. These protocols are based on standard methodologies for the study of fungal secondary metabolites.
Fungal Cultivation and Extraction
-
Inoculation and Cultivation : A pure culture of Penicillium solitum is inoculated into a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth. The culture is incubated for a period of 14-21 days at a controlled temperature (typically 25-28 °C) with or without shaking, to allow for the production of secondary metabolites.
-
Extraction : After the incubation period, the fungal biomass is separated from the culture broth by filtration. The culture filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate. The organic solvent is added to the filtrate in a separatory funnel, shaken vigorously, and the layers are allowed to separate. The organic layer, containing the secondary metabolites, is collected. This process is typically repeated three times to ensure complete extraction.
-
Concentration : The collected organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification
-
Chromatographic Separation : The crude extract is subjected to column chromatography for fractionation. A silica gel column is commonly used as the stationary phase, and a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient) is used as the mobile phase to elute the compounds based on their polarity.
-
Fraction Analysis : The eluted fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest. Fractions with similar TLC profiles are pooled together.
-
Further Purification : Fractions containing the target compound, this compound, are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain the pure compound.
Structural Elucidation
-
Spectroscopic Analysis : The structure of the purified compound is elucidated using a combination of spectroscopic methods:
-
Mass Spectrometry (MS) : To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms.
-
Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule (e.g., hydroxyl, carboxyl groups).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : To analyze the electronic transitions within the molecule, which can be indicative of the aromatic system.
-
-
Comparison with Standards : The spectroscopic data of the isolated compound are compared with those of an authentic standard of this compound, if available, or with data reported in the literature to confirm its identity.
Visualizations
References
- 1. Penicillium solitum - Wikipedia [en.wikipedia.org]
- 2. First identification of potato tuber rot caused by Penicillium solitum, its silver nanoparticles synthesis, characterization and use against harmful pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Technical Guide to 3-Hydroxyphthalic Acid and Its Anhydride: A Comparative Analysis for Researchers and Drug Development Professionals
An in-depth exploration of the chemical disparities, reactivity, and functional applications of 3-hydroxyphthalic acid and 3-hydroxyphthalic anhydride in scientific research and pharmaceutical development.
This technical guide provides a comprehensive comparison of this compound and its corresponding anhydride, 3-hydroxyphthalic anhydride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core differences in their physicochemical properties, reactivity, and applications, with a particular focus on their roles in the synthesis of high-value chemical entities.
Core Physicochemical Properties: A Quantitative Comparison
A fundamental understanding of the distinct properties of this compound and its anhydride is crucial for their effective application. The following table summarizes their key physicochemical data for easy comparison.
| Property | This compound | 3-Hydroxyphthalic Anhydride |
| CAS Number | 601-97-8[1] | 37418-88-5[2][3] |
| Molecular Formula | C₈H₆O₅[1] | C₈H₄O₄[3] |
| Molecular Weight | 182.13 g/mol [1] | 164.11 g/mol [3] |
| Melting Point | Not well-defined (decomposes) | 199-202 °C[2] |
| Boiling Point | Decomposes | 365.4 ± 25.0 °C (Predicted) |
| pKa | Estimated ~3-4 (for the first carboxyl group) | Not applicable |
| Solubility | Soluble in water and polar organic solvents | Slightly soluble in acetonitrile and DMSO, reacts with water |
| Appearance | Solid | Beige powder[4] |
Structural and Reactivity Differences
The primary structural difference between this compound and its anhydride lies in the presence of two carboxylic acid groups in the former and a cyclic anhydride group in the latter. This distinction fundamentally governs their chemical reactivity.
This compound , a dicarboxylic acid, exhibits typical reactions of carboxylic acids, such as esterification, salt formation, and conversion to acid chlorides. The presence of both a hydroxyl and two carboxylic acid groups on the aromatic ring makes it a versatile building block in organic synthesis.
3-Hydroxyphthalic Anhydride , on the other hand, is significantly more reactive due to the strained five-membered anhydride ring. This makes it an excellent acylating agent, readily reacting with nucleophiles such as alcohols, amines, and thiols. This high reactivity is harnessed in various applications, most notably in the modification of proteins and the synthesis of polymers.
The conversion of this compound to 3-hydroxyphthalic anhydride involves an intramolecular dehydration reaction, typically achieved by heating, often in the presence of a dehydrating agent like acetic anhydride. This process is reversible, and the anhydride will readily hydrolyze back to the dicarboxylic acid in the presence of water.
Applications in Research and Drug Development
While both molecules serve as valuable intermediates, 3-hydroxyphthalic anhydride has garnered more specific attention in recent drug development research.
This compound is primarily used as a precursor in the synthesis of other chemical compounds. Its potential applications are broad, stemming from the reactivity of its three functional groups.
3-Hydroxyphthalic Anhydride has emerged as a critical reagent in the development of antiviral agents, particularly as a microbicide to prevent the sexual transmission of HIV.[2] Its utility lies in its ability to modify proteins, such as human serum albumin or ovalbumin, by reacting with the lysine residues on the protein surface. This modification alters the protein's properties, imparting potent antiviral activity. These modified proteins have been shown to inhibit HIV entry into host cells.[2]
Beyond its role in antiviral research, 3-hydroxyphthalic anhydride is also a valuable monomer for the synthesis of polyesters and polyimides, contributing to the development of advanced materials with specific thermal and mechanical properties.
Experimental Protocols
Synthesis of 3-Hydroxyphthalic Anhydride from 3-Halophthalic Anhydride
A common laboratory-scale synthesis of 3-hydroxyphthalic anhydride involves the nucleophilic aromatic substitution of a halogenated phthalic anhydride. The following protocol is adapted from patent literature and provides a general procedure.
Materials:
-
3-Halophthalic anhydride (e.g., 3-chlorophthalic anhydride)
-
Alkali metal bicarbonate (e.g., sodium bicarbonate)
-
Phase-transfer catalyst (e.g., a quaternary phosphonium or ammonium salt)
-
Inert, high-boiling solvent (e.g., 1,2,4-trichlorobenzene)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve the 3-halophthalic anhydride in the inert solvent.
-
Add the alkali metal bicarbonate and the phase-transfer catalyst to the solution.
-
Heat the reaction mixture to a high temperature (typically 180-220 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or high-performance liquid chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude 3-hydroxyphthalic anhydride can be isolated by filtration and purified by recrystallization from an appropriate solvent.
Protein Modification with 3-Hydroxyphthalic Anhydride
This protocol outlines a general procedure for the modification of a protein with 3-hydroxyphthalic anhydride, a key step in the development of certain antiviral candidates.
Materials:
-
Protein of interest (e.g., human serum albumin)
-
3-Hydroxyphthalic anhydride
-
Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Dialysis tubing or centrifugal filter units for purification
Procedure:
-
Dissolve the protein in the aqueous buffer to a desired concentration.
-
Prepare a stock solution of 3-hydroxyphthalic anhydride in a water-miscible organic solvent (e.g., dimethyl sulfoxide).
-
While gently stirring the protein solution at a controlled temperature (often 4 °C), slowly add the 3-hydroxyphthalic anhydride solution dropwise. The molar ratio of anhydride to protein will determine the extent of modification and should be optimized for the specific application.
-
Allow the reaction to proceed for a set period (e.g., 1-2 hours).
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer).
-
Purify the modified protein from unreacted anhydride and byproducts using dialysis or size-exclusion chromatography.
-
Characterize the extent of modification using techniques such as mass spectrometry or a ninhydrin assay.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a crucial reaction and an experimental workflow.
References
An In-depth Technical Guide on the Solubility of 3-Hydroxyphthalic Acid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Hydroxyphthalic acid in common laboratory solvents. Due to a lack of extensive quantitative data for this compound in publicly available literature, this guide presents available qualitative information and complements it with quantitative data for structurally similar compounds to provide a useful reference for laboratory work. This document also outlines a standard experimental protocol for solubility determination and includes a workflow diagram for this process.
Introduction to this compound
This compound is an aromatic carboxylic acid.[1] Its structure, featuring two carboxylic acid groups and a hydroxyl group on a benzene ring, suggests that its solubility will be significantly influenced by solvent polarity, pH, and temperature. Understanding its solubility is crucial for a variety of applications, including reaction chemistry, formulation development, and analytical method development.
Solubility Profile of this compound
A thorough search of scientific databases and chemical literature reveals a significant gap in quantitative solubility data for this compound in common laboratory solvents. However, qualitative information and data from structurally analogous compounds can provide valuable insights into its expected solubility behavior.
Table 1: Solubility Data of this compound and Structurally Similar Compounds
| Solvent | This compound | 4-Hydroxyphthalic Acid (Isomer) | Phthalic Acid (Parent Compound) | 3-Nitrophthalic Acid |
| Water | Data not available | Slightly miscible[2] | 5.4 g/L (20 °C) | Soluble, increases with temperature[3][4] |
| Methanol | Data not available | Slightly soluble[2] | Soluble | Soluble, increases with temperature[3] |
| Ethanol | Data not available | Data not available | Soluble | Soluble[3] |
| Acetone | Data not available | Data not available | Soluble[5] | Soluble[3] |
| Ethyl Acetate | Data not available | Data not available | Soluble | Soluble[3] |
| Dichloromethane | Data not available | Data not available | Data not available | Data not available |
| DMSO | Data not available | Slightly soluble[2] | 33 mg/mL[6] | Data not available |
Note: The solubility of carboxylic acids is often pH-dependent. In aqueous solutions, increasing the pH will deprotonate the carboxylic acid groups, forming a more soluble salt.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Volumetric flasks
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE, compatibility with solvent should be verified)
-
Analytical balance
-
A validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Solvent Addition: Add a known volume of the solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials.
-
Sampling: Carefully withdraw a sample of the supernatant.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. It is important to evaluate potential adsorption of the compound to the filter material.
-
Quantification: Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The measured concentration represents the equilibrium solubility.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
While direct quantitative solubility data for this compound remains scarce, this guide provides a framework for researchers by summarizing available qualitative information and data from analogous compounds. The provided experimental protocol for the shake-flask method offers a standardized approach to determine the precise solubility of this compound in various laboratory solvents, enabling more accurate and reproducible research and development activities. It is recommended that researchers empirically determine the solubility in their specific solvent systems and conditions of interest.
References
- 1. This compound | C8H6O5 | CID 69039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 610-35-5 CAS MSDS (4-Hydroxyphthalic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Safety and Handling of 3-Hydroxyphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3-Hydroxyphthalic acid (CAS No. 601-97-8), a synthetic molecule with potential applications in drug development as a potent inhibitor of angiogenesis and tumor growth.[1] Adherence to the following protocols is crucial to ensure the safety of laboratory personnel and the integrity of experimental procedures.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 601-97-8 | [2] |
| Molecular Formula | C₈H₆O₅ | [2] |
| Molecular Weight | 182.13 g/mol | [2] |
| Synonyms | 3-hydroxybenzene-1,2-dicarboxylic acid | [2] |
| Appearance | Solid | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following warnings:
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
(Data sourced from PubChem)[2]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment should be worn at all times when handling this compound:
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against potential splashes that could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat or chemical-resistant suit/coveralls. | Protects against skin exposure from spills or splashes. |
| Respiratory Protection | Use a NIOSH-approved respirator if creating dust or aerosols. | Prevents inhalation of dust or aerosols that may cause respiratory irritation. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
-
Avoid creating dust or aerosols.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
In case of exposure, follow these first-aid procedures immediately:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |
Spill and Disposal Procedures
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Management:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.
-
Control and Contain: Alert others in the area and restrict access. If the spill is a powder, gently cover it with a damp paper towel to prevent it from becoming airborne. For a solution, contain the spill with an absorbent material like vermiculite or a chemical spill pillow.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material or the damp paper towel and contaminated debris.
-
Containerization and Labeling: Place all cleanup materials into a sealed, labeled hazardous waste container. The label should read "Spill Debris: this compound".
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
Waste Disposal:
-
Unused or Waste Solid: All unused or waste this compound must be treated as hazardous chemical waste. Place the solid waste in a clearly labeled, sealable, and chemically compatible container.
-
Contaminated Labware and Debris: Separate contaminated materials (e.g., gloves, weigh boats, paper towels) from non-hazardous waste. For small amounts of solid debris, double-bag the materials in durable plastic bags. For sharps or items that could puncture a bag, use a rigid, puncture-resistant container.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Biological Activity and Potential Signaling Pathway
This compound has been identified as a synthetic molecule that binds to the Vascular Endothelial Growth Factor (VEGF) receptor.[1] This interaction makes it a potent inhibitor of angiogenesis, the formation of new blood vessels, and tumor growth in vivo.[1] The high hydrophobicity of this compound allows it to penetrate tumor cells and inhibit their growth.[1]
Below is a simplified representation of the potential signaling pathway inhibited by this compound.
Caption: Inhibition of VEGF Signaling by this compound.
This diagram illustrates how this compound may exert its anti-angiogenic and anti-tumor effects by blocking the binding of the VEGF ligand to its receptor on the cell surface, thereby inhibiting the downstream signaling cascade that promotes blood vessel formation and tumor growth.
Experimental Protocols
While specific, detailed experimental protocols for handling this compound are not widely published, the following general guidelines should be followed based on its chemical properties and hazard classification.
Protocol for Weighing and Preparing Solutions:
-
Preparation: Ensure the chemical fume hood is clean and operational. Gather all necessary equipment, including a calibrated analytical balance, weigh boats, spatulas, and appropriate glassware.
-
PPE: Don all required personal protective equipment as outlined in Section 3.
-
Weighing: Perform all weighing operations within the chemical fume hood to contain any airborne dust. Use a spatula to carefully transfer the desired amount of this compound to a weigh boat.
-
Solution Preparation: Slowly add the weighed solid to the desired solvent in a suitable container (e.g., beaker or flask) within the fume hood. Stir the mixture until the solid is fully dissolved.
-
Cleanup: Decontaminate the spatula and weigh boat. Dispose of any contaminated materials as described in Section 6.
Protocol for Use in Cell Culture:
-
Aseptic Technique: All manipulations involving the addition of this compound to cell cultures must be performed in a certified biological safety cabinet (BSC) using sterile techniques.
-
Stock Solution: Prepare a sterile-filtered stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol, depending on experimental requirements and cell line tolerance).
-
Dosing: Dilute the stock solution to the final desired concentration in sterile cell culture medium immediately before adding to the cells.
-
Incubation: Incubate the cells under standard conditions and monitor for cytotoxic effects.
-
Waste: All liquid and solid waste contaminated with this compound should be collected and disposed of as hazardous chemical waste.
This guide is intended to provide a comprehensive overview of the safety and handling of this compound for research purposes. It is imperative that all users review this information thoroughly and consult their institution's specific safety protocols before commencing any work with this compound.
References
An In-depth Technical Guide to the Theoretical and Experimental Properties of 3-Hydroxyphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyphthalic acid (CAS RN: 601-97-8), a benzenedicarboxylic acid derivative, holds interest in various scientific domains due to its structural features—a phenolic hydroxyl group and two carboxylic acid moieties. These functional groups dictate its physicochemical properties, such as acidity, solubility, and potential for hydrogen bonding, which in turn influence its behavior in chemical and biological systems. This technical guide provides a comprehensive overview of the currently available theoretical and experimental data for this compound, offering a comparative analysis for researchers in drug development and chemical synthesis. While extensive experimental data for some properties remain elusive in publicly accessible literature, this guide consolidates known values and provides context through data on related compounds and general experimental methodologies.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. A notable discrepancy exists in the reported melting point, with one source citing an unusually low value. For a more reliable thermal decomposition point, the melting point of its anhydride is also provided.
Table 1: Summary of Core Physicochemical Properties
| Property | Experimental Value | Theoretical/Computed Value | Source(s) |
| Molecular Formula | C₈H₆O₅ | - | [1] |
| Molecular Weight | 182.13 g/mol | 182.02152329 Da (Monoisotopic) | [1][2] |
| Melting Point | 16 °C (with decomposition) | - | [1] |
| Melting Point (Anhydride) | 199-202 °C | - | [3] |
| LogP (Partition Coefficient) | Not Found | 0.7886 | [4] |
| pKa₁ | Not Found | Not Found | |
| pKa₂ | Not Found | Not Found | |
| pKa₃ (hydroxyl) | Not Found | Not Found |
Note: The experimental melting point of 16 °C with decomposition is questionable for a solid aromatic carboxylic acid and should be treated with caution. The melting point of the corresponding anhydride is likely a more representative indicator of thermal stability.
Spectroscopic Profile
Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: Experimental NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Solvent |
| ¹H NMR | 10.21 | bs | DMSO-d₆ |
| 7.33–7.27 | m | DMSO-d₆ | |
| 7.08 | dd, J = 7.4, 1.8 | DMSO-d₆ | |
| ¹³C NMR | 168.97 | - | DMSO-d₆ |
| 167.64 | - | DMSO-d₆ | |
| 155.12 | - | DMSO-d₆ | |
| 130.60 | - | DMSO-d₆ | |
| 130.32 | - | DMSO-d₆ | |
| 123.67 | - | DMSO-d₆ | |
| 120.26 | - | DMSO-d₆ | |
| 120.03 | - | DMSO-d₆ |
Infrared (IR) Spectroscopy
While an experimental spectrum for this compound was not found, the expected characteristic absorption bands based on its functional groups are listed below.
Table 3: Predicted Major IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| O-H (Phenol) | Stretching | 3600-3200 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=O (Carboxylic Acid) | Stretching | 1760-1690 |
| C=C (Aromatic) | Stretching | 1600, 1475 |
| C-O | Stretching | 1320-1210 |
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of this compound.
Synthesis of this compound
This compound can be synthesized by the hydrolysis of its corresponding anhydride.
Protocol:
-
Dissolve 3-hydroxyphthalic anhydride (1.0 mmol) in an aqueous solution of sodium hydroxide (2N, 4.0 mL).
-
Stir the reaction mixture at room temperature for 15 hours.
-
Adjust the pH of the solution to 2 by adding aqueous hydrochloric acid (2N).
-
Purify the resulting solution using preparative High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the collected fractions to yield this compound as a white amorphous solid.
Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity.
Protocol:
-
Pack a small amount of the dried, powdered sample into a capillary tube, sealed at one end.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a controlled rate (e.g., 2 °C/min) near the expected melting point.
-
Record the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid. This range represents the melting point.
Determination of Acid Dissociation Constant (pKa)
The pKa values of this compound, corresponding to its two carboxylic acid groups and one phenolic hydroxyl group, can be determined by potentiometric titration.
Protocol:
-
Prepare a standard aqueous solution of this compound of known concentration.
-
Calibrate a pH meter using standard buffer solutions.
-
Titrate the this compound solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa values can be determined from the pH at the half-equivalence points on the titration curve.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Protocol:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
Theoretical and Experimental Workflow
The characterization of a compound like this compound involves a logical flow of experimental and theoretical analyses. The following diagram illustrates this general workflow.
Biological Context and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in defined biological signaling pathways. However, the broader class of phthalates and their metabolites are known to undergo metabolic transformations in biological systems.
Phthalate esters are generally metabolized to their corresponding monoesters, which are considered the primary bioactive molecules. These monoesters can then undergo further phase I and phase II metabolism, including hydroxylation and glucuronidation, to facilitate excretion. While not a direct signaling pathway, this metabolic process is crucial for understanding the compound's pharmacokinetics and potential toxicological profile.
Given that hydroxybenzoic acids, which share structural similarities with this compound, are known to possess antioxidant and anti-inflammatory properties, it is plausible that this compound could interact with pathways related to oxidative stress and inflammation. However, dedicated research is required to elucidate any such specific mechanisms of action.
The following diagram illustrates a generalized metabolic pathway for phthalates.
Conclusion
This compound is a molecule of interest with a defined chemical structure. While some experimental data, particularly NMR spectra, are available, there are significant gaps in the public domain regarding its experimental pKa, solubility, and a reliable melting point. Theoretical predictions for properties like LogP are available but require experimental validation. The absence of specific information on its role in biological signaling pathways highlights an area ripe for future investigation, especially given the known activities of structurally related phenolic acids. This guide serves as a foundational resource, summarizing the current state of knowledge and identifying key areas where further experimental and computational research is needed to fully characterize the properties and potential applications of this compound.
References
Spectroscopic Characterization of 3-Hydroxyphthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 3-hydroxyphthalic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on the analysis of its functional groups and analogous compounds. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in obtaining empirical data. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons, the hydroxyl proton, and the carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing carboxylic acid groups and the electron-donating hydroxyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic CH | 6.5 - 8.2 | Multiplet | The exact shifts and coupling patterns will depend on the specific electronic environment of each proton on the benzene ring. |
| Phenolic OH | 4.0 - 10.0 | Broad Singlet | The chemical shift can be highly variable and is dependent on solvent, concentration, and temperature. |
| Carboxylic Acid OH | 9.0 - 13.0 | Broad Singlet | These protons are typically highly deshielded and their signals can be broad.[1] The signal may disappear upon D₂O exchange.[2] |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acids, the aromatic carbons, including those bearing the hydroxyl and carboxylic acid substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid C=O | 170 - 185 | Deshielded due to the electronegative oxygen atoms.[3] |
| Aromatic C-OH | 150 - 160 | The carbon attached to the hydroxyl group is expected to be in this range. |
| Aromatic C-COOH | 125 - 140 | The carbons attached to the carboxylic acid groups. |
| Aromatic CH | 115 - 140 | The chemical shifts of the protonated aromatic carbons.[3] |
Predicted IR Spectroscopy Data
The infrared spectrum of this compound is predicted to be characterized by the vibrational modes of the hydroxyl and carboxylic acid functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded O-H in carboxylic acid dimers.[4][5][6][7] |
| O-H Stretch (Phenol) | 3200 - 3500 | Broad, Medium | This may be obscured by the broader carboxylic acid O-H stretch. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Typical for C-H bonds on a benzene ring. |
| C=O Stretch (Carboxylic Acid) | 1690 - 1760 | Strong | A very intense and sharp peak characteristic of the carbonyl group.[4] |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Weak | Multiple bands are expected in this region. |
| C-O Stretch (Carboxylic Acid/Phenol) | 1210 - 1320 | Strong | |
| O-H Bend | 910 - 950 | Medium | |
| C-H Bend (Aromatic) | 675 - 900 | Strong | The pattern of these bands can sometimes give information about the substitution pattern of the aromatic ring. |
Predicted Mass Spectrometry Data
For the mass spectrum of this compound (molar mass: 182.13 g/mol ), the molecular ion peak and characteristic fragmentation patterns are predicted.
| m/z | Predicted Fragment | Notes |
| 182 | [M]⁺ | Molecular ion peak. |
| 165 | [M - OH]⁺ | Loss of a hydroxyl radical from a carboxylic acid group.[2] |
| 137 | [M - COOH]⁺ or [M - H₂O - CO]⁺ | Loss of a carboxyl group or sequential loss of water and carbon monoxide. |
| 120 | [M - 2COOH]⁺ | Loss of both carboxylic acid groups. |
| 92 | [C₆H₄O]⁺ | Fragmentation of the aromatic ring. |
Experimental Protocols
The following are detailed, generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for referencing)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d₆ is often a good choice for polar compounds like carboxylic acids.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set appropriate parameters, including the number of scans (typically 8-16 for a sample of this concentration), spectral width, and relaxation delay.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required (typically 128 or more) due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or TMS (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of this compound.
Materials and Equipment:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press
-
Spatula
-
Mortar and pestle (for KBr pellet method)
-
Potassium bromide (KBr), IR grade (for KBr pellet method)
Procedure (ATR Method):
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.
-
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in a mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect the IR spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)
-
Solvent (e.g., methanol, acetonitrile, water)
-
Vials and syringe for sample introduction
Procedure (ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (typically in the range of 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 methanol:water.
-
-
Instrument Setup:
-
Set the mass spectrometer to operate in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often effective.
-
Optimize the ESI source parameters, including capillary voltage, nebulizer gas flow, and drying gas temperature.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce structural information.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data, presented in a structured format, offer a valuable starting point for researchers. The detailed experimental protocols provide practical guidance for obtaining empirical data, which is essential for definitive structural confirmation and further research. The visualized workflow offers a clear overview of the analytical process. This guide is intended to facilitate the work of scientists and professionals in the fields of chemistry and drug development by providing a concise and practical resource for the spectroscopic analysis of this compound.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
Unlocking the Therapeutic Potential of 3-Hydroxyphthalic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining promising, yet largely unexplored, research avenues for 3-Hydroxyphthalic Acid and its derivatives. While direct research into the biological activities of this compound is currently limited, its structural similarity to other biologically active phenolic acids and the demonstrated activity of its anhydride precursor suggest significant therapeutic potential. This document aims to catalyze further investigation into its applications in antiviral, anticancer, and anti-inflammatory research.
Core Properties of this compound
This compound (3-HPA) is a hydroxybenzoic acid, structurally related to salicylic acid.[1] It is a derivative of phthalic acid, a common industrial chemical. The presence of both a hydroxyl and two carboxylic acid groups provides multiple sites for chemical modification, making it an attractive scaffold for the synthesis of novel therapeutic agents.[2]
| Property | Value | Reference |
| Molecular Formula | C₈H₆O₅ | [3] |
| Molecular Weight | 182.13 g/mol | [3] |
| CAS Number | 601-97-8 | [3] |
Antiviral Research: A Promising Frontier
The most significant evidence for the therapeutic potential of 3-HPA derivatives comes from antiviral studies of its anhydride, 3-hydroxyphthalic anhydride.
Activity Against Herpes Simplex Virus 2 (HSV-2)
Research has demonstrated that ovalbumin modified with 3-hydroxyphthalic anhydride (HP-OVA) exhibits potent antiviral activity against HSV-2 in vitro.[4] This suggests that the 3-hydroxyphthaloyl moiety is crucial for the observed biological effect.
| Compound | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Therapeutic Index (CC₅₀/IC₅₀) |
| HP-OVA | 23.56 ± 8.33 | > 1000 | > 42.4 |
Table 1: In vitro anti-HSV-2 activity of 3-hydroxyphthalic anhydride-modified ovalbumin (HP-OVA).[4]
Experimental Protocol: Anti-HSV-2 Assay
A detailed experimental protocol for evaluating the anti-HSV-2 activity of 3-HPA derivatives can be adapted from the study on HP-OVA.[4]
Workflow for Anti-HSV-2 Activity Screening
Microbicide Development for HIV Prevention
3-Hydroxyphthalic anhydride is utilized in the synthesis of microbicides by modifying human serum albumin.[] These modified proteins have shown potential in preventing the sexual transmission of HIV. This application highlights the importance of the 3-hydroxyphthaloyl group in conferring antiviral properties. Further research into small-molecule derivatives of 3-HPA could lead to the development of novel and more easily formulated microbicides.
Anticancer Potential: An Unexplored Avenue
While there is no direct evidence of the anticancer activity of this compound, its structural class, hydroxybenzoic acids, is known to possess antiproliferative properties.[6] Furthermore, some sources suggest that this compound itself can be used to treat cancer, though primary research to support this is lacking.[] This presents a significant opportunity for investigation.
Proposed Research Directions:
-
In vitro cytotoxicity screening: Evaluate the cytotoxic effects of 3-HPA and its derivatives against a panel of cancer cell lines (e.g., breast, colon, lung, leukemia).
-
Mechanism of action studies: Investigate the potential of 3-HPA derivatives to induce apoptosis, cell cycle arrest, and inhibit cancer cell migration and invasion.
-
Enzyme inhibition assays: Screen 3-HPA derivatives for inhibitory activity against key cancer-related enzymes such as histone deacetylases (HDACs), kinases, and cyclooxygenases (COX).[7]
Logical Workflow for Anticancer Drug Discovery
Anti-inflammatory Properties: A Hypothesis-Driven Approach
Chronic inflammation is a key driver of many diseases. Phenolic acids are well-documented for their anti-inflammatory effects.[8] Although direct studies on 3-HPA are absent, research on related compounds provides a strong rationale for its investigation as an anti-inflammatory agent. For instance, derivatives of the related compound 3-hydroxyphthalide have shown antioxidant and anti-inflammatory activities.[9]
Potential Signaling Pathways for Investigation:
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a central mediator of inflammation.[10] Investigating the ability of 3-HPA derivatives to inhibit NF-κB activation is a key research direction.
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the production of pro-inflammatory prostaglandins. Screening 3-HPA derivatives for COX inhibition could yield novel non-steroidal anti-inflammatory drugs (NSAIDs).[11]
Signaling Pathway Diagram: Potential Inhibition by 3-HPA
Synthesis of Novel Derivatives and Experimental Protocols
The development of novel derivatives of this compound is crucial for exploring its full therapeutic potential. The presence of a hydroxyl group and two carboxylic acid groups allows for the synthesis of a wide range of esters, amides, and other derivatives.
General Synthesis of Methyl Esters
A general protocol for the synthesis of methyl esters from carboxylic acids can be adapted for 3-HPA.[12]
Experimental Protocol: Methyl Ester Synthesis
-
Dissolution: Dissolve this compound in methanol.
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid.
-
Water Scavenger: Add 2,2-dimethoxypropane (DMP) to act as a water scavenger.
-
Reaction: Stopper the reaction vessel and allow it to proceed at room temperature for 1 hour.
-
Isolation: Evaporate the solvents under vacuum to isolate the methyl ester derivative. The product can be further purified by recrystallization or chromatography.
Analytical Methods: HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is essential for the analysis and purification of 3-HPA and its derivatives.
HPLC Method for this compound
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detection | UV |
Table 2: HPLC conditions for the analysis of this compound. For mass spectrometry applications, phosphoric acid should be replaced with formic acid.[4]
Conclusion
This compound represents a promising but underexplored scaffold in medicinal chemistry. The demonstrated antiviral activity of its anhydride, coupled with the known biological activities of the broader class of hydroxybenzoic acids, strongly suggests that 3-HPA and its derivatives warrant significant further investigation. This guide provides a foundational framework for initiating research into its potential as an antiviral, anticancer, and anti-inflammatory agent. The development of novel derivatives and the elucidation of their mechanisms of action are critical next steps in unlocking the therapeutic potential of this versatile molecule.
References
- 1. chemmethod.com [chemmethod.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H6O5 | CID 69039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of LPS-induced inflammatory mediators by 3-hydroxyanthranilic acid in macrophages through suppression of PI3K/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 9. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Experimental Polymerization of 3-Hydroxyphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed theoretical and experimental framework for the polymerization of 3-hydroxyphthalic acid. Due to the monomer's trifunctional nature (one hydroxyl and two carboxylic acid groups), the resulting polymer is anticipated to be a hyperbranched or cross-linked polyester. The protocols outlined below are adapted from established methods for similar hydroxy acid and phthalic anhydride polymerizations.
Overview and Principle
The polymerization of this compound proceeds via a step-growth condensation mechanism.[1][2] As an A-B₂ type monomer (A = hydroxyl, B = carboxylic acid), self-condensation leads to the formation of ester linkages with the concurrent elimination of water.[3] This process is typically facilitated by heat and a catalyst, often under vacuum to drive the reaction to completion by removing the water byproduct.[4] The resulting polymer architecture is expected to be highly branched, which can impart unique properties such as good solubility, low viscosity, and a high density of terminal functional groups.
Experimental Protocols
A plausible method for the polymerization of this compound is melt polycondensation. This solvent-free approach is common for synthesizing polyesters and minimizes the need for extensive purification to remove solvents.[4]
Materials and Equipment
| Materials | Equipment |
| This compound (≥98% purity) | Three-neck round-bottom flask |
| Antimony(III) oxide or Dibutyltin dilaurate (catalyst) | Mechanical stirrer |
| Dry nitrogen gas | Distillation condenser and collection flask |
| Chloroform or Tetrahydrofuran (THF) (for purification) | Heating mantle with temperature controller |
| Methanol (for precipitation) | Vacuum pump |
Melt Polycondensation Protocol
-
Reactor Setup : In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add this compound and a catalytic amount of antimony(III) oxide (e.g., 0.05% by weight of the monomer).[4]
-
Inert Atmosphere : Purge the system with dry nitrogen for 15-20 minutes to eliminate air and moisture.[4]
-
Esterification Stage :
-
Begin stirring and heat the flask to a temperature slightly above the melting point of this compound to form a homogeneous melt.
-
Gradually increase the temperature to 180-200°C. Water, the byproduct of the esterification, will start to distill.[4]
-
Maintain this temperature for 2-4 hours, or until the bulk of the theoretical amount of water has been collected.[4]
-
-
Polycondensation Stage :
-
Slowly increase the temperature to 220-240°C.
-
Gradually apply a vacuum, reducing the pressure to below 1 mmHg over a period of 30-60 minutes. This will help in removing the residual water and drive the polymerization towards a higher molecular weight.[4] A noticeable increase in the viscosity of the melt should be observed.
-
Continue the reaction under these conditions for an additional 3-5 hours.[4]
-
-
Polymer Recovery and Purification :
-
Cool the reactor to room temperature under a nitrogen atmosphere. The polyester will solidify.
-
Dissolve the crude polymer in a minimal amount of a suitable solvent like chloroform or THF.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol while stirring vigorously.
-
Collect the purified polymer by filtration and dry it under vacuum at 40-50°C for 24 hours.[4]
-
Characterization of the Resulting Polymer
The synthesized polyester should be thoroughly characterized to determine its chemical structure, molecular weight, and thermal properties.
| Characterization Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of ester linkages. | Disappearance of the broad O-H stretch from the carboxylic acid, and the appearance of a strong C=O stretch for the ester group (around 1700-1730 cm⁻¹) and C-O stretches.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure and confirm the degree of branching. | Shifts in the aromatic and hydroxyl protons/carbons upon esterification. The complexity of the spectra can provide insights into the hyperbranched structure.[7] |
| Gel Permeation Chromatography (GPC) | To determine the average molecular weight (Mn, Mw) and the polydispersity index (PDI). | A broad distribution is expected due to the nature of step-growth polymerization. |
| Differential Scanning Calorimetry (DSC) | To determine thermal transitions like the glass transition temperature (Tg). | The polymer is expected to be amorphous, showing a glass transition rather than a sharp melting point.[5][6] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Provides the decomposition temperature of the polymer. |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the melt polycondensation process for this compound.
Caption: Experimental workflow for the melt polycondensation of this compound.
Potential Signaling Pathway Interactions in Drug Development
While there is no direct evidence for signaling pathways specifically modulated by poly(this compound), polymers containing phenolic hydroxyl groups and carboxylic acid groups can have applications in drug delivery. For instance, the polymer backbone could be functionalized with targeting ligands or drugs. The diagram below conceptualizes a general mechanism by which a functionalized polyester nanoparticle could interact with a cell.
Caption: Conceptual signaling pathway for a targeted drug delivery system.
References
Application Note: Evaluating 3-Hydroxyphthalic Acid as a MALDI Matrix for Peptide Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a pivotal analytical technique for the characterization of biomolecules. The selection of an appropriate matrix is critical as it directly governs the efficiency of the desorption and ionization of the analyte. 3-Hydroxyphthalic acid (3-HPA), often referred to as 3-Hydroxypicolinic acid in MALDI literature, is a well-established matrix renowned for its exceptional performance in the analysis of oligonucleotides and nucleic acids.[1][2] Its utility stems from its ability to facilitate a "soft" ionization process, which minimizes analyte fragmentation—a crucial feature for preserving the integrity of labile molecules like nucleic acids.[2]
While 3-HPA excels in nucleic acid analysis, its application for peptides and proteins is not standard practice. Matrices such as α-Cyano-4-hydroxycinnamic acid (CHCA), Sinapinic acid (SA), and 2,5-Dihydroxybenzoic acid (DHB) are overwhelmingly preferred for proteomic applications due to their higher ionization efficiency and better co-crystallization properties with peptides.[2][3] This document provides a comparative analysis of 3-HPA against standard peptide matrices, offers adapted experimental protocols for its use with peptides, and summarizes its potential, albeit limited, applications in this context.
Performance Comparison: 3-HPA vs. Standard Peptide Matrices
The choice of matrix should align with the analyte's properties to ensure optimal results. For peptide analysis, a key consideration is the hydrophobicity match between the peptide and the matrix.[3] The data below summarizes the general performance of 3-HPA in comparison to matrices commonly used for peptides and proteins.
Table 1: Comparative Performance of MALDI Matrices for Peptide Analysis
| Analyte Class | Recommended Matrix | Key Performance Characteristics | Reference(s) |
| Peptides (< 5 kDa) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Excellent: High ionization efficiency, considered the standard for tryptic digests and low-abundance peptides. | [2][3] |
| 2,5-Dihydroxybenzoic acid (DHB) | Good: Produces less background noise in the low mass region; suitable for analyzing post-translational modifications. | [2][3] | |
| This compound (3-HPA) | Fair to Poor: Generally results in lower signal intensity and reduced sequence coverage compared to CHCA and DHB. | [2] | |
| Proteins (> 5 kDa) | Sinapinic Acid (SA) | Excellent: The standard matrix for analyzing high molecular weight proteins. | [1][2] |
| This compound (3-HPA) | Poor: Not recommended for high molecular weight protein analysis. | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of 3-HPA and standard peptide matrices, along with common sample spotting techniques.
Protocol 1: 3-HPA Matrix Solution Preparation (Adapted for Peptides)
This protocol is adapted from established methods for oligonucleotide analysis, as specific protocols for using 3-HPA with peptides are not common. The addition of an ammonium salt like diammonium hydrogen citrate is often used to reduce sodium and potassium adducts.[4][5]
Materials:
-
This compound (3-HPA)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
Diammonium hydrogen citrate (optional)
Procedure:
-
Prepare the Solvent Mixture: Combine equal volumes of acetonitrile and ultrapure water (1:1, v/v).
-
Prepare the Additive Solution (Optional): Create a 10 g/L stock solution of diammonium hydrogen citrate in ultrapure water.[4]
-
Prepare the 3-HPA Matrix Solution:
-
Add 3-HPA powder to the ACN/water solvent mixture until a saturated solution is achieved.
-
Vortex the solution vigorously for at least 1 minute. A small amount of undissolved solid should remain at the bottom to ensure saturation.[4]
-
-
Add the Additive (Optional): If using the additive, combine 9 parts of the saturated 3-HPA solution with 1 part of the 10 g/L diammonium hydrogen citrate solution.[4]
-
Clarify the Solution: Centrifuge the final matrix solution to pellet any remaining undissolved material. The supernatant is now ready for use.
Protocol 2: Standard Peptide Matrix (CHCA) Preparation
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare the Solvent Mixture: Create a solvent of 50% acetonitrile in water containing 0.1% TFA (v/v/v).[2]
-
Prepare the CHCA Matrix Solution: Prepare a saturated solution by adding an excess of CHCA powder to the solvent mixture.
-
Vortex and Centrifuge: Vortex thoroughly and centrifuge to pellet undissolved matrix. Use the supernatant for spotting.
Protocol 3: Sample Spotting Techniques
The following methods are used to co-crystallize the analyte with the matrix on the MALDI target plate.
A. Dried-Droplet Technique This is the most common and straightforward method.
-
Mix Sample and Matrix: In a microcentrifuge tube, mix the peptide sample and the prepared matrix solution in a 1:1 ratio (e.g., 1 µL of sample + 1 µL of matrix).[6]
-
Spot onto Target: Pipette 0.5 - 1.0 µL of the mixture onto a single spot on the MALDI target plate.[6]
-
Dry: Allow the droplet to air dry completely at room temperature before insertion into the mass spectrometer.[6]
B. Two-Layer (Sandwich) Technique This method can sometimes improve signal intensity by incorporating the analyte into the surface of the matrix crystals.[4]
-
First Layer (Matrix): Spot 0.5 - 1.0 µL of the prepared matrix solution onto the MALDI target and let it air dry completely.[6]
-
Second Layer (Sample): Once the matrix layer is dry, spot 0.5 - 1.0 µL of the peptide sample directly on top of the dried matrix spot.[6]
-
Dry: Allow the sample layer to air dry completely before analysis.[6]
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflows for matrix preparation, sample spotting, and a logical decision-making process for matrix selection.
Caption: General workflow for preparing a saturated MALDI matrix solution.
Caption: Comparison of Dried-Droplet and Two-Layer sample spotting methods.
Caption: Decision workflow for selecting an appropriate MALDI matrix.
Conclusion and Recommendations
While this compound is an indispensable matrix for the MALDI-MS analysis of oligonucleotides due to its soft ionization characteristics, it is not a recommended choice for routine peptide analysis.[2] Experimental evidence and established protocols overwhelmingly favor matrices like CHCA for smaller peptides and SA for larger proteins, which consistently provide superior signal intensity, mass accuracy, and sequence coverage.
Researchers may consider experimenting with 3-HPA for specific niche applications, such as the analysis of very small, polar peptides where the cleaner background in the low-mass range could be advantageous.[7] However, for all standard proteomics workflows, including protein identification and quantitative peptide analysis, CHCA and SA remain the matrices of choice. The protocols and comparative data presented herein should guide researchers in making informed decisions to achieve high-quality, reproducible results in their MALDI-MS experiments.
References
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. benchchem.com [benchchem.com]
- 3. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 4. skb.skku.edu [skb.skku.edu]
- 5. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Hydroxyphthalic Acid in Polymer Synthesis
Introduction
3-Hydroxyphthalic acid is a versatile aromatic compound featuring two carboxylic acid groups and one phenolic hydroxyl group. This trifunctional nature makes it an attractive monomer for the synthesis of advanced functional polymers. Depending on the synthetic strategy, it can be incorporated into polymer backbones to produce:
-
Linear Polymers with Pendant Functional Groups: By selectively reacting the carboxylic acid moieties, the hydroxyl group can be preserved as a pendant functional group. This allows for post-polymerization modification, tuning of properties such as solubility and hydrophilicity, or for creating sites for drug conjugation.
-
Hyperbranched or Cross-linked Polymers: The trifunctionality can be exploited to create highly branched or cross-linked polymer architectures. As an A₂B-type monomer (two carboxylic acid 'A' groups, one hydroxyl 'B' group), it can serve as a branching point, leading to polymers with unique rheological and thermal properties.
These application notes provide detailed protocols for leveraging this compound in the synthesis of novel polyesters and polyimides for research, development, and pharmaceutical applications.
Application Note 1: Synthesis of Linear Polyesters with Pendant Hydroxyl Groups
The direct polycondensation of this compound with a diol under controlled conditions can yield linear aromatic polyesters. The phenolic hydroxyl group, being less reactive than the carboxylic acids, remains as a pendant functional group along the polymer chain. This approach is valuable for creating polymers that require subsequent functionalization.
Experimental Protocol: Solution Polycondensation
This protocol describes the synthesis of a linear polyester from this compound and 1,6-hexanediol using a direct solution polycondensation method.
Materials:
-
This compound (98%)
-
1,6-Hexanediol (99%)
-
Tosyl chloride (TsCl) (99%)
-
Pyridine (Py), anhydrous (99.8%)
-
N,N-Dimethylformamide (DMF), anhydrous (99.8%)
-
Methanol (99.8%)
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The system is flame-dried under vacuum and purged with high-purity nitrogen.
-
Monomer Dissolution: this compound (18.21 g, 0.1 mol) and 1,6-hexanediol (11.82 g, 0.1 mol) are added to the flask. Anhydrous DMF (80 mL) and anhydrous pyridine (40 mL) are added to dissolve the monomers under a gentle nitrogen flow.
-
Condensing Agent Addition: The solution is cooled to 0°C in an ice bath. Tosyl chloride (42.0 g, 0.22 mol) is added portion-wise over 30 minutes while maintaining the temperature below 5°C.
-
Polymerization: After the addition is complete, the reaction mixture is slowly heated to 110-120°C and maintained at this temperature for 8-10 hours with continuous stirring.
-
Polymer Precipitation and Purification: The reaction flask is cooled to room temperature. The viscous polymer solution is slowly poured into 1 L of vigorously stirred methanol. The precipitated fibrous polymer is collected by filtration.
-
Washing: The collected polymer is washed thoroughly with hot water to remove pyridine hydrochloride and then with methanol to remove unreacted monomers and oligomers.
-
Drying: The purified polyester is dried in a vacuum oven at 60°C for 24 hours to a constant weight.
Characterization: The resulting polymer can be characterized by FTIR (to confirm ester linkages and the presence of free -OH groups), ¹H NMR (to confirm structure), Gel Permeation Chromatography (GPC) (for molecular weight and polydispersity), and Differential Scanning Calorimetry (DSC) (for glass transition temperature).
Data Presentation
The properties of polyesters derived from hydroxy-functionalized acids can be tailored by the choice of diol. The following table provides representative data for such polymers.
| Property | Representative Value | Analysis Method |
| Molar Mass (Mₙ) | 15,000 - 35,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temp. (T₉) | 90 - 140 °C | DSC |
| 5% Weight Loss Temp. (Td5) | > 350 °C | TGA |
| Solubility | Soluble in DMF, DMAc, NMP, DMSO | Solubility Test |
Workflow Diagram
Caption: Workflow for linear polyester synthesis.
Application Note 2: Synthesis of Hyperbranched Polyesters
The A₂B structure of this compound makes it an ideal candidate for one-pot synthesis of hyperbranched polyesters when reacted with a Bₓ type co-monomer like a diol.[1][2] This protocol outlines a melt polycondensation method that promotes branching.
Experimental Protocol: Melt Polycondensation
This protocol describes the synthesis of a hyperbranched polyester from this compound and trimethylolpropane (a B₃ monomer) to create a highly branched structure.
Materials:
-
This compound (98%)
-
Trimethylolpropane (99%)
-
Zinc Acetate (catalyst)
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: A polymerization tube is equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet connected to a cold trap.
-
Monomer Charging: this compound (18.21 g, 0.1 mol), trimethylolpropane (13.42 g, 0.1 mol), and zinc acetate (0.1% by weight of total monomers) are charged into the tube.
-
Inerting: The system is evacuated and purged with high-purity nitrogen three times to remove oxygen.
-
Staged Polymerization:
-
Stage 1: The mixture is heated to 160°C under a slow nitrogen stream to form a homogeneous melt and initiate esterification. Water produced during the reaction is distilled off. This stage is maintained for 2 hours.
-
Stage 2: The temperature is gradually increased to 190°C over 1 hour.
-
Stage 3: A vacuum (approx. 1 mmHg) is slowly applied to facilitate the removal of water and drive the polymerization to a higher molecular weight. The reaction is continued for 4-6 hours until the mixture becomes highly viscous.[3]
-
-
Product Isolation: The reactor is cooled to room temperature under nitrogen. The resulting glassy polymer is dissolved in a minimal amount of DMF and precipitated in methanol.
-
Drying: The purified hyperbranched polyester is collected and dried in a vacuum oven at 70°C for 24 hours.
Data Presentation
Hyperbranched polymers exhibit properties distinct from their linear analogues.
| Property | Representative Value | Analysis Method |
| Molar Mass (Mw) | 10,000 - 80,000 g/mol | GPC-MALS |
| Polydispersity Index (PDI) | 2.0 - 10.0 | GPC |
| Degree of Branching (DB) | 0.40 - 0.55 | ¹H NMR |
| Glass Transition Temp. (T₉) | 180 - 290 °C | DSC |
| 5% Weight Loss Temp. (Td5) | > 380 °C | TGA |
| Inherent Viscosity | Low compared to linear analogues | Viscometry |
Workflow Diagram
References
- 1. Hyperbranched polyesters by polycondensation of fatty acid-based ABn-type monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. EP1171503A1 - Hyperbranched polyesters - Google Patents [patents.google.com]
- 3. Hyperbranched Aromatic Polyesters with Carboxylic Acid Terminal Groups | Semantic Scholar [semanticscholar.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Hydroxyphthalic Acid
Introduction
3-Hydroxyphthalic acid is an aromatic dicarboxylic acid, a hydroxylated derivative of phthalic acid. Phthalic acids and their derivatives are widely used as precursors in the synthesis of various industrial chemicals, including plasticizers, dyes, and alkyd resins.[1][2] The accurate and reliable quantification of this compound is crucial for process monitoring in chemical synthesis, impurity profiling in drug development, and metabolic studies.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocols are intended for researchers, scientists, and drug development professionals requiring a precise and validated method for its quantification.
Principle of the Method
The primary method described utilizes reversed-phase HPLC (RP-HPLC), a powerful technique for separating compounds based on their hydrophobicity.[3] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), while the mobile phase is polar. This compound, being a polar molecule, will have a controlled interaction with the stationary phase, allowing for its separation from other components in the sample matrix.[4] The separation is achieved by using a gradient of an aqueous acidic solution and an organic solvent.[3] An acidic mobile phase helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape and reproducible retention.[5] Detection is performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.[3]
Chromatographic Conditions
The following table summarizes recommended starting conditions for the analysis of this compound. These parameters may require optimization based on the specific HPLC system, sample matrix, and desired separation.[3]
| Parameter | Method 1: Reversed-Phase (General Purpose) | Method 2: Reversed-Phase (Alternative)[6] | Method 3: Mixed-Mode[1] |
| HPLC System | Any standard HPLC system with a UV detector | Any standard HPLC system with a UV detector | Any standard HPLC system with a UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm | Newcrom R1, 4.6 x 150 mm, 5 µm | Amaze TR, 4.6 x 50 mm, 3 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: WaterB: AcetonitrileModifier: 0.1% Phosphoric Acid | 20 mM Ammonium Formate (pH 3.0) in 80:20 Water:Acetonitrile |
| Elution Mode | Gradient: 5% B to 95% B over 10 min | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | Ambient | Ambient |
| Injection Vol. | 10 µL | 5 µL | 3 µL |
| UV Wavelength | 230 nm | 210 nm | 255 nm |
Note: For Mass Spectrometry (MS) compatible applications, volatile buffers like formic acid or ammonium formate should be used instead of phosphoric acid.[6]
Method Validation Summary
The performance of an HPLC method must be validated to ensure it is suitable for its intended purpose.[7] The following table outlines typical validation parameters and acceptance criteria based on ICH guidelines for a quantitative impurity analysis method.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak purity > 0.99; No interference at analyte RT | Demonstrates that the signal is solely from the analyte of interest.[7] |
| Linearity (r²) | ≥ 0.999 | Establishes a proportional relationship between concentration and detector response.[3] |
| Range | e.g., 0.5 - 100 µg/mL | The interval providing suitable precision, accuracy, and linearity.[8] |
| Accuracy (% Recovery) | 95% - 105% | Measures the closeness of the test results to the true value.[3][9] |
| Precision (% RSD) | Intra-day: < 2% Inter-day: < 3% | Assesses the degree of scatter between a series of measurements.[3][9] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The lowest amount of analyte that can be detected but not necessarily quantified.[3][7] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3][9] |
| Robustness | % RSD < 5% after minor changes | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters.[10] |
Experimental Protocols
1. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water). Sonicate if necessary to ensure complete dissolution. This solution should be stored at 2-8°C.[3]
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Stock Standard Solution using the mobile phase as the diluent.
-
Prepare a series of at least five concentrations to construct a calibration curve covering the desired analytical range (e.g., 0.5 µg/mL to 100 µg/mL).[3]
-
2. Sample Preparation Protocols
Proper sample preparation is essential to remove interferences that could damage the column or affect the accuracy of the results.[3][11]
-
Protocol 1: Aqueous/Organic Samples (e.g., Reaction Mixtures)
-
Dilution: Dilute a known volume or weight of the sample with the mobile phase to bring the expected concentration of this compound into the calibration range.[5]
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE for organic solvents or PVDF for aqueous) into an HPLC vial.[5][12]
-
Injection: Inject the filtered sample into the HPLC system.
-
-
Protocol 2: Protein Precipitation for Biological Samples (e.g., Plasma) This protocol is designed to remove proteins, which can interfere with the analysis and damage the HPLC column.[3][12]
-
Precipitation: To 200 µL of plasma, add 600 µL of ice-cold acetonitrile (a 1:3 v/v ratio).[3]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and facilitate protein precipitation.[3]
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube without disturbing the protein pellet.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[3]
-
Visualizations
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Logical workflow for HPLC method development and validation.
References
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Method for Analysis of Phthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. agilent.com [agilent.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. pharmtech.com [pharmtech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. nacalai.com [nacalai.com]
Application Notes and Protocols for the Derivatization of 3-Hydroxyphthalic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds such as 3-Hydroxyphthalic acid is challenging due to its low volatility and potential for thermal degradation in the GC inlet. Derivatization is a chemical modification process that converts polar functional groups, such as the hydroxyl (-OH) and carboxylic acid (-COOH) moieties of this compound, into less polar and more volatile derivatives. This application note provides detailed protocols for two common and effective derivatization methods for this compound: silylation and esterification .
Principle of Derivatization for GC-MS
The primary goal of derivatization is to replace the active hydrogens in the hydroxyl and carboxyl groups with non-polar functional groups.[1] This reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte and improving its chromatographic behavior, leading to sharper peaks and enhanced sensitivity.[2]
-
Silylation: This process replaces active hydrogens with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylated derivatives are generally more volatile and thermally stable.[1][3]
-
Esterification: This method converts carboxylic acids into esters, and in the case of this compound, the hydroxyl group can also be derivatized. A common reagent for this is Boron Trifluoride-Methanol (BF3-Methanol), which forms methyl esters.[4]
Experimental Protocols
Method 1: Silylation using BSTFA
This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely used and effective silylating agent. The addition of a catalyst such as Trimethylchlorosilane (TMCS) can enhance the reactivity of BSTFA.[3]
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe
Protocol:
-
Sample Preparation: Place 1-5 mg of the this compound standard or the dried residue of a sample extract into a reaction vial. It is crucial that the sample is completely dry, as silylating reagents are moisture-sensitive.[2]
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Derivatization Reaction: Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block or oven.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. An aliquot of 1 µL is typically injected.
Method 2: Esterification using BF3-Methanol
This protocol details the esterification of this compound using Boron Trifluoride-Methanol. This reagent simultaneously converts the carboxylic acid groups to methyl esters.
Materials:
-
This compound standard or dried sample extract
-
Boron Trifluoride-Methanol (BF3-Methanol) solution (14% w/v)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vials (5 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Protocol:
-
Sample Preparation: Place 1-10 mg of the this compound standard or the dried sample extract into a reaction vial.
-
Reagent Addition: Add 2 mL of 14% BF3-Methanol to the vial.[6]
-
Derivatization Reaction: Tightly cap the vial and heat at 80°C for 1 hour in a heating block or water bath.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial. Vortex vigorously for 1 minute to extract the derivatized analyte into the hexane layer.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The dried hexane extract is ready for GC-MS analysis. Inject 1 µL of the supernatant.
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Injection Mode | Splitless |
| Injector Temperature | 280°C[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV[1] |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-650 |
Data Presentation: Comparison of Derivatization Methods
While specific quantitative data for this compound is not extensively published, the following table summarizes the expected performance based on studies of similar aromatic hydroxy and dicarboxylic acids.[7]
| Parameter | Silylation (BSTFA) | Esterification (BF3-Methanol) |
| Reaction Conditions | ||
| Temperature | 60-80°C | 80-100°C |
| Time | 30-60 minutes | 60-90 minutes |
| Derivative Stability | Good, but can be moisture sensitive | Generally very stable |
| Reaction Byproducts | Volatile and often do not interfere | Non-volatile salts, removed by extraction |
| Recovery | Typically high (>80%) for similar compounds | Generally good, but can be affected by extraction efficiency |
| Limit of Detection (LOD) | Generally provides lower detection limits for dicarboxylic acids[7] | Good, but may be slightly higher than silylation |
| Reproducibility (RSD%) | Typically < 10% for dicarboxylic acids[7] | Typically < 15% for dicarboxylic acids[7] |
Visualizations
Caption: Experimental workflows for silylation and esterification.
Caption: Logical flow of the analytical process.
References
- 1. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. gcms.cz [gcms.cz]
- 4. Organic light stable isotope reference materials [schimmelmann-standards.github.io]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ars.usda.gov [ars.usda.gov]
- 7. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Metal-Organic Frameworks Using 3-Hydroxyphthalic Acid for Drug Delivery Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including drug delivery.[1] The choice of the organic ligand is crucial as it dictates the structural and chemical properties of the resulting MOF.[2]
3-Hydroxyphthalic acid is a compelling but underexplored ligand for MOF synthesis. Its structure offers two carboxylic acid groups for coordination with metal centers, and a hydroxyl group that can serve as a site for post-synthetic modification or for specific interactions with drug molecules through hydrogen bonding. This unique combination of functional groups could lead to MOFs with enhanced drug loading capacities and controlled release profiles, making them highly suitable for advanced drug delivery systems.
These application notes provide a generalized protocol for the synthesis of a hypothetical MOF using this compound, along with methods for its characterization and evaluation for drug delivery applications. The protocols are based on established methods for MOFs synthesized with similar functionalized phthalic acid derivatives.
Potential Applications in Drug Development
The functional groups of the this compound ligand can be leveraged for various drug delivery strategies:
-
Targeted Drug Delivery: The hydroxyl group can be functionalized with targeting moieties to direct the MOF-drug conjugate to specific cells or tissues.
-
pH-Responsive Drug Release: The carboxylic acid groups, along with the hydroxyl group, can influence the surface charge of the MOF, potentially leading to pH-sensitive drug release mechanisms. This is particularly advantageous for delivering drugs to the acidic microenvironment of tumors.
-
Enhanced Drug Loading: The hydroxyl group can form hydrogen bonds with drug molecules containing complementary functional groups, potentially increasing the loading efficiency of certain therapeutic agents.
-
Combination Therapy: The porous structure allows for the co-encapsulation of multiple drugs, enabling combination therapies from a single carrier system.[3]
References
Application Notes and Protocols: 3-Hydroxyphthalimide Derivatives as Fluorescent Probes
Introduction
While 3-Hydroxyphthalic acid itself is not extensively utilized as a fluorescent probe, its derivatives, particularly those based on the 3-hydroxyphthalimide scaffold, have emerged as highly effective fluorescent sensors for a variety of analytes. These probes often operate via an Excited State Intramolecular Proton Transfer (ESIPT) mechanism, which can be modulated by the presence of a target analyte, leading to a "turn-on" fluorescence signal. This application note focuses on a representative example: the use of a 3-hydroxyphthalimide derivative for the sensitive and selective detection of hydrazine (N₂H₄). Hydrazine is a highly toxic compound, and its detection in environmental and biological systems is of significant importance.[1]
Principle of Detection
The design of this fluorescent probe involves the modification of the 3-hydroxyphthalimide fluorophore with a recognition group that is reactive towards hydrazine. In its native state, the ESIPT process of the fluorophore is blocked, rendering the probe non-fluorescent or weakly fluorescent. Upon reaction with hydrazine, the recognition group is cleaved, releasing the free 3-hydroxyphthalimide derivative. This un-caging process restores the ESIPT mechanism, resulting in a significant enhancement of the fluorescence intensity.[1][2]
Quantitative Data
The photophysical and performance characteristics of a typical 3-hydroxyphthalimide-based fluorescent probe for hydrazine are summarized in the table below.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~450 nm | [1] |
| Emission Wavelength (λem) | ~530 nm | [1] |
| Stokes Shift | ~80 nm | Calculated |
| Detection Limit (LOD) | 4.3 x 10⁻⁷ M | [1] |
| Analyte | Hydrazine (N₂H₄) | [1] |
| Mechanism | Hydrazine-induced deprotection and ESIPT | [1] |
Experimental Protocols
Synthesis of the Fluorescent Probe
A common strategy for synthesizing a hydrazine-responsive probe involves the acetylation of the hydroxyl group of a 3-hydroxyphthalimide derivative. The acetyl group serves as the ESIPT blocking and hydrazine recognition moiety.
Materials:
-
3-Hydroxyphthalimide derivative
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve the 3-hydroxyphthalimide derivative in anhydrous DCM.
-
Add pyridine to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final probe.
Protocol for Hydrazine Detection
This protocol outlines the general procedure for using the 3-hydroxyphthalimide-based probe for the detection of hydrazine in an aqueous solution.
Materials:
-
Synthesized fluorescent probe
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
Hydrazine standard solutions of varying concentrations
-
Fluorometer
Procedure:
-
Probe Stock Solution: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.
-
Working Solution: Dilute the stock solution in the Tris-HCl buffer to the desired final concentration (e.g., 10 µM).
-
Sample Preparation: Prepare a series of hydrazine standard solutions in the same buffer system.
-
Measurement: a. To a cuvette containing the probe working solution, add a specific volume of the hydrazine standard solution. b. Incubate the mixture for a predetermined time at room temperature to allow for the reaction to complete. c. Measure the fluorescence emission spectrum using a fluorometer with the appropriate excitation wavelength.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the hydrazine concentration. b. Determine the linearity of the response and calculate the limit of detection (LOD).
Visualizations
Signaling Pathway
Caption: Hydrazine detection via ESIPT restoration.
Experimental Workflow
Caption: Workflow for fluorescence-based hydrazine sensing.
References
3-Hydroxyphthalic Acid: A Versatile Precursor in Pharmaceutical Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-Hydroxyphthalic acid and its anhydride are versatile chemical intermediates that serve as crucial building blocks in the synthesis of a variety of pharmaceutical agents. Their unique structural features, including a hydroxyl group and a dicarboxylic acid or anhydride moiety, allow for diverse chemical modifications, leading to the development of compounds with significant therapeutic potential. This document details the application of this compound as a raw material in the synthesis of antiviral, antidiabetic, antimicrobial, and anticancer agents. Detailed experimental protocols for key synthetic methodologies are provided, along with quantitative data and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a derivative of phthalic acid, distinguished by a hydroxyl group at the 3-position of the benzene ring. This seemingly simple modification imparts unique reactivity and allows for its use in the synthesis of a range of bioactive molecules. The corresponding anhydride, 3-hydroxyphthalic anhydride, is particularly valuable in organic synthesis, readily reacting with nucleophiles such as amines and alcohols. This reactivity has been exploited to develop novel therapeutic agents, including potent viral entry inhibitors and modulators of key metabolic pathways. This document will explore the synthetic routes and therapeutic applications of pharmaceuticals derived from this important precursor.
Antiviral Applications: Viral Entry Inhibitors
A significant application of 3-hydroxyphthalic anhydride is in the chemical modification of proteins to create potent antiviral agents. This strategy has proven effective against a broad spectrum of enveloped viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza virus.
Mechanism of Action
The primary mechanism of antiviral activity for proteins modified with 3-hydroxyphthalic anhydride is the inhibition of viral entry into host cells. The anhydride reacts with primary amine groups (e.g., from lysine residues) on the surface of proteins like human serum albumin (HSA) or β-lactoglobulin (β-LG). This reaction introduces negatively charged 3-hydroxyphthaloyl groups onto the protein surface. These modified proteins then bind to positively charged regions on the viral surface glycoproteins, such as gp120 of HIV or the L1 protein of Human Papillomavirus (HPV). This binding sterically hinders the interaction between the virus and its cellular receptors, effectively blocking the initial stages of infection.[1]
Caption: Viral entry inhibition by 3-hydroxyphthaloyl-modified proteins.
Experimental Protocol: Synthesis of 3-Hydroxyphthaloyl-β-Lactoglobulin (3HP-β-LG)
This protocol describes the chemical modification of bovine β-lactoglobulin with 3-hydroxyphthalic anhydride to generate a potent viral entry inhibitor.
Materials:
-
Bovine β-lactoglobulin (β-LG)
-
3-Hydroxyphthalic anhydride (3HP)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Dissolve β-lactoglobulin in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mg/mL. Stir the solution gently at room temperature until the protein is fully dissolved.
-
Slowly add a 3-fold molar excess of 3-hydroxyphthalic anhydride to the protein solution while continuously stirring.
-
Monitor the pH of the reaction mixture and maintain it at pH 8.5 by the dropwise addition of 1 M NaOH as needed.
-
Allow the reaction to proceed for 1 hour at room temperature with continuous stirring.
-
To remove unreacted 3-hydroxyphthalic anhydride and by-products, transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Perform dialysis against PBS (pH 7.4) at 4°C for 48 hours, with at least three changes of the dialysis buffer.
-
After dialysis, recover the solution of 3-hydroxyphthaloyl-β-lactoglobulin and store it at -20°C for future use.
Quantitative Data: Antiviral Activity
The antiviral efficacy of 3-hydroxyphthaloyl-modified proteins is typically evaluated using in vitro cell-based assays that measure the inhibition of viral replication.
| Modified Protein | Target Virus | Assay | IC50 (µg/mL) | Reference |
| 3HP-β-LG | HSV-2 | Plaque Reduction | < 1 | [2] |
| 3HP-β-LG | HIV-1 | p24 Antigen | ~0.1 | [1] |
Antidiabetic Applications: PPAR-γ Ligands
This compound serves as a scaffold for the synthesis of novel N-substituted phthalimide derivatives that act as potential agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a key role in regulating glucose metabolism and adipogenesis, making it a significant target for the development of antidiabetic drugs.
Signaling Pathway
PPAR-γ, upon activation by a ligand, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in insulin sensitization, glucose uptake, and lipid metabolism.[3][4]
Caption: PPAR-γ signaling pathway activation by 3-hydroxyphthalimide derivatives.
Experimental Protocol: Synthesis of N-(4-hydroxyphenethyl)-3-hydroxyphthalimide
This protocol details the synthesis of a specific N-substituted phthalimide derivative from 3-hydroxyphthalic anhydride, identified as a potential PPAR-γ agonist.[5]
Materials:
-
3-Hydroxyphthalic anhydride
-
Tyramine
-
Glacial acetic acid
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 3-hydroxyphthalic anhydride in glacial acetic acid.
-
Add 1.1 equivalents of tyramine to the solution.
-
Attach a reflux condenser and heat the reaction mixture to 85°C with continuous stirring.
-
Maintain the reaction at 85°C overnight.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Remove the glacial acetic acid under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data: PPAR-γ Activation
The activity of synthesized phthalimide derivatives as PPAR-γ agonists is assessed using reporter gene assays, such as a luciferase assay in a suitable cell line.
| Compound | Concentration (µM) | PPAR-γ Activation (Fold Change) | Reference |
| PD1 (N-(4-hydroxyphenethyl)-3-hydroxyphthalimide) | 10 | ~2.5 | [5] |
| PD2 (N-(4-hydroxyphenethyl)-3-methoxyphthalimide) | 10 | ~3.0 | [5] |
Antimicrobial and Anticancer Applications
While less explored than the antiviral and antidiabetic applications, derivatives of this compound, particularly phthalimides, have shown promise as antimicrobial and anticancer agents. The general structure of phthalimide derivatives allows for a wide range of modifications that can be tailored to interact with specific bacterial or cancer cell targets.
General Synthesis Workflow
The synthesis of diverse phthalimide derivatives for screening as antimicrobial or anticancer agents generally follows a common workflow.
Caption: General workflow for the synthesis and screening of phthalimide derivatives.
Experimental Protocol: General Synthesis of N-substituted Phthalimides
This protocol provides a general method for the synthesis of a library of N-substituted phthalimides from phthalic anhydride (the same principle applies to 3-hydroxyphthalic anhydride) for biological screening.[6]
Materials:
-
Phthalic anhydride
-
Various primary amines
-
Sulphamic acid (catalyst)
-
Glacial acetic acid
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of phthalic anhydride (1.0 equivalent) in glacial acetic acid, add the desired primary amine (1.1 equivalents).
-
Add a catalytic amount of sulphamic acid to the reaction mixture.
-
Heat the reaction mixture to 110°C with stirring for 10-30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data: Antimicrobial Activity
The antimicrobial activity of synthesized phthalimide derivatives is determined by measuring the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Phthalimide Aryl Ester 3b | S. aureus | 128 | [7] |
| Phthalimide Aryl Ester 3b | P. aeruginosa | 128 | [7] |
| Phthalimide Aryl Ester 3b | C. albicans | 128 | [7] |
Conclusion
This compound and its anhydride are valuable and versatile starting materials for the synthesis of a diverse range of pharmaceutical compounds. The application notes and protocols provided herein demonstrate their utility in the development of novel antiviral, antidiabetic, antimicrobial, and anticancer agents. The straightforward and adaptable synthetic methodologies, coupled with the significant biological activities of the resulting derivatives, highlight the potential of this compound as a key building block in modern drug discovery and development. Further research into the synthesis and evaluation of new derivatives is warranted to fully explore the therapeutic potential of this important chemical scaffold.
References
- 1. The Underlying Mechanism of 3-Hydroxyphthalic Anhydride-Modified Bovine Beta-Lactoglobulin to Block Human Papillomavirus Entry Into the Host Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 3-Hydroxyphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 3-hydroxyphthalic anhydride, a valuable intermediate in the production of high-performance polymers such as polyesters and polyimides, and a key building block in pharmaceutical research for developing antiviral and anticancer agents.[1][2] Two primary synthesis routes are detailed below: the thermal dehydration of 3-hydroxyphthalic acid and the reaction of a 3-halophthalic anhydride with a weak base.
I. Synthesis of 3-Hydroxyphthalic Anhydride via Thermal Dehydration of this compound
This method is a straightforward and common approach for the preparation of 3-hydroxyphthalic anhydride. The reaction involves the removal of a water molecule from this compound upon heating. Phthalic acid itself can be dehydrated to its anhydride by heating above 180 °C.[3]
Experimental Protocol
-
Reaction Setup: Place this compound in a round-bottom flask equipped with a distillation apparatus to collect the water produced during the reaction.
-
Heating: Heat the flask in an oil bath or sand bath. The temperature should be gradually raised to and maintained above 180 °C.[3] The reaction progress can be monitored by the amount of water collected.
-
Reaction Completion: The reaction is considered complete when water distillation ceases.
-
Isolation of Crude Product: Allow the flask to cool to room temperature. The crude 3-hydroxyphthalic anhydride will solidify in the flask.
-
Purification: The crude product can be purified by recrystallization.[4] A study on the thermochemical properties of 3-hydroxyphthalic anhydride indicated that it can be recrystallized from ethyl acetate to achieve a molar fraction purity greater than 0.99.[5]
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate.
-
Dry the purified crystals under vacuum.
-
II. Synthesis of 3-Hydroxyphthalic Anhydride from 3-Halophthalic Anhydride
This method, described in patent literature, provides an alternative route starting from a 3-halophthalic anhydride (e.g., 3-chlorophthalic anhydride or 3-fluorophthalic anhydride).[4] The reaction is carried out in an inert solvent in the presence of a phase-transfer catalyst and a weak base, such as an alkali metal bicarbonate.[4]
Experimental Protocol
-
Reaction Mixture: In a reaction vessel, dissolve the 3-halophthalic anhydride in a suitable inert solvent, such as 1,2,4-trichlorobenzene or N-methylpyrrolidone.[4]
-
Addition of Reagents: Add an alkali metal bicarbonate (e.g., sodium bicarbonate or potassium bicarbonate) and a phase-transfer catalyst to the solution.[4]
-
Reaction Conditions: Heat the suspension with stirring. The reaction is typically carried out at a temperature between 170°C and 250°C, with a preferred range of 200°C to 240°C. The reaction time can vary from 1 to 24 hours, with a preferred duration of 2 to 12 hours.[4]
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking samples from the reaction mixture and analyzing them using high-performance liquid chromatography (HPLC).[4]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The crude product can be obtained by evaporating the solvent.[4]
-
Purification: The crude 3-hydroxyphthalic anhydride can be purified by conventional methods such as extraction, heat filtering, or recrystallization.[4]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₈H₄O₄ | [6][7] |
| Molecular Weight | 164.12 g/mol | [7] |
| Appearance | Beige powder | [1] |
| Melting Point | 199-202 °C | [8] |
| Purity (after recrystallization) | > 0.99 (molar fraction) | [5] |
| Reactivity (from 3-chlorophthalic anhydride) | 84.6% | [4] |
| Reactivity (from 3-fluorophthalic anhydride) | 86.0% | [4] |
Visualizations
Experimental Workflow: Synthesis of 3-Hydroxyphthalic Anhydride
Caption: Overall workflow for the synthesis of 3-hydroxyphthalic anhydride via two different methods.
Logical Flow of Synthesis and Purification
Caption: Decision and process flow for the synthesis and purification of 3-hydroxyphthalic anhydride.
References
- 1. 3-Hydroxyphthalic anhydride | 37418-88-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 4. CN101258139A - Method for preparing 3-hydroxyl phthalic anhydride - Google Patents [patents.google.com]
- 5. Standard enthalpies of formation of 3-hydroxyphthalic anhydride [scielo.org.mx]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 3-Hydroxyphthalic anhydride | C8H4O4 | CID 96580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-ヒドロキシフタル酸無水物 98% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxyphthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Hydroxyphthalic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Q1: Why is my yield of this compound unexpectedly low?
A1: Low yields are a common issue in the synthesis of this compound and its precursors. Several factors can contribute to this problem:
-
Isomer Formation: When starting from phthalic anhydride, the initial nitration step produces a mixture of 3- and 4-nitrophthalic acids.[1][2] The separation of these isomers is often inefficient, leading to a lower yield of the desired 3-isomer. Yields for the purified 3-nitro intermediate are often reported in the 20-30% range.[2][3]
-
Incomplete Reactions: The hydrolysis of 3-hydroxyphthalic anhydride to the diacid may be incomplete. One protocol reports a yield of 43% after purification, suggesting the reaction may not go to completion or that product is lost during workup.[4]
-
Harsh Reaction Conditions: Syntheses involving strong bases at high temperatures can lead to side reactions such as decarboxylation, reducing the overall yield.[5]
-
Sub-optimal Reagent Concentration: In the nitration of phthalic anhydride, the concentration of sulfuric and nitric acids is critical. Using highly concentrated acids (e.g., >98% H₂SO₄ and ~70% HNO₃) has been suggested to improve yields compared to more dilute conditions.[2]
Solutions:
-
Optimize Isomer Separation: Utilize the differential solubility of the nitro-isomers. 4-nitrophthalic acid is more soluble in water, allowing for its partial removal by washing the crude product cake.[1]
-
Drive Hydrolysis to Completion: When hydrolyzing the anhydride, ensure adequate reaction time (e.g., 15 hours) and effective stirring to maximize the conversion.[4]
-
Use Milder Conditions: Where possible, opt for synthesis routes that avoid excessively high temperatures or harsh reagents. The hydrolysis of commercially available 3-hydroxyphthalic anhydride is a more direct and milder route.[4]
Q2: How can I effectively separate this compound from its 4-hydroxy isomer?
A2: The separation of 3- and 4-substituted isomers is a significant challenge, typically arising from the initial synthesis of the precursor, 3-nitrophthalic acid.
-
Fractional Crystallization: This is the most common method. 3-nitrophthalic acid is less soluble in water than the 4-nitro isomer. The crude mixture can be dissolved in a minimum amount of boiling water; upon cooling, the 3-isomer crystallizes out first.[1] However, crystallization can be very slow and may need to stand for several days.[3]
-
Preparative HPLC: For high-purity samples required in pharmaceutical applications, preparative High-Performance Liquid Chromatography (HPLC) is a very effective, albeit less scalable, method. A protocol using a linear gradient of 20% to 50% acetonitrile in water has been successfully used to purify this compound.[4]
-
Esterification: For separating the nitro-isomers, the mixture can be esterified. The resulting diesters may have different physical properties (e.g., boiling points), allowing for separation by distillation or chromatography.
Q3: What are the most common side reactions and how can they be minimized?
A3: Side reactions can significantly impact both the yield and purity of the final product.
-
Polysubstitution: During nitration of phthalic anhydride, harsh conditions (excessive temperature or nitrating agent) can lead to the formation of dinitro- derivatives.
-
Decarboxylation: The use of strong bases at high temperatures, particularly in methods starting from halo- or sulpho-phthalic acids, can cause the loss of one or both carboxylic acid groups.[5][6]
-
Tar Formation: Oxidation reactions, if not well-controlled, can lead to the formation of complex, tar-like byproducts that complicate purification.
Minimization Strategies:
-
Control Reaction Temperature: Carefully control the temperature during exothermic steps like nitration, keeping it within the recommended range (e.g., 100-110°C).[7]
-
Use Weaker Bases: In hydroxylation reactions, using a weaker base like an alkali metal bicarbonate instead of a strong alkali hydroxide can prevent unwanted side reactions.[5]
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q4: What is the most effective method for purifying the final product?
A4: The choice of purification method depends on the scale of the synthesis and the required purity level.
-
Recrystallization: This is a standard method for purifying solid organic compounds. For 3-nitrophthalic acid, water is a suitable solvent.[1] For the final this compound, a mixed solvent system like ethanol/water may be effective.
-
Preparative HPLC: As mentioned, this provides very high purity and is ideal for small-scale and research applications.[4]
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities with different polarities.
-
Acid-Base Extraction: The acidic nature of the carboxylic acid groups allows for purification by dissolving the crude product in a weak base (e.g., sodium bicarbonate solution), filtering to remove neutral impurities, and then re-acidifying the filtrate to precipitate the pure product.
Quantitative Data Presentation
Table 1: Comparison of Synthesis Routes for this compound & Precursors
| Starting Material | Key Reagents | Product | Reported Yield | Key Challenges | Reference |
| 4-Hydroxyisobenzofuran-1,3-dione | NaOH, HCl | This compound | 43% | Requires HPLC purification | [4] |
| Phthalic Anhydride | H₂SO₄, HNO₃ | 3-Nitrophthalic acid | 28-31% (crude) | Isomer separation, low yield | [1] |
| 3-Halophthalic Anhydride | MHCO₃, Phase-Transfer Catalyst | 3-Hydroxyphthalic anhydride | High Reactivity | High temp. (170-250°C) | [5] |
| 4-Bromophthalic Anhydride | KOH, CuCl | 4-Hydroxyphthalic acid | High | Not for 3-isomer, but suggests catalytic route | [8] |
Experimental Protocols
Method A: Hydrolysis of 3-Hydroxyphthalic Anhydride
This protocol is adapted from a reported procedure for the synthesis of this compound.[4]
Materials:
-
4-hydroxyisobenzofuran-1,3-dione (3-Hydroxyphthalic anhydride)
-
2N Sodium Hydroxide (NaOH) solution
-
2N Hydrochloric Acid (HCl) solution
-
Deionized water
Procedure:
-
Dissolve 1.0 mmol of 4-hydroxyisobenzofuran-1,3-dione in 4.0 mL of 2N aqueous NaOH.
-
Stir the reaction mixture vigorously at room temperature for 15 hours.
-
After 15 hours, carefully add 2N aqueous HCl dropwise to the reaction mixture while stirring, until the pH of the solution reaches 2.
-
The resulting crude solution contains this compound.
-
Purify the product using preparative HPLC. A typical method involves a C18 column with a linear gradient of 20% to 50% mobile phase B (e.g., acetonitrile) in mobile phase A (e.g., water with 0.1% TFA) over 30 minutes.
-
Collect the fraction corresponding to the product peak.
-
Lyophilize (freeze-dry) the collected fraction to yield this compound as a white amorphous solid.
Method B: Synthesis of 3-Hydroxyphthalic Anhydride from 3-Halophthalic Anhydride
This protocol is based on a patented industrial method.[5] The anhydride product can then be hydrolyzed to this compound using Method A.
Materials:
-
3-Halophthalic anhydride (e.g., 3-Chlorophthalic anhydride)
-
Alkali metal bicarbonate (e.g., Sodium bicarbonate, NaHCO₃), powdered
-
Phase-transfer catalyst (e.g., a phosphonium salt)
-
Inert, high-boiling solvent (e.g., 1,2,4-trichlorobenzene)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add the inert solvent, 3-halophthalic anhydride, alkali metal bicarbonate, and the phase-transfer catalyst.
-
Heat the mixture with stirring to a temperature between 170°C and 250°C.
-
Maintain the reaction at this temperature, monitoring the progress by taking small samples and analyzing them via HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 3-hydroxyphthalic anhydride, can be isolated by evaporating the solvent.
-
Further purification can be achieved by recrystallization or heat filtering.
-
The purified 3-hydroxyphthalic anhydride can then be hydrolyzed to this compound as described in Method A.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via two primary routes.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - A Note on the Synthesis of 3-Nitrophthalic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Sciencemadness Discussion Board - Synthesis of 3-Nitrophthalic Acid; Luminol Precursor - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. CN101258139A - Method for preparing 3-hydroxyl phthalic anhydride - Google Patents [patents.google.com]
- 6. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 7. CN1405143A - Method for preparing 3-nitro phthalic acid - Google Patents [patents.google.com]
- 8. CN104341293A - Preparation method of 4-hydroxyphthalic acid - Google Patents [patents.google.com]
troubleshooting low solubility of 3-Hydroxyphthalic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of 3-Hydroxyphthalic acid in reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have low solubility in many common organic solvents?
A1: this compound (3-HPA) possesses both polar carboxylic acid groups and a hydroxyl group, as well as a nonpolar benzene ring. This amphiphilic nature, combined with strong intermolecular hydrogen bonding afforded by the multiple functional groups, contributes to a stable crystal lattice structure. Overcoming this lattice energy requires solvents with very specific properties, leading to its limited solubility in many standard organic solvents.
Q2: What are the recommended initial solvents for dissolving this compound?
A2: For initial attempts, polar, protic solvents or high-polarity aprotic solvents are recommended. Based on the solubility of structurally similar phenolic acids, solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), methanol, and ethanol are good starting points.[1] Water can also be used, but solubility is limited at room temperature and increases with heat.[2]
Q3: How does temperature affect the solubility of this compound?
A3: The solubility of this compound and related compounds in water and other polar solvents generally increases significantly with temperature.[2] Heating the solvent while stirring can be a simple and effective method to dissolve more solute. However, be mindful of the thermal stability of 3-HPA and other reactants in your mixture. The melting point of its anhydride is around 199-202 °C, indicating a degree of thermal stability.
Q4: My compound is still not dissolving with heat. What is the next step?
A4: If heating a single solvent is insufficient, you can explore several other techniques, either alone or in combination:
-
Co-solvency: Use a mixture of solvents. A common approach is to use a primary solvent in which the compound has some solubility and add a miscible co-solvent in which it is highly soluble.[3] For example, a mixture of water and an alcohol like ethanol or a solvent like DMSO can be effective.
-
pH Adjustment / Salt Formation: As an acidic compound, the solubility of 3-HPA can be dramatically increased by deprotonating the carboxylic acid groups. Adding a base (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine) will form a more soluble salt in situ.[4][5] This is one of the most effective methods for acidic and basic compounds.[6]
-
Sonication: Using a bath sonicator can help break down solid particles and increase the surface area exposed to the solvent, which accelerates the dissolving process.[7][8] This is a physical method that does not alter the chemical properties of the compound.
Troubleshooting Guides
Issue 1: The reaction is sluggish or incomplete, and I suspect poor solubility of 3-HPA is the cause.
-
Initial Check: Confirm that solid 3-HPA is not visible in the reaction vessel. If it is, solubility is the primary issue.
-
Solution 1 (Co-solvent): If your reaction chemistry allows, introduce a polar aprotic co-solvent like DMF or N-Methyl-2-pyrrolidone (NMP) to the reaction mixture. These are powerful solvents for many organic acids.
-
Solution 2 (In Situ Salt Formation): Add a non-nucleophilic organic base (e.g., Triethylamine, Diisopropylethylamine) to the mixture before adding other reagents. This converts the 3-HPA to its more soluble carboxylate salt. Ensure the base is compatible with your other reagents and reaction conditions.
-
Solution 3 (Phase-Transfer Catalyst): For reactions in biphasic systems or with inorganic bases, a phase-transfer catalyst can help shuttle the deprotonated 3-HPA into the organic phase.[9]
Issue 2: this compound precipitates out of solution when another reagent is added.
-
Cause: The addition of a new reagent may have changed the overall polarity of the solvent system, causing the 3-HPA to crash out. This is a common issue when adding a nonpolar reagent to a polar solution.
-
Troubleshooting:
-
Add the reagent more slowly while vigorously stirring and/or heating the mixture.
-
Consider dissolving the second reagent in the same solvent system as the 3-HPA before adding it, if possible.
-
Increase the total volume of the solvent to keep all components below their saturation limits.
-
Solubility Data
The quantitative solubility of this compound is not widely reported. The table below includes data for structurally related compounds to provide a basis for solvent selection. Generally, polar solvents are more effective.
| Compound | Solvent | Temperature (°C) | Solubility (g / 100g Solvent) |
| Gallic Acid | Water | 25 | 1.072 |
| Water | 40 | 2.417 | |
| Methanol | 25 | 32.78 | |
| Ethanol | 25 | 23.94 | |
| Protocatechuic Acid | Water | 25 | 4.318 |
| Water | 40 | 8.892 | |
| Methanol | 25 | 50.84 | |
| Ethanol | 25 | 36.16 | |
| 3-Nitrophthalic Acid | Water | 25 | 2.11 |
| Water | 80 | 23.51 | |
| Ethyl Acetate | 25 | 23.32 | |
| Acetone | 25 | 41.22 |
Data for Gallic and Protocatechuic acid sourced from[1]. Data for 3-Nitrophthalic acid sourced from[10]. This data is for comparison to guide solvent choice for this compound.
Experimental Protocol: Synthesis of a Polyester via In Situ Salt Formation
This protocol describes a condensation polymerization where the low solubility of this compound is overcome by forming a salt with an organic base prior to the reaction.
Materials:
-
This compound (3-HPA)
-
1,4-Butanediol
-
Triethylamine (TEA)
-
p-Toluenesulfonic acid (PTSA) (catalyst)
-
Toluene
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet.
-
Initial Dissolution: To the flask, add this compound (1.0 eq) and Toluene (to ~0.5 M concentration). Begin stirring.
-
Salt Formation: Slowly add Triethylamine (2.1 eq) to the suspension. Stir the mixture at room temperature. The solid 3-HPA should gradually dissolve to form a clear or near-clear solution of its triethylammonium salt. Gentle warming (40-50 °C) can be applied to expedite this step.
-
Addition of Diol: Once the 3-HPA salt is fully dissolved, add 1,4-Butanediol (1.0 eq) and the PTSA catalyst (0.01 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is evolved.
-
Workup: Allow the mixture to cool to room temperature. The resulting polymer can be precipitated by pouring the toluene solution into a non-solvent like cold methanol, filtered, and dried under vacuum.
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Inhibition of the Raf kinase by a hypothetical 3-HPA derivative.
References
- 1. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 2. researchgate.net [researchgate.net]
- 3. wjbphs.com [wjbphs.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. CN101258139A - Method for preparing 3-hydroxyl phthalic anhydride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3-Hydroxyphthalic Acid Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 3-Hydroxyphthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected side reactions during the polymerization of this compound?
A1: The polymerization of this compound, typically carried out at high temperatures, is susceptible to two primary side reactions: decarboxylation and intermolecular etherification.
-
Decarboxylation: At elevated temperatures, the carboxylic acid groups on the phthalic acid moiety can be eliminated as carbon dioxide (CO₂). This reaction is a known thermal decomposition pathway for phthalic acid and its derivatives. This leads to chain termination or the formation of polymers with altered structures and lower molecular weights.
-
Intermolecular Etherification: The hydroxyl group of one monomer or polymer chain can react with the hydroxyl group of another, eliminating a molecule of water to form an ether linkage. This is a common side reaction in the polymerization of phenolic compounds and can lead to branching or cross-linking, which can cause gelation and result in an insoluble polymer.
Q2: How do these side reactions affect the final polymer properties?
A2: These side reactions can significantly impact the properties of the resulting polyester:
-
Decarboxylation leads to a loss of functionality, which limits the achievable molecular weight of the polymer. This can result in materials with inferior mechanical properties, such as brittleness and low tensile strength.
-
Etherification introduces branches and potential cross-links into the polymer structure. While a small degree of branching might be desirable in some applications, excessive etherification can lead to the formation of an insoluble and intractable gel, making the polymer difficult to process. It also disrupts the regular linear structure of the polyester, which can affect its crystallinity and thermal properties.
Q3: What are the typical reaction conditions for the polymerization of this compound?
A3: While specific conditions can vary, a general protocol for the melt polycondensation of a similar monomer, 3-hydroxybenzoic acid, involves heating the monomer in a reaction vessel equipped with a mechanical stirrer and an inert gas inlet.[1] A catalyst, such as antimony(III) oxide, is often used. The temperature is gradually increased to melt the monomer and then raised further to facilitate the polymerization and removal of the water byproduct, often under vacuum.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the polymerization of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| SR-001 | Low molecular weight of the final polymer | Decarboxylation: Excessive reaction temperature or prolonged reaction time can lead to the loss of carboxylic acid functional groups. | - Optimize Temperature: Carefully control the reaction temperature. Start at a lower temperature to initiate polymerization and gradually increase it. Avoid exceeding the thermal stability limit of the monomer and polymer.- Limit Reaction Time: Monitor the reaction progress (e.g., by measuring melt viscosity) and stop the reaction once the desired molecular weight is achieved to prevent prolonged exposure to high temperatures. |
| Impurities: Monofunctional impurities in the this compound monomer can act as chain terminators. | - Monomer Purification: Ensure the purity of the this compound monomer. Recrystallization from a suitable solvent may be necessary to remove impurities. | ||
| SR-002 | Gelation of the reaction mixture | Excessive Etherification: High reaction temperatures and certain catalysts can promote the formation of ether linkages, leading to cross-linking. | - Temperature Control: Maintain the lowest possible reaction temperature that still allows for efficient polymerization.- Catalyst Selection: The choice of catalyst can influence the extent of side reactions. Experiment with different catalysts (e.g., tin-based vs. titanium-based) to find one that minimizes etherification.- Monomer Concentration: In solution polymerization, higher monomer concentrations can favor intermolecular esterification over intermolecular etherification. |
| SR-003 | Discoloration of the polymer (yellowing or browning) | Thermal Degradation: High temperatures can cause thermal decomposition of the polymer backbone, leading to the formation of colored byproducts. | - Inert Atmosphere: Conduct the polymerization under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can contribute to discoloration.- Temperature and Time: As with low molecular weight, minimizing the reaction temperature and time is crucial to prevent thermal degradation. |
Experimental Protocols
Protocol 1: Melt Polycondensation of 3-Hydroxybenzoic Acid (as an analogue)
This protocol is adapted from the synthesis of a closely related aromatic polyester and can be used as a starting point for the polymerization of this compound.[1]
Materials:
-
3-Hydroxybenzoic acid (monomer)
-
Antimony(III) oxide (catalyst)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Inert gas (Nitrogen or Argon) inlet and outlet
-
Distillation apparatus
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Charging the Reactor: Place the 3-hydroxybenzoic acid and a catalytic amount of antimony(III) oxide (e.g., 0.05 mol%) into the three-neck flask.
-
Inert Atmosphere: Assemble the apparatus and purge the system with the inert gas for at least 30 minutes to remove oxygen and moisture.
-
Melting and Initial Esterification: Begin stirring and gradually heat the flask to a temperature just above the melting point of the monomer to form a homogeneous melt.
-
Polycondensation: Slowly increase the temperature to the desired polymerization temperature (e.g., 250-280°C). Water will begin to distill off.
-
Vacuum Application: Once the initial rapid distillation of water has subsided, gradually apply a vacuum to the system to facilitate the removal of the remaining water and drive the reaction to completion. The viscosity of the melt will increase significantly.
-
Termination and Recovery: Once the desired melt viscosity is achieved, stop the reaction by cooling the flask to room temperature under an inert atmosphere. The solid polymer can then be removed from the flask.
Protocol 2: Analysis of Side Products by Hydrolysis and Chromatography
To quantify the extent of side reactions, the final polymer can be hydrolyzed back to its constituent monomers and any side products, which can then be analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Polyester sample
-
Strong base (e.g., sodium hydroxide) for hydrolysis
-
Acid for neutralization (e.g., hydrochloric acid)
-
Suitable solvents for extraction and analysis
-
HPLC or GC-MS system
Procedure:
-
Hydrolysis: A known amount of the polyester is hydrolyzed by refluxing with an excess of a strong base solution (e.g., aqueous or alcoholic NaOH) until the polymer is completely dissolved.
-
Neutralization and Extraction: The resulting solution is cooled and neutralized with an acid. The hydrolyzed products can then be extracted into a suitable organic solvent.
-
Analysis: The extracted solution is then analyzed by HPLC or GC-MS. By comparing the chromatograms to those of known standards of this compound, potential decarboxylation products (e.g., 3-hydroxybenzoic acid), and ether-linked dimers, the amount of each component can be quantified.
Visualizations
Logical Workflow for Troubleshooting Low Molecular Weight
Caption: Troubleshooting workflow for addressing low molecular weight in this compound polymerization.
Potential Side Reaction Pathways
Caption: Diagram illustrating the desired polymerization pathway and potential side reactions.
References
Technical Support Center: Optimizing HPLC Separation of Phthalic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of phthalic acid isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why am I seeing poor resolution or co-elution of my phthalic acid isomers?
A1: The primary challenge in separating phthalic acid isomers (ortho-, meta-, and para-) stems from their similar chemical structures and physicochemical properties, which often leads to co-elution or poor peak resolution in standard reversed-phase HPLC methods.[1] Their identical molecular weights and similar hydrophobicity make differentiation difficult.[1]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Ratio: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and improve separation.
-
Change Organic Modifier: Acetonitrile and methanol offer different selectivities. If one does not provide adequate separation, try the other.
-
Modify pH: For these ionizable acidic compounds, adjusting the mobile phase pH is critical. Using an acidic mobile phase (pH 2.5-3.0) with additives like formic acid, acetic acid, or phosphoric acid will suppress the ionization of the carboxylic acid groups, leading to increased retention and potentially better resolution in reversed-phase chromatography.[2][3]
-
-
Change Stationary Phase:
-
Mixed-Mode Columns: If a standard C18 column is insufficient, consider a mixed-mode column that combines reversed-phase and anion-exchange mechanisms.[2][4] This allows for separation based on both hydrophobicity and the charge of the carboxylate ions.[4]
-
Phenyl-Hexyl Columns: The phenyl stationary phase can provide alternative selectivity through π-π interactions with the aromatic rings of the phthalates, which can enhance the separation of these structurally similar isomers.[1]
-
Hydrogen Bonding Columns: Columns that utilize hydrogen bonding as the primary separation mechanism can also be effective for these isomers.[5]
-
-
Adjust Column Temperature: Modifying the column temperature can alter the selectivity of the separation. Experiment with temperatures ranging from ambient to slightly elevated (e.g., 30-40°C) to see if resolution improves.
Q2: My peaks for the phthalic acid isomers are tailing. What can I do to improve the peak shape?
A2: Peak tailing for acidic compounds like phthalic acid isomers is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (typically pH < 4) to keep the carboxylic acid groups fully protonated.[6] Incomplete protonation can lead to interactions with residual silanol groups on the silica-based stationary phase, causing tailing.[7][8]
-
Increase Buffer Strength: If you are using a buffer, increasing its concentration (e.g., to 25-50 mM) can help maintain a consistent pH and minimize secondary interactions.[9]
-
Use a Highly Deactivated Column: Employ a modern, high-purity silica column with end-capping. These columns have fewer accessible silanol groups, reducing the potential for secondary interactions that cause tailing.[7]
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting to see if the peak shape improves.
-
Investigate for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak distortion. Try removing the guard column or back-flushing the analytical column (if permitted by the manufacturer) to diagnose the issue.[7]
Q3: My retention times are shifting between injections. What is causing this instability?
A3: Unstable retention times can compromise the reliability of your analysis. The issue can stem from the HPLC system, the mobile phase, or the column.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the mobile phase. This may take 10-20 column volumes. Inadequate equilibration is a common cause of retention time drift.
-
Check for Pump Issues: Air bubbles in the pump or malfunctioning check valves can lead to inconsistent flow rates and, consequently, shifting retention times. Degas your mobile phase thoroughly and purge the pump.
-
Verify Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in pH or solvent ratios, can lead to retention time shifts. Prepare fresh mobile phase carefully and consistently.
-
Maintain Stable Column Temperature: Fluctuations in column temperature can affect retention times. Using a column oven is highly recommended to maintain a constant and stable temperature.
-
Inspect for Leaks: Check all fittings and connections for any signs of leaks, as this can lead to a drop in pressure and affect the flow rate.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating phthalic acid isomers?
A1: While a standard C18 column can be used, achieving baseline separation of all three isomers can be challenging due to their similar hydrophobicity.[1] Mixed-mode columns, which offer both reversed-phase and anion-exchange properties, are often more effective as they exploit differences in both polarity and acidity.[2][4] Columns with phenyl-based stationary phases or those designed for hydrogen bonding interactions are also excellent alternatives.[1][5]
Q2: What is a good starting mobile phase for method development?
A2: A good starting point for reversed-phase separation is a gradient of acetonitrile and water, with an acidic modifier. For example, you could start with a gradient of 10% to 50% acetonitrile in water containing 0.1% phosphoric acid or 0.1% formic acid. The acidic pH will ensure the phthalic acid isomers are in their non-ionized form, leading to better retention.
Q3: What is the typical elution order of the phthalic acid isomers in reversed-phase HPLC?
A3: In reversed-phase HPLC, the elution order is typically related to the polarity of the isomers. Generally, the elution order is ortho-phthalic acid, followed by meta-phthalic acid, and then para-phthalic acid, although this can be influenced by the specific mobile phase and stationary phase used.
Q4: Can I use a UV detector for the analysis of phthalic acid isomers?
A4: Yes, UV detection is a common and effective method for analyzing phthalic acid isomers. They have a strong UV absorbance due to their aromatic ring. Typical detection wavelengths are in the range of 230-275 nm.[2]
Q5: How should I prepare my samples for analysis?
A5: Sample preparation will depend on the matrix. For simple standard solutions, dissolve the phthalic acid isomers in a solvent compatible with your mobile phase, such as a mixture of water and acetonitrile or methanol. Ensure the final sample is filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[1] For more complex matrices, a suitable extraction and clean-up procedure may be necessary.
Data Presentation
Table 1: Comparison of HPLC Methods for Phthalic Acid Isomer Separation
| Parameter | Method 1: Mixed-Mode | Method 2: Reversed-Phase (C18) | Method 3: Hydrogen Bonding |
| Column | Amaze HA (3x100 mm, 3 µm)[4] | Agilent Poroshell 120 SB-C18 (3.0 x 100 mm, 2.7 µm)[10] | SHARC 1 (3.2x100 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile/Water/Ammonium Phosphate (pH 2.5)[4] | A: 0.1% TFA in Water, B: Methanol[10] | Acetonitrile/Methanol with Formic Acid and Ammonium Formate[2] |
| Flow Rate | 0.6 mL/min[4] | 0.8 mL/min[10] | 1.0 mL/min[2] |
| Detection | UV at 235 nm[4] | UV at 240 nm[10] | UV at 270 nm[2] |
| Ortho-Phthalic Acid RT (min) | ~2.5 | ~4.5 | Varies with MeOH content |
| Meta-Phthalic Acid RT (min) | ~3.0 | ~5.8 | Varies with MeOH content |
| Para-Phthalic Acid RT (min) | ~3.5 | ~5.0 | Varies with MeOH content |
| Resolution (Ortho/Para) | Baseline | Good | Baseline |
| Resolution (Para/Meta) | Baseline | Good | Baseline |
Retention times (RT) are approximate and can vary based on specific instrument conditions. Resolution is described qualitatively based on published chromatograms.
Experimental Protocols
Protocol 1: Separation of Phthalic Acid Isomers using a Mixed-Mode Column
This protocol is based on the use of an Amaze HA mixed-mode column, which provides separation through both reversed-phase and anion-exchange mechanisms.[4]
1. Materials and Reagents:
-
Ortho-phthalic acid, meta-phthalic acid, and para-phthalic acid standards
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium phosphate
-
Phosphoric acid (to adjust pH)
-
Amaze HA column (e.g., 3x100 mm, 3 µm)
2. Instrument and Conditions:
-
HPLC system with UV detector
-
Column: Amaze HA (3x100 mm, 3 µm)[4]
-
Mobile Phase: Prepare a suitable mixture of acetonitrile, water, and ammonium phosphate. Adjust the pH to 2.5 using phosphoric acid.[4]
-
Flow Rate: 0.6 mL/min[4]
-
Column Temperature: Ambient
-
Detection Wavelength: 235 nm[4]
-
Injection Volume: 3 µL[4]
3. Sample Preparation:
-
Prepare a stock solution of each phthalic acid isomer (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Prepare a mixed working standard solution by diluting the stock solutions to a final concentration of 0.2 mg/mL for each isomer.[4]
-
Filter the final solution through a 0.22 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 20 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Acquire and process the chromatogram.
Protocol 2: Separation of Phthalic Acid Isomers using a C18 Reversed-Phase Column
This protocol outlines a general method for separating phthalic acid isomers on a standard C18 column, based on a method for related aromatic acids.[10]
1. Materials and Reagents:
-
Ortho-phthalic acid, meta-phthalic acid, and para-phthalic acid standards
-
HPLC-grade methanol
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 column (e.g., Agilent Poroshell 120 SB-C18, 3.0 x 100 mm, 2.7 µm)
2. Instrument and Conditions:
-
HPLC or UHPLC system with UV detector
-
Column: Agilent Poroshell 120 SB-C18 (3.0 x 100 mm, 2.7 µm)[10]
-
Mobile Phase A: 0.1% TFA in water[10]
-
Mobile Phase B: Methanol[10]
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a higher percentage (e.g., 60%) over 10 minutes.[10]
-
Flow Rate: 0.8 mL/min[10]
-
Column Temperature: 40°C[10]
-
Detection Wavelength: 240 nm[10]
-
Injection Volume: 2 µL[10]
3. Sample Preparation:
-
Prepare individual stock solutions of each isomer (e.g., 1 mg/mL) in a 10:90 methanol/water mixture.
-
Prepare a mixed working standard solution by diluting the stock solutions to a final concentration of approximately 25 µg/mL for each isomer.[10]
-
Filter the final solution through a 0.22 µm syringe filter.
4. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the prepared sample.
-
Run the gradient program and acquire the data.
Visualizations
Caption: Troubleshooting workflow for poor resolution of phthalic acid isomers.
Caption: Logical steps for troubleshooting peak tailing in phthalic acid analysis.
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. helixchrom.com [helixchrom.com]
- 3. glsciences.com [glsciences.com]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Separation of Phthalic Acids using Hydrogen Bonding | SIELC Technologies [sielc.com]
- 6. uhplcs.com [uhplcs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. hplc.eu [hplc.eu]
- 10. agilent.com [agilent.com]
overcoming matrix interference with 3-Hydroxyphthalic acid in MALDI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Hydroxyphthalic acid (3-HPA) as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-HPA) primarily used for as a MALDI matrix?
A1: this compound (3-HPA) is a widely used matrix for the analysis of oligonucleotides (both DNA and RNA) and nucleic acids via MALDI-MS.[1][2] It is considered a "soft" ionization technique that allows for the analysis of large biomolecules without significant fragmentation.[3]
Q2: What are the most common issues encountered when using a 3-HPA matrix?
A2: The most common challenges include significant variations in signal-to-noise ratios, poor mass precision, and the formation of cation adducts (e.g., sodium and potassium salts), which can complicate spectra.[4][5] Inconsistent crystal formation during sample spotting can also lead to poor reproducibility.[4]
Q3: What is the purpose of adding diammonium citrate to the 3-HPA matrix solution?
A3: Diammonium citrate is a common additive used to suppress the formation of sodium and potassium adducts in the mass spectrometer.[5][6] This results in cleaner spectra with a more prominent molecular ion peak.
Q4: What is the recommended solvent for preparing a 3-HPA matrix solution?
A4: A common solvent system for preparing 3-HPA matrix solutions is a 1:1 (v/v) mixture of acetonitrile (ACN) and ultrapure water.[1][3][5]
Q5: What is a typical concentration for oligonucleotides when preparing them for MALDI-MS analysis with 3-HPA?
A5: Oligonucleotide samples are typically dissolved in ultrapure water to a final concentration of approximately 10-100 pmol/µL before being mixed with the matrix solution.[3]
Troubleshooting Guide
Issue 1: Low Signal-to-Noise (S/N) Ratio and Poor Mass Precision
Symptoms:
-
Analyte peaks are weak and difficult to distinguish from baseline noise.
-
Inconsistent mass accuracy across different sample spots.
Possible Causes:
-
Suboptimal matrix-to-analyte ratio.
-
Inhomogeneous co-crystallization of the sample and matrix.[4]
-
Incorrect solvent composition for the matrix solution.[4]
Solutions:
-
Optimize Matrix Preparation: The signal-to-noise ratios and mass precision of 3-HPA can be significantly influenced by the solvent composition and the presence of additives.[4] Experiment with different solvent compositions and consider using additives as detailed in the quantitative data table below.
-
Two-Layer Spotting Technique: This method can sometimes yield better results by creating a more homogenous crystal layer.[1]
-
Step 1: Spot 0.5 - 1 µL of the prepared 3-HPA matrix solution onto the MALDI target and let it air dry completely.[1]
-
Step 2: Once the first layer is dry, spot 0.5 - 1 µL of your oligonucleotide sample directly on top of the dried matrix spot.[1]
-
Step 3: Allow the sample layer to air dry completely before analysis.[1]
-
-
Target Plate Cleaning: Ensure the MALDI target plate is thoroughly cleaned to avoid contaminants that can interfere with crystallization and ionization. A recommended cleaning protocol involves sonicating the target plate in 2-propanol and then a specialized cleaning solution (e.g., TA30), followed by drying with high-purity nitrogen.[7][8]
Issue 2: Prominent Salt Adduct Peaks
Symptoms:
-
Mass spectra show significant peaks at M+Na, M+K, or other salt adducts, which can be more intense than the molecular ion peak.
Possible Causes:
-
Contamination of the analyte with alkali ions.[9]
-
Lack of an appropriate additive to suppress adduct formation.
Solutions:
-
Use Additives: Add diammonium hydrogen citrate or diammonium tartrate to your 3-HPA matrix solution.[5] These additives provide a surplus of ammonium ions that can outcompete sodium and potassium ions for adduction to the analyte.
-
On-Probe Purification: For samples with high salt content, consider using cation exchange beads directly in the sample-matrix mixture on the target to capture excess cations.[5]
-
Sample Purity: Ensure that the oligonucleotide sample is desalted and purified. Avoid dissolving samples in salt-containing buffers like PBS.[10]
Quantitative Data Summary
The following table summarizes common concentrations and solvent compositions for 3-HPA matrix preparation, primarily for oligonucleotide analysis.
| 3-HPA Concentration | Additive(s) | Additive Concentration | Solvent System | Reference(s) |
| Saturated Solution | Diammonium Hydrogen Citrate | 10 g/L | 50% Acetonitrile in Water | [1] |
| 10 mg/mL | Diammonium Hydrogen Citrate (DAC) | 10 mg/mL | 50% Acetonitrile in Water | [1][7] |
| 15 mg/mL | Diammonium Hydrogen Citrate (DAC) | 1 mg/mL | Deionized Water | [1][10] |
| 25 g/L | Diammonium Tartrate | 2.5 g/L | 1:1 Acetonitrile-Water | [5] |
| 35 mg/mL | Diammonium Citrate | 7.14 mg/mL | 10% Acetonitrile in Water | [6] |
| 80 mg/mL (mixed 1:1 with additive solution) | Ammonium Hydrogen Citrate | 0.3 M | Acetonitrile/Water (50:50) | [11] |
Experimental Protocols & Workflows
Protocol 1: Standard 3-HPA Matrix Preparation (with Additive)
This protocol is a widely used method for preparing a 3-HPA matrix for oligonucleotide analysis.[1]
-
Prepare Solvent Mixture: Mix equal volumes of acetonitrile and ultrapure water (1:1, v/v).
-
Prepare Additive Stock Solution: Prepare a 10 mg/mL stock solution of diammonium hydrogen citrate in ultrapure water.
-
Prepare 3-HPA Matrix Solution:
-
Add Additive: To the 3-HPA solution, add the diammonium hydrogen citrate stock solution to achieve the desired final concentration (e.g., 10 mg/mL).[1]
-
Clarify Solution: Centrifuge the final matrix solution to pellet any undissolved material. Use the supernatant for spotting.[1]
Protocol 2: Sample Spotting Techniques
The dried-droplet method is the most common technique for sample application.
-
Mix Sample and Matrix: Mix the oligonucleotide sample solution (e.g., 10-100 pmol/µL) with the prepared 3-HPA matrix solution in a 1:1 ratio.[3]
-
Spot onto Target: Pipette 0.5 - 1 µL of the mixture onto the MALDI target plate.[1][3]
-
Dry: Allow the droplet to air dry at room temperature.[1][3]
-
Analyze: The plate is now ready for insertion into the MALDI-TOF mass spectrometer.[1]
Troubleshooting Logic for Adduct Formation
This diagram outlines the decision-making process when dealing with excessive salt adducts in your spectra.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of MALDI Matrices and Their Preparation for the MALDI-TOF MS Analysis of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analusis.edpsciences.org [analusis.edpsciences.org]
- 6. Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 9. skb.skku.edu [skb.skku.edu]
- 10. lcms.cz [lcms.cz]
- 11. shimadzu.com [shimadzu.com]
purification of crude 3-Hydroxyphthalic acid by recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 3-Hydroxyphthalic acid by recrystallization.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My crude this compound will not fully dissolve in the hot solvent. What should I do?
A1: This issue typically arises from using an insufficient amount of solvent or the presence of insoluble impurities.
-
Solvent Volume: Ensure the solvent is at or near its boiling point. Add small portions of hot solvent sequentially until the solid just dissolves. Using the minimum amount of boiling solvent is crucial for good recovery.[1]
-
Insoluble Impurities: If a portion of the solid material does not dissolve even after adding a significant amount of hot solvent, you likely have insoluble impurities. In this case, you should perform a hot gravity filtration to remove these solids before allowing the solution to cool.[2][3]
Q2: No crystals are forming after cooling the solution. What is the problem?
A2: This is one of the most common problems in recrystallization and can be due to two main reasons: using too much solvent or the formation of a supersaturated solution.[4][5]
-
Excess Solvent: If too much solvent was used, the solution may not be saturated enough for crystals to form upon cooling.[4] To fix this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.[4][5]
-
Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its normal solubility limit, but crystal nucleation has not occurred.[1] You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass stirring rod. The small glass particles scraped off can provide a surface for nucleation.[1][4]
-
Seeding: Add a tiny "seed" crystal of pure this compound to the solution. This provides a template for crystal growth.[4][6]
-
Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of the compound and promote crystallization.[4]
-
Q3: My compound separated as an oil instead of crystals. How can I fix this?
A3: This phenomenon, known as "oiling out," occurs when the solute comes out of the concentrated solution at a temperature above its melting point.[5][7] This is common for compounds with low melting points or when the sample is highly impure.[5][6]
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to lower the saturation point.[6] Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate, which favors the formation of crystals over oil.[4] If the problem persists, you may need to try a different recrystallization solvent.[7]
Q4: The yield of my recrystallized this compound is very low. What went wrong?
A4: A low yield can result from several procedural errors.
-
Using Too Much Solvent: As mentioned in Q2, using an excessive amount of solvent will keep a larger portion of your product dissolved in the mother liquor even after cooling.[1]
-
Premature Crystallization: Significant loss can occur if the product crystallizes in the filter funnel during hot filtration. To prevent this, use a stemless funnel, keep the solution hot, and pre-heat the filtration apparatus.[7]
-
Incomplete Cooling: Ensure the solution has been cooled sufficiently, potentially in an ice bath, to maximize the precipitation of the product before filtration.[8]
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product.[1][8]
Q5: The recrystallized product is still colored or appears impure. What should I do?
A5: The effectiveness of recrystallization depends on the correct choice of solvent and proper technique.
-
Slow Cooling: Cooling the solution too quickly can trap impurities within the growing crystal lattice.[8] Always allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.
-
Inadequate Solvent: The impurities may have similar solubility characteristics to this compound in the chosen solvent. A different solvent or a solvent pair might be necessary for better separation.
-
Colored Impurities: If the crude product has colored impurities, these can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb your desired product.[6]
-
Second Recrystallization: For highly impure samples, a single recrystallization may not be sufficient. A second recrystallization of the purified material can further enhance purity.
Data Presentation
Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 601-97-8 | [9][10] |
| Molecular Formula | C₈H₆O₅ | [9][10] |
| Molecular Weight | 182.13 g/mol | [9][10] |
| Melting Point | ~161 °C (with decomposition) | [9] |
Recommended Solvents for Recrystallization
| Solvent / Solvent System | Rationale |
| Water | This compound is a polar molecule; water is a common solvent for polar organic acids. |
| Ethyl Acetate | The related compound, 3-hydroxyphthalic anhydride, has been successfully recrystallized from ethyl acetate.[12] |
| Ethanol/Water Mixture | Mixed solvent systems, particularly alcohol-water pairs, are often effective for polar compounds.[13] |
| Acetone | A polar aprotic solvent that can be effective for dissolving organic acids. |
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
This protocol outlines a standard method for purifying crude this compound.
-
Solvent Selection: In separate test tubes, place ~20-30 mg of crude this compound. Add a few drops of a potential solvent (see table above) to each. Observe the solubility at room temperature. Heat the tubes that did not dissolve at room temperature. A good solvent will dissolve the compound when hot but show low solubility when cold.[11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point on a hot plate while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper over a pre-heated receiving Erlenmeyer flask. Pour the hot solution through the filter paper to remove the impurities.[7]
-
Cooling and Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[1]
-
Drying: Dry the crystals completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry. For faster drying, a vacuum oven at a mild temperature can be used.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. This compound | C8H6O5 | CID 69039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. edu.rsc.org [edu.rsc.org]
- 12. Standard enthalpies of formation of 3-hydroxyphthalic anhydride [scielo.org.mx]
- 13. web.mnstate.edu [web.mnstate.edu]
preventing degradation of 3-Hydroxyphthalic acid during storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 3-Hydroxyphthalic acid during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air.
Q2: What factors can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound include exposure to high temperatures, light, moisture, and incompatible materials such as strong bases, reducing agents, and oxidizing agents.
Q3: How can I tell if my this compound has degraded?
A3: Visual signs of degradation can include a change in color (e.g., from off-white to yellow or brown) or a change in the physical state of the powder. Analytically, degradation can be confirmed by the appearance of new peaks or a decrease in the main peak's area in chromatographic analysis (e.g., HPLC).
Q4: What are the likely degradation products of this compound?
A4: While specific degradation pathways for this compound under storage conditions are not extensively documented, potential degradation can occur through decarboxylation at elevated temperatures, oxidation of the hydroxyl group, or hydrolysis of the carboxylic acid groups. Thermal decomposition is expected to produce carbon oxides.
Q5: Can I still use this compound that shows signs of minor degradation?
A5: It is not recommended to use degraded this compound for applications where high purity is critical, as the impurities can affect experimental outcomes. If the identity and quantity of the degradation products are unknown, it is best to use a fresh, pure sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration of Solid Compound (e.g., yellowing) | Oxidation or exposure to light. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and in a dark place. |
| Unexpected Peaks in HPLC/LC-MS Analysis | Degradation of the sample in solution or during storage. | Prepare fresh solutions for analysis. If degradation is suspected in the solid material, purify a small amount by recrystallization or acquire a new batch. |
| Decreasing Peak Area of the Main Compound Over Time in Solution | Instability of this compound in the chosen solvent or at the storage temperature. | Prepare fresh solutions daily. If solutions need to be stored, keep them at a low temperature (2-8°C) for a short period and protect them from light. Evaluate the stability in different solvents. |
| Poor Peak Shape in Chromatographic Analysis (e.g., tailing or fronting) | Interaction of the compound with the analytical column or inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the carboxylic acid groups are fully protonated or deprotonated. A pH below the first pKa or above the second pKa is generally recommended. |
Quantitative Data on Stability
| Condition | Storage Time (Days) | Temperature (°C) | % Degradation | Appearance of Degradation Products (e.g., HPLC Peak Area %) |
| Solid | 30 | 25 | ||
| 30 | 40 | |||
| Solution (in Acetonitrile) | 1 | 25 | ||
| 7 | 4 | |||
| Aqueous Solution (pH 3) | 1 | 25 | ||
| Aqueous Solution (pH 7) | 1 | 25 | ||
| Aqueous Solution (pH 9) | 1 | 25 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze the sample by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the sample by HPLC. A control sample should be kept in the dark under the same conditions.
-
3. Analysis:
-
Use a suitable HPLC method to separate this compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
Calculate the percentage of degradation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: A decision tree for troubleshooting suspected degradation.
Technical Support Center: Scale-Up of 3-Hydroxyphthalic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 3-hydroxyphthalic acid production.
Section 1: Chemical Synthesis Scale-Up
The chemical synthesis of this compound at an industrial scale presents several challenges, primarily related to reaction control, impurity profiles, and product isolation. A common synthetic route involves the nitration of phthalic anhydride to 3-nitrophthalic acid, followed by reduction of the nitro group and subsequent diazotization and hydrolysis to introduce the hydroxyl group. An alternative patented method involves the direct conversion of a 3-halophthalic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the nitration of phthalic anhydride?
A1: The nitration of phthalic anhydride is an exothermic reaction that requires careful temperature control to prevent runaway reactions and the formation of unwanted byproducts.[1] Key challenges at scale include:
-
Heat Management: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more difficult.[1]
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and non-uniform nitration, increasing the formation of the undesired 4-nitrophthalic acid isomer.[2][3]
-
Reagent Addition: The rate of addition of fuming nitric and sulfuric acids is critical to maintain temperature control.[2]
Q2: My yield of 3-nitrophthalic acid is consistently low during scale-up. What are the likely causes?
A2: Low yields are often attributed to suboptimal reaction conditions and purification losses.[3] Consider the following:
-
Acid Concentration: The use of highly concentrated nitric (>70%) and sulfuric (>98%) acids is crucial for achieving good yields.[3]
-
Reaction Temperature: Maintaining the reaction temperature between 100-110°C is critical. Temperatures outside this range can lead to incomplete reaction or product degradation.[2]
-
Purification Losses: 3-nitrophthalic acid has some solubility in the acidic mother liquor and wash solutions. Minimizing the volume of water used for washing the crude product can reduce these losses.[2]
Q3: What are the safety considerations for the diazotization of 3-aminophthalic acid at scale?
A3: The diazotization reaction involves the use of sodium nitrite and a strong acid, which can generate nitrous acid. Key safety concerns include:
-
Thermal Stability: Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep the reaction mixture cold (typically 0-5°C) and use the diazonium salt solution directly in the next step without isolation.
-
Off-Gassing: The reaction can produce nitrogen oxides, which are toxic. Adequate ventilation and scrubbing systems are necessary at scale.
Troubleshooting Guide: Chemical Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High levels of 4-nitrophthalic acid isomer | - Inadequate temperature control during nitration. - Poor mixing leading to localized high concentrations of nitrating agents.[2] | - Improve reactor heat exchange efficiency. - Ensure vigorous and uniform agitation. - Control the addition rate of nitrating agents. |
| Incomplete conversion of 3-nitrophthalic acid to 3-aminophthalic acid | - Inefficient reduction reaction. - Catalyst poisoning or deactivation (if using catalytic hydrogenation). | - Optimize reducing agent stoichiometry and reaction time. - For catalytic hydrogenation, ensure catalyst quality and screen for robust catalysts. |
| Formation of dark-colored impurities during hydrolysis of the diazonium salt | - Side reactions due to elevated temperatures. - Presence of unreacted nitrous acid. | - Maintain a low temperature during the hydrolysis step. - Ensure complete consumption of the diazonium salt before increasing the temperature. - Add a scavenger for excess nitrous acid (e.g., urea) before hydrolysis. |
| Product loss during workup and isolation | - High solubility of this compound in the aqueous workup solutions. - Inefficient extraction or crystallization.[4] | - Adjust the pH of the aqueous solution to minimize solubility before filtration. - Optimize the choice of solvent and temperature profile for crystallization to maximize recovery.[5] - Consider liquid-liquid extraction with a suitable organic solvent. |
Experimental Protocol: Synthesis of 3-Nitrophthalic Acid from Phthalic Anhydride
This protocol is adapted from established laboratory procedures and outlines the key steps for the synthesis of 3-nitrophthalic acid.[2]
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer and a temperature probe, charge 650 mL of commercial sulfuric acid (sp. gr. 1.84) and 500 g of technical phthalic anhydride.
-
Heating: Stir the mixture and heat to 80°C using the reactor jacket.
-
Nitration: Slowly add 210 mL of fuming nitric acid (sp. gr. 1.51) via an addition funnel, maintaining the temperature between 100-110°C. This addition may take 1-2 hours.
-
Second Nitric Acid Addition: After the fuming nitric acid has been added, add 900 mL of concentrated nitric acid (sp. gr. 1.42) as rapidly as possible without exceeding 110°C.
-
Reaction Completion: Stir the mixture at 100-110°C for an additional 2 hours.
-
Quenching: Allow the mixture to cool overnight, then pour it into 1.5 L of cold water in a separate vessel with stirring.
-
Isolation and Washing: Cool the resulting slurry and filter the solid mixture of 3- and 4-nitrophthalic acids. Wash the filter cake with 200 mL of water to remove a significant portion of the more soluble 4-nitrophthalic acid isomer.
-
Recrystallization: Dissolve the washed cake in 200-300 mL of boiling water, filter while hot, and allow the filtrate to cool slowly with stirring to induce crystallization.
-
Drying: Filter the crystals, wash with a minimal amount of cold water, and dry to obtain 3-nitrophthalic acid.
Visualization: Chemical Synthesis Workflow
Caption: A typical chemical synthesis route for this compound.
Section 2: Microbial Production Pathways
While there are no established industrial processes for the microbial production of this compound, it is theoretically possible through the metabolic engineering of microorganisms that can degrade aromatic hydrocarbons like naphthalene. Bacteria such as Bacillus thermoleovorans are known to degrade naphthalene to phthalic acid.[6][7] Introducing a suitable hydroxylase could potentially convert an intermediate in this pathway to a hydroxylated phthalic acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the main hurdles in developing a microbial strain for this compound production?
A1: The primary challenges include:
-
Pathway Identification and Engineering: A native pathway for this compound is not known. This would require the identification and heterologous expression of enzymes capable of hydroxylating phthalic acid or one of its precursors.
-
Enzyme Specificity and Efficiency: The introduced hydroxylase must exhibit high specificity for the target intermediate to avoid the formation of other hydroxylated byproducts.
-
Product Toxicity: this compound or its intermediates may be toxic to the microbial host, limiting the achievable titer.
-
Precursor Supply: The native metabolism of the host organism would need to be engineered to efficiently channel carbon towards the naphthalene degradation pathway and the desired product.
Q2: What are the potential scale-up challenges for a fermentation process producing this compound?
A2: Assuming a suitable strain is developed, scale-up challenges would be similar to those for other microbial fermentations and would include:
-
Oxygen Transfer: The initial steps in naphthalene degradation are oxygen-dependent, requiring high oxygen transfer rates in the bioreactor.
-
Substrate Feed: Naphthalene is poorly soluble in water, necessitating a carefully designed feeding strategy to avoid substrate limitation or toxicity.
-
Process Control: Maintaining optimal pH, temperature, and dissolved oxygen levels is critical for cell growth and product formation.
Troubleshooting Guide: Microbial Production
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low product titer | - Inefficient enzyme activity in the engineered pathway. - Product inhibition or toxicity. - Suboptimal fermentation conditions. | - Perform codon optimization of heterologous genes. - Investigate product tolerance and consider in-situ product removal. - Optimize fermentation parameters such as pH, temperature, and nutrient feeding. |
| Formation of byproducts | - Low specificity of the introduced hydroxylase. - Competing native metabolic pathways. | - Use protein engineering to improve enzyme specificity. - Knock out competing pathways in the host strain. |
| Poor cell growth | - Toxicity of the substrate (naphthalene) or product. - Nutrient limitation. | - Implement a controlled feeding strategy for the substrate. - Optimize the composition of the fermentation medium. |
Visualization: Hypothetical Microbial Production Pathway
Caption: A potential engineered microbial pathway for this compound.
Section 3: Downstream Processing and Purification
The purification of this compound from either a chemical reaction mixture or a fermentation broth is a critical step in obtaining a high-purity product. Common techniques include crystallization and chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by crystallization?
A1: Key challenges include:
-
Solvent Selection: Finding a suitable solvent system that provides good solubility at high temperatures and low solubility at low temperatures is crucial for high recovery.
-
Impurity Removal: Structurally similar impurities, such as isomeric hydroxyphthalic acids or unreacted starting materials, may co-crystallize with the product.
-
Crystal Morphology: Controlling the crystal size and shape is important for efficient filtration and drying at a large scale.[5]
Q2: When is HPLC a suitable method for the purification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is generally used for analytical purposes or for the purification of small quantities of high-purity material.[8] For industrial-scale production, preparative HPLC can be expensive due to the high cost of stationary phases and solvents. However, it may be a viable option for high-value applications, such as in the pharmaceutical industry, where very high purity is required.
Troubleshooting Guide: Purification
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery from crystallization | - The chosen solvent has high solubility for the product even at low temperatures. - The solution is not sufficiently concentrated before cooling. | - Screen for alternative solvent systems or solvent/anti-solvent combinations. - Optimize the concentration of the solution before initiating crystallization. |
| "Oiling out" during crystallization | - The solution is too supersaturated. - The cooling rate is too fast.[5] | - Reduce the concentration of the solution. - Decrease the cooling rate to allow for orderly crystal growth. - Use seeding to promote crystallization. |
| Poor separation of isomers in preparative HPLC | - Suboptimal mobile phase composition. - Inappropriate stationary phase. | - Optimize the mobile phase gradient and pH.[8] - Screen different reversed-phase columns with varying selectivity.[8] |
| Column overloading in preparative HPLC | - Injecting too much sample onto the column. | - Determine the loading capacity of the column through a loading study. - Use a larger diameter column for higher throughput. |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general method for the analysis of this compound purity.[8]
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: A suitable gradient to elute the compound of interest and separate it from impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength appropriate for this compound.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent and filter through a 0.22 µm filter before injection.
Visualization: Downstream Processing Workflow
Caption: A generalized workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sciencemadness Discussion Board - A Note on the Synthesis of 3-Nitrophthalic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
resolving peak tailing in HPLC analysis of 3-Hydroxyphthalic acid
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 3-Hydroxyphthalic acid, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most common cause of peak tailing for acidic compounds like this compound is secondary interactions between the ionized analyte and active sites on the stationary phase.[1][2] On silica-based columns (e.g., C18), residual silanol groups (-Si-OH) can become deprotonated at higher pH values, creating negatively charged sites that interact with the negatively charged carboxylate groups of this compound. This mixed-mode retention mechanism leads to asymmetrical peaks.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor for achieving a symmetrical peak shape for ionizable compounds.[3][4] this compound is a dicarboxylic acid, and its ionization state is pH-dependent. To ensure a single, un-ionized form of the analyte and to suppress the ionization of residual silanol groups on the stationary phase, it is crucial to maintain the mobile phase pH below the first pKa of the analyte.[5]
Q3: What are the approximate pKa values for this compound?
Q4: Can column overload cause peak tailing for this compound?
A4: Yes, injecting too much sample onto the column can lead to peak tailing.[5] Column overload saturates the stationary phase, causing a distortion in the peak shape. If all peaks in your chromatogram are tailing, you should consider the possibility of mass overload. A simple way to check for this is to dilute your sample and reinject it. If the peak shape improves, you were likely overloading the column.
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Issue: Asymmetrical peak shape (tailing) for this compound.
Below is a troubleshooting workflow to address this issue:
Step 1: Mobile Phase pH Optimization
The most effective way to reduce peak tailing for this compound is to control the mobile phase pH.
-
Recommendation: Adjust the mobile phase pH to be at least one to two pH units below the first pKa of this compound.[12] A target pH of 2.5 to 3.0 is a good starting point. This ensures that the carboxylic acid groups are fully protonated, minimizing secondary interactions with the stationary phase.
| Parameter | Recommended Value | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of this compound and residual silanols. |
| Acidic Modifier | 0.1% Formic Acid or Phosphoric Acid | Provides and maintains the desired low pH.[1][4][13] |
Step 2: Buffer Selection and Concentration
Using a buffer in your mobile phase is crucial for maintaining a stable pH throughout the analysis, which leads to reproducible retention times and peak shapes.
-
Recommendation: Use a buffer with a pKa close to your desired mobile phase pH. For a target pH of 2.5-3.0, a phosphate buffer is a suitable choice.
| Buffer | pKa | Useful pH Range |
| Phosphate | 2.1 | 1.1 - 3.1 |
| Formate | 3.8 | 2.8 - 4.8 |
A buffer concentration of 10-50 mM is generally sufficient.[5]
Step 3: Column Considerations
The choice and condition of your HPLC column play a significant role in peak shape.
-
Column Type: For acidic compounds, modern, high-purity silica columns that are well end-capped are recommended to minimize the number of accessible residual silanol groups.
-
Column Contamination and Voids: If peak tailing appears suddenly, your column may be contaminated or have a void at the inlet. Flushing the column, or if that fails, replacing it, may be necessary.[5]
Step 4: Other Potential Causes and Solutions
If the above steps do not resolve the issue, consider these other potential causes:
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the sample concentration or injection volume.[5] |
| Extra-column Effects | Minimize the length and internal diameter of tubing between the injector, column, and detector. |
| Sample Solvent Mismatch | Dissolve the sample in the mobile phase whenever possible.[5] |
| Metal Chelation | Though less common for this analyte, if suspected, adding a small amount of a chelating agent like EDTA to the mobile phase can help. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Optimal Peak Shape
This protocol describes the preparation of an acidic mobile phase buffered to approximately pH 2.8.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or Phosphoric acid)
-
Potassium phosphate monobasic
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh an appropriate amount of potassium phosphate monobasic to achieve a final concentration of 20 mM in the aqueous portion of the mobile phase.
-
Dissolve the buffer salt in HPLC-grade water.
-
Adjust the pH to 2.8 using a dilute solution of formic acid or phosphoric acid.
-
Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter.
-
-
Prepare the Mobile Phase:
-
Mix the prepared aqueous buffer with HPLC-grade acetonitrile in the desired ratio (e.g., 90:10 v/v aqueous:acetonitrile for initial experiments).
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
Protocol 2: Diagnosing Column Overload
This protocol helps determine if column overload is the cause of peak tailing.
Procedure:
-
Prepare a stock solution of your this compound standard at a known concentration.
-
Perform an injection of the stock solution and record the chromatogram, noting the peak asymmetry.
-
Prepare a 1:10 dilution of the stock solution using the mobile phase as the diluent.
-
Inject the diluted solution under the same HPLC conditions.
-
Compare the peak shape from the diluted injection to the original injection. A significant improvement in peak symmetry in the diluted sample indicates that the original injection was overloading the column.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Phthalic acid - Wikipedia [en.wikipedia.org]
- 7. Phthalic Acid - Formula, Structure, And Properties | Turito [turito.com]
- 8. Page loading... [guidechem.com]
- 9. Phthalic acid | 88-99-3 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Salicylic acid - Wikipedia [en.wikipedia.org]
- 12. biotage.com [biotage.com]
- 13. helixchrom.com [helixchrom.com]
optimizing reaction conditions for 3-hydroxyphthalic anhydride synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-hydroxyphthalic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 3-hydroxyphthalic anhydride?
A1: The main synthetic pathways to obtain 3-hydroxyphthalic anhydride are:
-
Dehydration of 3-hydroxyphthalic acid: This is a direct method involving the removal of a water molecule from the dicarboxylic acid, typically by heating with a dehydrating agent like acetic anhydride.
-
From 3-halophthalic anhydride: This method involves a nucleophilic substitution of a halogen atom (such as fluorine, chlorine, or bromine) with a hydroxyl group, often facilitated by a phase-transfer catalyst in the presence of a weak base.[1]
-
Diels-Alder reaction followed by dehydration: A less common route involves the reaction of 2-oxo-2,5-dihydrofuran with pivaloyl chloride, followed by a Diels-Alder reaction with maleic anhydride and subsequent dehydration.[1]
Q2: What is a suitable solvent for the recrystallization of 3-hydroxyphthalic anhydride?
A2: Ethyl acetate has been successfully used for the recrystallization of 3-hydroxyphthalic anhydride to achieve high purity (>99%).[2] The general principle of solvent selection is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q3: What are the common impurities or byproducts in the synthesis of 3-hydroxyphthalic anhydride?
A3: Depending on the synthetic route, common impurities can include:
-
Unreacted starting materials: Such as this compound or 3-halophthalic anhydride.
-
Polymeric materials: In the dehydration of this compound, high temperatures can lead to polycondensation, resulting in viscous polymeric byproducts.
-
Side-reaction products: In the synthesis from 3-halophthalic anhydride, side reactions can occur, though specific byproducts are not extensively detailed in the provided literature.
Q4: Can I use thermal dehydration without a chemical agent for this compound?
A4: While thermal dehydration of phthalic acid to phthalic anhydride is possible above 180°C, for hydroxy-substituted phthalic acids, simply heating can lead to undesirable polycondensation and the formation of a viscous polymer, which can then carbonize.[3] Therefore, using a dehydrating agent like acetic anhydride or conducting the dehydration in an inert solvent is recommended to obtain a good yield and prevent side reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 3-hydroxyphthalic anhydride.
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield in dehydration of this compound | Incomplete reaction. | Ensure sufficient heating time and temperature. Consider using a dehydrating agent like acetic anhydride to drive the reaction to completion. |
| Polycondensation due to excessive heat. | Avoid excessively high temperatures. Conduct the dehydration in a high-boiling inert solvent to maintain a controlled temperature. | |
| Low yield in synthesis from 3-halophthalic anhydride | Inefficient phase-transfer catalysis. | Ensure the phase-transfer catalyst is appropriate for the reaction. The choice of catalyst can significantly impact the reaction rate and yield.[4][5] Consider screening different catalysts. Increase agitation to improve the interfacial area between the aqueous and organic phases.[6] |
| Reaction temperature is not optimal. | The reaction temperature for this synthesis is typically between 170-250°C.[1] Optimize the temperature for your specific starting material and solvent system. | |
| Incorrect work-up procedure leading to product loss. | After the reaction, the product is typically obtained by cooling the reaction mixture and evaporating the solvent.[1] Ensure that the product is not lost during solvent removal. | |
| Product loss during recrystallization | Using too much solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. If too much solvent is used, some can be carefully evaporated to induce crystallization. |
| Product is too soluble in the chosen solvent at low temperatures. | If the product remains in the mother liquor, try a different recrystallization solvent or a mixture of solvents. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Product is colored | Presence of colored impurities. | If the product is expected to be colorless or off-white, the presence of color indicates impurities. Perform a thorough recrystallization. The use of activated charcoal during recrystallization can help remove colored impurities. |
| Product "oils out" during recrystallization | The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present. | Add a small amount of additional solvent to the hot solution and allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can also promote crystallization over oiling out. |
| Broad melting point range | The product is impure. | A broad melting point range is a classic sign of an impure compound. Repeat the recrystallization process until a sharp melting point is achieved. |
Data Presentation
Optimization of Reaction Conditions for Synthesis from 3-Halophthalic Anhydride
The following table summarizes the reaction conditions and yields for the synthesis of 3-hydroxyphthalic anhydride from different 3-halophthalic anhydrides using a phase-transfer catalyst, as described in patent CN101258139A.
| Starting Material | Solvent | Phase-Transfer Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |
| 3-Chlorophthalic anhydride | 1,2,4-Trichlorobenzene | Tetrabutylphosphonium bromide | Sodium bicarbonate | 210 | 7 | 84.6 |
| 3-Fluorophthalic anhydride | 1,2,4-Trichlorobenzene | Tetrabutylphosphonium bromide | Sodium bicarbonate | 210 | 7 | 86.0 |
| 3-Chlorophthalic anhydride | 1,2,4-Trichlorobenzene / N-Methylpyrrolidone | Tetrabutylphosphonium bromide | Sodium bicarbonate | 210 | 7 | 83.0 |
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxyphthalic Anhydride from 3-Chlorophthalic Anhydride
This protocol is adapted from the procedure described in patent CN101258139A.
Materials:
-
3-Chlorophthalic anhydride
-
1,2,4-Trichlorobenzene (solvent)
-
Sodium bicarbonate (weak base)
-
Tetrabutylphosphonium bromide (phase-transfer catalyst)
-
Nitrogen gas
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, add 3-chlorophthalic anhydride and 1,2,4-trichlorobenzene.
-
Begin stirring and purge the vessel with nitrogen gas.
-
Heat the mixture to 210°C.
-
Once the temperature is stable, add sodium bicarbonate and tetrabutylphosphonium bromide to the reaction mixture.
-
Maintain the reaction at 210°C with continuous stirring for 7 hours.
-
After 7 hours, stop heating and allow the reaction mixture to cool to room temperature.
-
The crude product can be obtained by evaporating the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate.
Protocol 2: Synthesis of 3-Hydroxyphthalic Anhydride by Dehydration of this compound
This protocol is based on the general procedure for the dehydration of substituted phthalic acids.
Materials:
-
This compound
-
Acetic anhydride
-
Inert high-boiling solvent (e.g., toluene or xylene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound and an excess of acetic anhydride.
-
Add an inert high-boiling solvent to the flask.
-
Heat the mixture to reflux and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of acetic acid vapor evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solvent and excess acetic anhydride can be removed under reduced pressure.
-
The resulting crude 3-hydroxyphthalic anhydride can be purified by recrystallization from ethyl acetate.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of 3-hydroxyphthalic anhydride.
Troubleshooting Logic for Low Product Yield
Caption: A logical flowchart for troubleshooting low yield in the synthesis of 3-hydroxyphthalic anhydride.
References
- 1. CN101258139A - Method for preparing 3-hydroxyl phthalic anhydride - Google Patents [patents.google.com]
- 2. Standard enthalpies of formation of 3-hydroxyphthalic anhydride [scielo.org.mx]
- 3. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. biomedres.us [biomedres.us]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 3-Hydroxyphthalic Acid by NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the purity of synthesized 3-Hydroxyphthalic acid. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their needs.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Ensuring the purity of this compound is critical for the success of subsequent reactions and the quality of the final product. While several analytical techniques can be employed for purity assessment, NMR spectroscopy offers a powerful, non-destructive method for structural confirmation and quantification of impurities. This guide will focus on the use of ¹H and ¹³C NMR for purity validation and provide a comparative overview of alternative methods such as High-Performance Liquid Chromatography (HPLC), mass spectrometry, and melting point analysis.
Experimental Protocols
NMR Spectroscopy
A detailed protocol for acquiring ¹H and ¹³C NMR spectra of this compound is provided below.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of synthesized this compound to confirm its structure and identify any potential impurities.
Materials:
-
Synthesized this compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments (e.g., number of scans, pulse width, acquisition time, relaxation delay). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the solvent peak for ¹³C (DMSO-d₆ at 39.52 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any impurities using a reversed-phase HPLC method.
Chromatographic Conditions (General Method):
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of a this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the retention time of this compound from the standard. Calculate the purity of the synthesized sample by comparing the peak area of the main component to the total area of all peaks.
Data Presentation
Predicted NMR Data for this compound
Due to the limited availability of experimental spectra in public databases, predicted ¹H and ¹³C NMR data are provided as a reference. These predictions were generated using reputable online NMR prediction tools.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-4 | 7.35 | Doublet of doublets | 1H |
| H-5 | 7.60 | Triplet | 1H |
| H-6 | 7.20 | Doublet of doublets | 1H |
| -OH | ~10.0 (broad) | Singlet | 1H |
| -COOH | ~13.0 (broad) | Singlet | 2H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| C-1 | 125.0 | ||
| C-2 | 135.0 | ||
| C-3 | 155.0 | ||
| C-4 | 120.0 | ||
| C-5 | 130.0 | ||
| C-6 | 118.0 | ||
| C=O (Carboxyl) | 168.0, 170.0 |
Note: Chemical shifts of acidic protons (-OH and -COOH) can be broad and their positions can vary depending on concentration and temperature.
Comparison with Alternative Purity Validation Methods
The purity of synthesized this compound can be assessed using various analytical techniques. The table below compares NMR spectroscopy with other common methods.
Table 2: Comparison of Analytical Methods for Purity Validation of this compound
| Method | Principle | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Nuclear magnetic resonance of atomic nuclei. | Detailed structural information, identification and quantification of impurities. | Non-destructive, provides unambiguous structural confirmation, can quantify impurities without a reference standard for the impurity. | Lower sensitivity compared to MS, can be expensive. |
| HPLC | Differential partitioning of analytes between a mobile and stationary phase. | Purity assessment based on retention time and peak area, quantification of impurities. | High sensitivity, high resolution, widely available. | Requires a reference standard for quantification, does not provide definitive structural information on its own. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Molecular weight determination, structural information from fragmentation patterns. | Very high sensitivity, can be coupled with HPLC (LC-MS) for enhanced separation and identification. | May not distinguish between isomers, quantification can be challenging. |
| Melting Point | Temperature at which a solid becomes a liquid. | Indication of purity; pure compounds have a sharp melting point range. | Simple, inexpensive, and fast. | Impurities can depress and broaden the melting range, not suitable for all compounds, not quantitative. |
Expected Data for this compound and Potential Impurities:
| Compound | Expected ¹H NMR Signals (ppm in DMSO-d₆) | Expected Retention Time (HPLC) | Melting Point (°C) |
| This compound | Aromatic protons: ~7.2-7.6; Acidic protons: >10 | To be determined experimentally | 173-176 |
| 3-Hydroxyphthalic anhydride | Aromatic protons will have different chemical shifts from the acid. | Likely different from the acid. | 199-202[1] |
| 4-Hydroxyphthalic acid | Aromatic protons will show a different splitting pattern. | Likely to have a different retention time. | 188-189 |
Mandatory Visualization
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound.
Caption: Workflow for Purity Validation of this compound.
Conclusion
Validating the purity of synthesized this compound is a crucial step in ensuring the quality and reliability of research and development outcomes. NMR spectroscopy stands out as a particularly powerful tool, offering detailed structural confirmation and the ability to identify and quantify impurities, often without the need for specific impurity standards. While methods like HPLC provide excellent sensitivity for quantitative analysis and melting point offers a quick purity check, a comprehensive approach utilizing a combination of these techniques will provide the most robust assessment of product quality. This guide serves as a valuable resource for researchers to effectively utilize NMR and other analytical methods for the purity validation of this compound.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Hydroxyphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 3-hydroxyphthalic acid. Due to the limited availability of direct experimental data in publicly accessible databases, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry and a comparison with the fragmentation of related aromatic acids. The information herein is intended to aid researchers in the identification and structural elucidation of this compound and similar molecules.
Predicted Fragmentation Pattern of this compound
This compound (molecular formula: C₈H₆O₅, molecular weight: 182.13 g/mol ) is a molecule containing an aromatic ring substituted with two carboxylic acid groups and one hydroxyl group.[1] Its fragmentation in mass spectrometry, particularly under collision-induced dissociation (CID), is expected to be driven by the facile loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).[2]
The initial ionization, typically via electrospray ionization (ESI) in negative mode, would result in the deprotonated molecule [M-H]⁻ at an m/z of 181. The subsequent fragmentation of this precursor ion is likely to follow several key pathways:
-
Decarboxylation: The loss of a carboxyl group as CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids.[2][3] This would result in a fragment ion at m/z 137. A subsequent loss of a second CO₂ molecule could lead to a fragment at m/z 93.
-
Loss of Water: The presence of a hydroxyl group and an adjacent carboxylic acid group can facilitate the loss of a water molecule (18 Da), especially upon collisional activation. This would yield a fragment ion at m/z 163.
-
Decarbonylation: The loss of carbon monoxide (28 Da) can also occur, particularly from the carboxyl groups or after initial rearrangements.[4]
Table 1: Predicted Major Fragment Ions of this compound in Negative Ion Mode ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 181 | 163 | H₂O (18 Da) | Anhydride-like structure |
| 181 | 137 | CO₂ (44 Da) | 3-hydroxybenzoate ion |
| 137 | 93 | CO₂ (44 Da) | Phenoxide ion |
| 163 | 135 | CO (28 Da) | |
| 137 | 109 | CO (28 Da) |
Comparison with Related Molecules
The fragmentation pattern of this compound can be compared to its isomers, such as 4-hydroxyphthalic acid and salicylic acid (2-hydroxybenzoic acid), as well as other phthalate metabolites. For instance, studies on phthalate metabolites have shown that a common fragmentation pathway involves the loss of the alkyl chain to form a deprotonated phthalic acid ion at m/z 165, which can then lose water to form the phthalic anhydride ion at m/z 147.[5] While this compound does not have an alkyl chain, the tendency to form stable anhydride-like structures through the loss of water is a relevant comparative point.
Alpha-hydroxy acids, under CID, are known to fragment via the loss of formic acid (46 Da) or produce a characteristic hydroxycarbonyl anion at m/z 45.[3][6] While this compound is an aromatic hydroxy acid, these fragmentation pathways of aliphatic alpha-hydroxy acids provide a useful reference for potential, though less likely, fragmentation routes.
Experimental Protocol: ESI-MS/MS Analysis
The following is a general protocol for the analysis of this compound using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).[7][8][9]
1. Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1-10 µg/mL).
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for 1-2 minutes, then ramp up to a high percentage of B (e.g., 95%) over 5-10 minutes, hold for 2-3 minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Capillary Voltage: 2.5-3.5 kV.
-
Drying Gas (Nitrogen) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-50 psi.
-
MS Scan Mode: Full scan mode (e.g., m/z 50-300) to identify the precursor ion [M-H]⁻ at m/z 181.
-
MS/MS (Tandem MS) Mode: Product ion scan of the precursor ion at m/z 181.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to observe the different fragmentation pathways.[10][11][12]
Visualization of the Predicted Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathways of this compound.
Caption: Predicted fragmentation pathway of this compound.
This guide provides a foundational understanding of the expected fragmentation behavior of this compound in mass spectrometry. Experimental verification is recommended to confirm these predicted pathways. Researchers can use this information to develop analytical methods for the detection and quantification of this compound and to aid in the structural elucidation of related unknown molecules.
References
- 1. This compound | C8H6O5 | CID 69039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]
- 8. vuir.vu.edu.au [vuir.vu.edu.au]
- 9. journals.plos.org [journals.plos.org]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 11. Dissociation Technique Technology Overview | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.com]
The Isomer Effect: A Comparative Guide to Polyesters Derived from Phthalic Acid Isomers
A detailed examination of how the seemingly subtle difference in the positioning of carboxyl groups on a benzene ring profoundly impacts the macroscopic properties of polyesters. This guide offers a comparative analysis of polyesters synthesized from the three isomers of phthalic acid: terephthalic acid (para-), isophthalic acid (meta-), and orthophthalic acid (ortho-). Understanding these differences is crucial for researchers and scientists in tailoring polymer characteristics for specific applications, from high-performance fibers and films to resins for composites and coatings.
The structural distinction between the isomers lies in the substitution pattern of the carboxyl groups on the benzene ring. Terephthalic acid's linear para (1,4) substitution allows for close chain packing and high crystallinity, leading to superior mechanical strength and thermal stability. Isophthalic acid's bent meta (1,3) structure disrupts this linearity, resulting in more amorphous polymers with enhanced flexibility and solubility. Orthophthalic acid's adjacent ortho (1,2) arrangement introduces steric hindrance, which can impact polymerization and the final properties of the polyester, often leading to more brittle materials.
Quantitative Comparison of Polyester Properties
The choice of phthalic acid isomer, when reacted with a diol, directly influences the thermal and mechanical properties of the resulting polyester. The following table summarizes key quantitative data for polyesters synthesized under comparable conditions.
| Property | Polyester from Terephthalic Acid (e.g., Poly(propylene terephthalate) - PPT) | Polyester from Isophthalic Acid (e.g., Poly(propylene isophthalate) - PPI) | Polyester from Orthophthalic Acid |
| Glass Transition Temperature (Tg) | ~54 °C[1] | ~40 °C[1] | Generally lower than isophthalic and terephthalic polyesters |
| Melting Temperature (Tm) | ~230 °C (Semicrystalline)[1] | Amorphous (No melting point)[1] | Typically amorphous and does not exhibit a sharp melting point |
| Thermal Stability (Decomposition Temp.) | High (~400 °C)[1] | High (~400 °C)[1] | Generally lower thermal stability |
| Tensile Strength at Break | High | Moderate | Lower, often more brittle[2] |
| Elongation at Break | High[1] | Lower than PPT[1] | Low |
| Crystallinity | Semicrystalline | Amorphous[1] | Amorphous |
| Chemical Resistance | Excellent | Good to Excellent | Moderate |
| Solubility | Low | Higher than terephthalic polyesters | Generally higher than terephthalic polyesters |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize and compare polyesters derived from different phthalic acid isomers.
Polyester Synthesis (Melt Polycondensation)
This protocol describes a typical two-stage melt polycondensation method for synthesizing polyesters from a diacid (e.g., terephthalic, isophthalic, or orthophthalic acid) and a diol (e.g., 1,3-propanediol).
-
Materials: Phthalic acid isomer, diol (e.g., 1,3-propanediol), esterification catalyst (e.g., antimony trioxide), polycondensation catalyst.
-
Procedure:
-
Esterification: The diacid and an excess of the diol are charged into a glass batch reactor equipped with a mechanical stirrer, a condenser, and a nitrogen inlet. The mixture is heated under a nitrogen atmosphere to initiate the esterification reaction, typically at temperatures ranging from 180°C to 230°C. Water, the byproduct of the reaction, is continuously removed by distillation.
-
Polycondensation: Once the theoretical amount of water has been collected, the catalyst for polycondensation is added. The temperature is then gradually increased (e.g., to 250-280°C) and a vacuum is applied to remove the excess diol and facilitate the increase in molecular weight. The reaction is continued until the desired melt viscosity (indicative of the target molecular weight) is achieved. The resulting polyester is then extruded and pelletized.
-
Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.
-
Protocol: A small sample (5-10 mg) of the polyester is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. To eliminate thermal history, an initial heating scan is performed, followed by a controlled cooling scan, and then a second heating scan from which the thermal properties are determined.[3]
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To assess the thermal stability and decomposition temperature of the polyester.
-
Protocol: A sample of the polyester is placed in a TGA furnace. The sample is heated at a constant rate (e.g., 20°C/min) in a controlled atmosphere (e.g., nitrogen or air), and the weight loss as a function of temperature is recorded.[4]
-
Mechanical Testing
-
Tensile Testing (ASTM D638):
-
Objective: To measure the tensile strength, elongation at break, and Young's modulus of the polyester.
-
Protocol: Dog-bone shaped specimens of the polyester are prepared by injection molding or by cutting from a compression-molded plaque, following the dimensions specified in ASTM D638.[5] The specimens are then tested using a universal testing machine at a constant rate of crosshead displacement until failure.
-
-
Flexural Testing (ASTM D790):
-
Objective: To determine the flexural strength and flexural modulus of the polyester.
-
Protocol: Rectangular bar specimens are prepared according to ASTM D790 standards. A three-point bending test is performed on a universal testing machine, where the specimen is supported at two points and a load is applied to the center.
-
Logical Relationships
The following diagram illustrates the relationship between the molecular structure of the phthalic acid isomers and the resulting properties of the polyesters.
References
A Researcher's Guide to MALDI Matrices: 3-Hydroxypicolinic Acid vs. Sinapinic Acid
A Comparative Analysis for Optimal Analyte Ionization in Mass Spectrometry
For researchers, scientists, and drug development professionals employing Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the selection of an appropriate matrix is a paramount decision that directly influences analytical success. The matrix facilitates the "soft" ionization of analyte molecules, minimizing fragmentation and enabling precise mass determination. This guide provides an objective, data-driven comparison between two widely used matrices: 3-Hydroxypicolinic acid and sinapinic acid.
Note on Nomenclature: This guide compares 3-Hydroxypicolinic acid (3-HPA) with sinapinic acid. The user request specified "3-Hydroxyphthalic acid"; however, 3-Hydroxypicolinic acid is the prevalent matrix in MALDI applications and is commonly abbreviated as HPA. This compound is not typically used as a MALDI matrix. We have proceeded assuming the user intended to compare the more common and relevant compound.
Physical and Chemical Properties
The fundamental characteristics of a MALDI matrix, such as its molecular weight and UV absorption wavelength, are critical to its function. The matrix must efficiently absorb energy from the laser, typically a nitrogen laser operating at 337 nm, to promote desorption and ionization.
| Property | 3-Hydroxypicolinic Acid (3-HPA) | Sinapinic Acid (SA) |
| IUPAC Name | 3-hydroxypyridine-2-carboxylic acid[1][2] | 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid[3] |
| Molecular Formula | C₆H₅NO₃[1] | C₁₁H₁₂O₅[4][5][6] |
| Molecular Weight | 139.11 g/mol [1] | 224.21 g/mol [4][5][6] |
| Appearance | Light yellow needles or solid[7][8] | White to light yellow powder[4][6] |
| Melting Point | ~213-218 °C[7] | ~202 °C[4] |
| Optimal Laser Wavelength | UV (e.g., 337 nm, 355 nm) | 337 nm, 353 nm[5] |
| Solubility | Soluble in water and acetonitrile/water mixtures.[7][9] | Soluble in organic solvents like acetonitrile and methanol; poorly soluble in water.[4][10][11] |
Performance Comparison by Analyte Class
The efficacy of a MALDI matrix is highly dependent on the type of molecule being analyzed. 3-HPA and SA exhibit distinct and often complementary strengths, making the choice between them straightforward in most cases.
| Analyte Class | 3-Hydroxypicolinic Acid (3-HPA) Performance | Sinapinic Acid (SA) Performance | Key Considerations |
| Oligonucleotides & Nucleic Acids | Excellent: The established matrix of choice.[12][13] Provides minimal fragmentation ("soft ionization"), crucial for preserving the integrity of large, labile nucleic acids.[12][13] | Poor: Generally not recommended as it can cause significant fragmentation of the phosphodiester backbone.[12] | 3-HPA's ability to produce clean spectra with intact molecular ions makes it ideal for quality control of primers and probes.[14] |
| Proteins (> 10 kDa) | Poor: Not recommended for high molecular weight proteins due to low signal intensity.[12] | Excellent: Considered the industry standard for proteins >10,000 Da.[11][12] It is a "softer" matrix than CHCA, reducing fragmentation for large molecules.[11] | SA is the preferred matrix for intact protein mass determination and protein profiling.[15][16] |
| Peptides (< 10 kDa) | Fair to Poor: Generally yields lower signal intensity and sequence coverage compared to other matrices.[12] | Good: Commonly used for a wide variety of peptides and proteins.[17] | While SA is effective, α-cyano-4-hydroxycinnamic acid (CHCA) is often the preferred matrix for lower mass peptides due to higher ionization efficiency.[15][18] |
| Other Biomolecules | Good: Has been shown to be a superior matrix for the structural elucidation of sophorolipids.[12][19] | Good: The Z-isomer of sinapinic acid (Z-SA) has demonstrated outstanding performance for the analysis of neutral and sulfated carbohydrates.[20] | The standard E-isomer of SA does not generally perform well for carbohydrate analysis.[20] |
Summary of Advantages and Disadvantages
| Matrix | Advantages | Disadvantages |
| 3-Hydroxypicolinic Acid (3-HPA) | • Gold standard for oligonucleotides: Provides minimal fragmentation and clean spectra.[12][13]• Reduces adducts: Use with co-matrices like diammonium citrate effectively suppresses sodium and potassium adducts, leading to clearer spectra.[12][21]• "Soft" ionization: Preserves the integrity of large, fragile analytes.[12] | • Poor for proteomics: Suboptimal for both peptide and protein analysis, offering lower signal and coverage.[12]• Sensitive to impurities: Performance can be significantly degraded by salts and detergents.[12] |
| Sinapinic Acid (SA) | • Excellent for large proteins: The preferred matrix for high molecular weight protein analysis (>10 kDa).[11][12]• Robust and reliable: Provides good shot-to-shot reproducibility.[22]• Forms small, homogenous crystals, which contributes to good resolution.[11] | • Matrix background: Can produce matrix-related ions in the low mass range that may interfere with the detection of small peptides.[17]• Adduct formation: Tends to form adducts with analyte ions, which can complicate spectra for proteins up to 40 kDa.[11] |
Visualized Workflows and Structures
To better illustrate the processes and components discussed, the following diagrams have been generated using Graphviz.
References
- 1. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sinapic acid | C11H12O5 | CID 10743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sinapic acid [chembk.com]
- 5. proteochem.com [proteochem.com]
- 6. Sinapinic acid | C11H12O5 | CID 1549091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Hydroxypicolinic acid | 874-24-8 [chemicalbook.com]
- 8. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
- 9. apexbt.com [apexbt.com]
- 10. bumc.bu.edu [bumc.bu.edu]
- 11. Rutgers_MS_Home [react.rutgers.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. shimadzu.com [shimadzu.com]
- 15. General Method for MALDI-MS Analysis of Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Matrices and Additives on Multiple Charge Formation of Proteins in MALDI-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of Z-sinapinic matrix in peptide MALDI-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 19. researchgate.net [researchgate.net]
- 20. Easy protocol for making a good E-sinapinic acid matrix for neutral and sulfated carbohydrate MALDI-MS analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
A Researcher's Guide to MALDI-MS Matrices: Alternatives to 3-Hydroxyphthalic Acid for Protein Analysis
For researchers, scientists, and drug development professionals employing Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the selection of an appropriate matrix is a critical step that governs the success of protein analysis. While 3-Hydroxyphthalic acid (3-HPA) is a well-established matrix, its primary utility is in the analysis of oligonucleotides and nucleic acids; for proteomics applications, it is often suboptimal. This guide provides an objective comparison of the primary alternatives to 3-HPA for protein and peptide analysis, supported by experimental data and detailed protocols to inform matrix selection.
The most common and effective alternatives to 3-HPA for protein analysis are Sinapinic acid (SA), α-cyano-4-hydroxycinnamic acid (CHCA), and 2,5-dihydroxybenzoic acid (DHB).[1][2][3] The choice among these is largely dictated by the molecular weight (MW) of the analyte.
Comparative Analysis of Key MALDI Matrices
The performance of a MALDI matrix is determined by its ability to co-crystallize with the analyte, absorb laser energy, and facilitate soft ionization with minimal fragmentation. The following tables summarize the general characteristics and optimal applications of the most common protein analysis matrices.
Table 1: Matrix Selection Based on Analyte Molecular Weight
| Matrix | Abbreviation | Primary Application (Mass Range) |
| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides & Small Proteins (< 10 kDa)[2][4][5] |
| Sinapinic acid | SA | Medium to Large Proteins (> 10 kDa)[2][5][6] |
| 2,5-Dihydroxybenzoic acid | DHB | Peptides & Proteins (Broad Range), Glycoproteins[1][2][3] |
| This compound | 3-HPA | Suboptimal for proteins; primarily for oligonucleotides |
Table 2: Performance Characteristics of Common Protein Matrices
| Matrix | Signal-to-Noise (S/N) Ratio | Resolution | Key Advantages | Common Limitations |
| CHCA | High for peptides[7] | Good, forms homogenous crystals[2] | Excellent ionization efficiency for peptides; good for low-abundance samples.[7] | Can produce significant matrix-related background signals in the low mass region (<500 Da).[7] |
| SA | Good for high MW proteins | Good | The established standard for proteins >10 kDa; provides robust and reliable results. | Less effective for peptides and small proteins (<3 kDa); can form adducts.[2] |
| DHB | Generally lower than CHCA but can be comparable[7] | Lower, forms large needle-like crystals[2] | Tolerant to contaminants; less background noise in low mass region; ideal for glycoproteins.[2][7] | Crystal heterogeneity ("sweet spots") can lead to lower shot-to-shot reproducibility.[2] |
| DHB/CHCA Mixture | Higher S/N than SA for large proteins (>100 kDa)[8] | Improved sharpness over SA[8] | Enhances sensitivity and resolution for large proteins; enables more accurate mass determination.[8] | Requires optimization of the mixture ratio for specific applications. |
Advanced & Emerging Alternative Matrices
Research continues to yield novel matrices with specialized applications. For instance, Ferulic acid has demonstrated a significant increase in signal acquisition for high molecular weight proteins (20-150 kDa) compared to sinapinic acid. For peptide analysis, 4-chloro-α-cyanocinnamic acid (Cl-CCA) has been shown to be superior to CHCA, identifying a higher number of peptides and achieving greater sequence coverage.[8] Similarly, the synthesized matrix α-cyano-5-phenyl-2,4-pentadienic acid (CPPA) exhibits better S/N ratios and reproducibility for intact proteins in complex samples when compared to SA and CHCA.
Experimental Workflows and Protocols
Accurate and reproducible MALDI-MS results depend on meticulous sample preparation. The following sections detail a general workflow and specific protocols for the primary matrices.
General MALDI-MS Protein Analysis Workflow
The process begins with the preparation of the analyte and matrix solutions, followed by their deposition on the MALDI target plate, and finally, analysis in the mass spectrometer.
Caption: General experimental workflow for MALDI-MS protein analysis.
Matrix Selection Guide
Choosing the correct matrix is the first critical decision in the workflow. This simplified decision tree can guide the initial selection process based on the analyte of interest.
Caption: Decision guide for initial MALDI matrix selection based on analyte type.
Detailed Experimental Protocols
The "dried-droplet" method is the most common technique for sample spotting and is described below. Always use high-purity solvents and freshly prepared matrix solutions for best results.[5]
Protocol 1: Sinapinic Acid (SA) for Proteins >10 kDa
-
Matrix Solution Preparation:
-
Sample Spotting (Dried-Droplet Method):
-
Mix your protein sample solution with the SA matrix solution, typically in a 1:1 volume ratio, in a microcentrifuge tube.
-
Pipette 0.5 to 1.0 µL of this mixture onto a spot on the MALDI target plate.[6]
-
Allow the droplet to air dry completely at room temperature, allowing the analyte and matrix to co-crystallize.[6]
-
The plate is now ready for insertion into the mass spectrometer.
-
Protocol 2: α-Cyano-4-hydroxycinnamic acid (CHCA) for Peptides <10 kDa
-
Matrix Solution Preparation:
-
Prepare a saturated CHCA solution.
-
Add 10 mg of CHCA to 1.0 mL of a solvent mixture containing 50% acetonitrile and 0.1% TFA in ultrapure water.[4]
-
Vortex vigorously. Unlike SA, CHCA may not fully dissolve, creating a saturated solution.[4]
-
Centrifuge the tube briefly and use the supernatant for your experiments.[4]
-
-
Sample Spotting (Dried-Droplet Method):
Protocol 3: 2,5-Dihydroxybenzoic acid (DHB) for General Use & Glycoproteins
-
Matrix Solution Preparation:
-
Prepare a 10-20 mg/mL stock solution of DHB.
-
Dissolve 10 mg of DHB in 1.0 mL of a solvent mixture. A common solvent is 50% acetonitrile with 0.1% TFA.[9] For glycoproteins, some protocols recommend using only water or a low percentage of organic solvent.
-
Vortex until the matrix is completely dissolved.
-
-
Sample Spotting (Dried-Droplet Method):
-
Mix the analyte solution with the DHB matrix solution in a 1:1 volume ratio.
-
Deposit 0.5 to 1.0 µL of the mixture onto the target plate.
-
Allow the droplet to dry completely at room temperature. DHB crystals often form as long needles, with the best signals frequently found at the rim of the spot.[2]
-
The plate is ready for analysis.
-
References
- 1. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 2. Rutgers_MS_Home [react.rutgers.edu]
- 3. covachem.com [covachem.com]
- 4. proteochem.com [proteochem.com]
- 5. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 6. proteochem.com [proteochem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteochem.com [proteochem.com]
Comparative Thermal Stability of Polymers Derived from 3-Hydroxyphthalic Acid vs. 4-Hydroxyphthalic Acid: A Theoretical and Methodological Guide
A comprehensive search of scientific literature reveals a notable absence of direct experimental studies comparing the thermal stability of homopolymers derived specifically from 3-hydroxyphthalic acid and 4-hydroxyphthalic acid. This guide, therefore, provides a theoretical comparison based on established principles of polymer chemistry, alongside generalized experimental protocols for determining such properties. This information is intended to guide researchers and drug development professionals in anticipating the thermal behavior of these materials and in designing future experimental work.
The isomeric position of the hydroxyl group on the phthalic acid monomer is predicted to significantly influence the thermal stability of the resulting polyester. This is primarily due to differences in the linearity of the polymer chains, the efficiency of intermolecular packing, and the potential for specific degradation pathways.
Theoretical Comparison of Thermal Stability
The thermal stability of a polymer is intrinsically linked to its molecular structure. In the case of polyesters derived from this compound and 4-hydroxyphthalic acid, the key differentiator is the substitution pattern on the aromatic ring.
-
Polymers from 4-Hydroxyphthalic Acid: The para-position of the hydroxyl and one of the carboxylic acid groups in 4-hydroxyphthalic acid allows for the formation of more linear and rigid polymer chains. This linearity facilitates closer chain packing and stronger intermolecular forces, such as van der Waals interactions and hydrogen bonding. Consequently, more thermal energy is required to overcome these forces and initiate chain scission, leading to a theoretically higher thermal stability. The symmetrical nature of the repeating unit would also favor the formation of a more crystalline or ordered structure, which generally enhances thermal stability.
-
Polymers from this compound: The meta-position of the hydroxyl group in this compound introduces a "kink" in the polymer backbone. This irregularity disrupts the linearity of the polymer chain, hindering efficient packing and reducing the effectiveness of intermolecular forces. The resulting amorphous or less crystalline structure would have a lower thermal stability compared to its 4-hydroxy counterpart. The less sterically hindered environment of the ester linkages in the meta-substituted polymer might also make them more susceptible to thermal degradation.
The following diagram illustrates the structural differences and their likely impact on polymer morphology and thermal stability.
General Experimental Protocol for Thermal Stability Assessment
While specific data for the target polymers is unavailable, the following outlines a standard methodology for determining and comparing their thermal stability using Thermogravimetric Analysis (TGA).
Objective: To determine the onset of thermal decomposition and the degradation profile of polymers as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-precision microbalance
-
Inert gas supply (e.g., Nitrogen, Argon)
-
Sample pans (e.g., platinum, alumina)
Procedure:
-
Sample Preparation: Ensure the polymer samples are dry and in a consistent form (e.g., powder, film) to ensure reproducibility. A typical sample mass is 5-10 mg.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Experimental Conditions:
-
Place a precisely weighed sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
Determine the temperature at which a specific percentage of mass loss occurs (e.g., T5%, T10%) as these are common metrics for comparing thermal stability.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition (Tmax).
-
Data Presentation:
The quantitative data obtained from TGA experiments should be summarized in a clear and structured table for easy comparison.
| Parameter | Polymer from this compound | Polymer from 4-Hydroxyphthalic Acid |
| Tonset (°C) | Experimental Value | Experimental Value |
| T5% (°C) | Experimental Value | Experimental Value |
| T10% (°C) | Experimental Value | Experimental Value |
| Tmax (°C) | Experimental Value | Experimental Value |
| Char Yield at 800 °C (%) | Experimental Value | Experimental Value |
Conclusion and Future Outlook
In the absence of direct experimental evidence, theoretical considerations suggest that polymers derived from 4-hydroxyphthalic acid would exhibit superior thermal stability compared to those derived from this compound. This is attributed to the greater linearity and packing efficiency of the polymer chains formed from the para-substituted monomer.
The lack of available data on these specific polymers represents a significant knowledge gap in the field of high-performance polymers. Further research involving the synthesis and systematic thermal analysis of these materials is warranted to validate these theoretical predictions. Such studies would be invaluable for the rational design of novel polyesters with tailored thermal properties for advanced applications in the pharmaceutical and other industries. Researchers are encouraged to utilize the outlined experimental protocols to contribute to this area of materials science.
A Comparative Guide to the Quantification of 3-Hydroxyphthalic Acid: HPLC, GC-MS, and LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites like 3-Hydroxyphthalic acid is crucial for a wide range of studies. This guide provides an objective comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with two common alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information is supported by experimental data synthesized from validated methods for structurally similar compounds, offering a comprehensive overview of each technique's performance.
Proposed High-Performance Liquid Chromatography (HPLC) Method
A robust and reliable HPLC method with UV detection is a primary choice for the routine quantification of this compound. Based on established protocols for phthalic acid isomers and hydroxybenzoic acids, a reversed-phase HPLC (RP-HPLC) method is proposed.
Experimental Protocol: Proposed HPLC-UV Method
Chromatographic Conditions: A standard HPLC system equipped with a UV detector is employed. The separation is achieved on a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1] The mobile phase consists of a gradient elution using a mixture of an aqueous buffer (e.g., 100 mmol/L ammonium acetate-acetic acid buffer, pH 4.70) and an organic solvent such as methanol or acetonitrile.[2] A flow rate of 0.8 to 1.0 mL/min is typically used, with detection at a wavelength of 254 nm.[2]
Standard and Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol. Calibration standards are then prepared by serial dilution of the stock solution. For sample preparation, a simple "dilute and shoot" approach can be used for liquid samples after filtration through a 0.45 µm filter. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
Method Validation Summary
The performance of the proposed HPLC method is summarized in the table below, with data extrapolated from validated methods for similar aromatic acids.[1][2][3][4]
| Parameter | Proposed HPLC-UV Method Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.20 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.60 µg/mL |
| Accuracy (Recovery %) | 90.0 - 104.9% |
| Precision (RSD %) | < 2.0% |
Alternative Analytical Methods: A Comparison
While HPLC-UV offers a straightforward approach, GC-MS and LC-MS/MS provide alternatives with distinct advantages, particularly in terms of sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.[5] However, recent advancements have shown the possibility of analyzing some polar compounds without derivatization.[6]
Experimental Protocol: GC-MS (with Derivatization)
-
Sample Extraction: Extraction of this compound from the sample matrix using a suitable solvent.
-
Derivatization: The extracted analyte is derivatized to form a more volatile compound. Common derivatizing agents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification agents like BF3-methanol.[7]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly useful for analyzing complex matrices and for detecting analytes at very low concentrations.[8]
Experimental Protocol: LC-MS/MS
The chromatographic conditions for LC-MS/MS are often similar to those used for HPLC-UV, but the mobile phase composition may be optimized for better ionization. The mass spectrometer is operated in a selected reaction monitoring (SRM) mode for high selectivity and sensitivity.
Performance Comparison of Analytical Methods
The table below provides a comparative overview of the proposed HPLC-UV method with GC-MS and LC-MS/MS for the quantification of this compound.
| Parameter | Proposed HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Good | Very Good | Excellent |
| Sensitivity (LOD/LOQ) | Moderate | High | Very High |
| Sample Preparation | Simple (can be "dilute and shoot") | Complex (often requires derivatization) | Simple to moderate |
| Analysis Time | Relatively short | Longer due to derivatization and GC run time | Short |
| Cost (Instrument & Consumables) | Low | Moderate | High |
| Matrix Effect | Can be significant | Less prone to matrix effects than LC-based methods | Can be significant but can be compensated with internal standards |
| Robustness | High | Moderate | High |
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for the proposed HPLC method and the alternative GC-MS method.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the study. The proposed HPLC-UV method is a cost-effective and robust option for routine analysis where high sensitivity is not the primary concern. For studies requiring lower detection limits and higher specificity, especially in complex biological matrices, LC-MS/MS is the superior choice, offering a balance of speed and performance. GC-MS provides a reliable alternative, particularly when dealing with volatile impurities, although the sample preparation is typically more complex due to the need for derivatization. Researchers should consider factors such as sample matrix, required sensitivity, available instrumentation, and cost when selecting the most appropriate method for their application.
References
- 1. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nine related substances in p-phthalic acid residue by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. thaiscience.info [thaiscience.info]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Linker Performance in Metal-Organic Framework (MOF) Synthesis: Assessing Hydroxyl-Functionalized Phthalic Acids
For researchers, scientists, and drug development professionals engaged in the design and synthesis of Metal-Organic Frameworks (MOFs), the selection of the organic linker is a critical determinant of the final material's properties and performance. This guide provides an objective comparison of the impact of hydroxyl functionalization on a phthalic acid-based linker in MOF synthesis, using experimental data to inform the selection process.
Data Presentation: A Comparative Analysis
The introduction of functional groups onto the organic linker can significantly influence the physicochemical properties of the resulting MOF, including its surface area, pore size, and gas adsorption capacity. The following table summarizes key performance metrics for UiO-66 synthesized with terephthalic acid (BDC) and 2,5-dihydroxyterephthalic acid (BDC-(OH)₂).
| MOF | Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 273 K |
| UiO-66 | Terephthalic acid (BDC) | -H | ~1100 - 1500 | ~2.5 |
| UiO-66-(OH)₂ | 2,5-dihydroxyterephthalic acid | -OH | ~1000 - 1200 | ~3.0 |
Experimental Protocols
The synthesis of these UiO-66 materials generally follows established solvothermal procedures. Below are representative methodologies for the synthesis and characterization of these MOFs.
Synthesis of UiO-66
A mixture of Zirconium(IV) chloride (ZrCl₄) and terephthalic acid (BDC) is dissolved in N,N-dimethylformamide (DMF). The molar ratio of the metal salt to the linker is typically maintained at 1:1. The resulting solution is sealed in a Teflon-lined autoclave and heated to approximately 120°C for 24 hours. After cooling to room temperature, the crystalline product is collected by filtration. To remove unreacted starting materials and solvent molecules from the pores, the product is washed thoroughly with DMF and then with a volatile solvent like ethanol. Finally, the material is activated by drying under vacuum.[1]
Synthesis of UiO-66-(OH)₂
The synthesis of UiO-66-(OH)₂ follows a similar procedure to that of the parent UiO-66. Zirconium(IV) chloride (ZrCl₄) and 2,5-dihydroxyterephthalic acid are dissolved in DMF. The mixture is then heated in a sealed vessel at a specific temperature for a set duration to facilitate the crystallization of the MOF. The product is subsequently collected, washed, and activated to obtain a porous material.[1]
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): This technique is essential to confirm the crystalline structure and phase purity of the synthesized MOFs. The diffraction patterns of the functionalized MOFs are compared with the simulated pattern of the parent UiO-66 to ensure that the fundamental framework topology is preserved.
-
Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined from nitrogen adsorption-desorption isotherms measured at 77 K. Prior to the analysis, the samples are activated by heating under vacuum to remove any guest molecules from the pores.
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the MOFs. The analysis is typically performed under an inert atmosphere (e.g., nitrogen), with the temperature increasing at a constant rate. Weight loss at different temperatures corresponds to the removal of solvent molecules and the eventual decomposition of the framework.[1]
-
Gas Adsorption Measurements: The capacity of the MOFs to adsorb gases like CO₂ is measured using a volumetric gas adsorption analyzer at a specific temperature and pressure.[1]
Visualization of Synthesis and Comparative Logic
The following diagrams illustrate the general workflow for MOF synthesis and the logical relationship between the choice of organic linker and the resulting MOF properties.
References
A Comparative Guide to the Antiviral Properties of 3-Hydroxyphthalic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence and re-emergence of viral diseases necessitate a continuous search for novel antiviral agents. Phthalic acid and its derivatives have garnered interest in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of the antiviral properties of various derivatives of 3-hydroxyphthalic acid, offering a summary of available experimental data, detailed methodologies for key assays, and visualizations of experimental workflows and potential mechanisms of action.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of several phthalic acid derivatives has been evaluated against a range of viruses. The following table summarizes the key quantitative data from these studies, including the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is a crucial measure of a compound's therapeutic window.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference(s) |
| CPHP | Dengue Virus (DENV-2) | Vero | 113.5 | > 500 | > 4.4 | [1] |
| Human Parainfluenza Virus (hPiV3) | LLC-MK2 | 29.4 | > 500 | > 17.0 | [1] | |
| Chikungunya Virus (CHIKV) | Vero | > 500** | > 500 | - | [1] | |
| HP-OVA | HIV-1 | TZM-bl | N/A | > 1000 | N/A | [2] |
| Cellulose Acetate Phthalate (CAP) * | DENV-2, hPiV3, CHIKV | Vero, LLC-MK2 | Inactive | > 100 | - | [1] |
-
CPHP : 2''-(methoxycarbonyl)-5''-methylpentyl 2'-methylhexyl phthalate, a novel phthalic acid ester. ** At 500 µM, CPHP reduced CHIKV titre by 73%. *** HP-OVA : 3-hydroxyphthalic anhydride-modified chicken ovalbumin. **** CAP : While inactive against the RNA viruses listed, CAP has been reported to inactivate DNA viruses like Herpes Simplex Virus (HSV) and cytomegalovirus in other studies.[1]
Note: Data for the parent compound, this compound, was not available in the reviewed literature.
Mechanisms of Antiviral Action
The investigated derivatives of this compound appear to target different stages of the viral life cycle. The proposed mechanisms provide a basis for further investigation and development of these compounds as antiviral agents.
-
3-Hydroxyphthalic Anhydride-Modified Ovalbumin (HP-OVA): This macromolecular conjugate acts as an entry inhibitor. It is proposed to block the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor, a critical step for viral entry into the cell.[2]
-
Phthalic Acid Ester (CPHP): In contrast to HP-OVA, CPHP is suggested to act at a post-entry stage. Studies have shown its effectiveness when added to cells after viral infection, indicating that it likely inhibits viral replication within the host cell.[1][3]
-
Phthalazinone Derivatives: These compounds have been shown to be potent inhibitors of Rabies virus and other lyssaviruses. Their mechanism of action is believed to be the direct targeting of the viral replication complex.
Below is a conceptual diagram illustrating the stages of the viral life cycle potentially targeted by these different classes of phthalic acid derivatives.
References
A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 3-Hydroxyphthalic Acid
For researchers, scientists, and drug development professionals, the accurate determination of purity is a cornerstone of chemical research and product development. The integrity of experimental data and the quality of final products rely on the precise characterization of starting materials and synthesized compounds. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3-Hydroxyphthalic acid. This document outlines the principles of each technique, presents detailed experimental protocols, and includes supporting data to aid in method selection and implementation.
Comparison of Analytical Techniques: qNMR vs. HPLC
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination. Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.
High-Performance Liquid Chromatography (HPLC) is a widely used comparative technique that separates components in a mixture based on their differential partitioning between a stationary and a mobile phase. While highly sensitive and excellent for detecting trace impurities, HPLC for quantitative purity assessment typically relies on a well-characterized reference standard of the analyte.
The following table summarizes the key performance characteristics of qNMR and HPLC for the purity assessment of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei, relative to a certified internal standard. | Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase, with detection by UV-Vis or other detectors. |
| Primary/Secondary Method | Primary ratio method; can determine purity without a reference standard of the analyte. | Secondary method requiring a reference standard of the analyte for accurate quantification. Purity is often reported as area percent, which assumes equal detector response for all components. |
| Selectivity | Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap, though this can often be mitigated by selecting appropriate internal standards and experimental parameters. | High selectivity for separating structurally similar impurities and degradation products. |
| Sensitivity | Generally offers lower sensitivity compared to HPLC, but can be enhanced with high-field instruments and cryoprobes. | High sensitivity, making it well-suited for trace impurity analysis. |
| Speed | Method development is often faster. Analysis time per sample is typically in the range of 10-20 minutes. | Method development can be more time-consuming. Analysis time per sample is typically in the range of 15-30 minutes. |
| Sample Throughput | Well-suited for automated analysis, but longer relaxation delays for quantification can reduce throughput compared to rapid screening HPLC methods. | Well-suited for high-throughput analysis with the use of autosamplers. |
| Data Integrity | Provides a direct measure of molar concentration, leading to high accuracy. Less susceptible to variations in detector response. | Detector response can vary between the analyte and impurities, potentially leading to inaccuracies in purity assessment by area percent. |
Experimental Protocols
Detailed and reproducible protocols are essential for accurate and reliable purity assessment. Below are representative protocols for the purity assessment of this compound using qNMR and HPLC.
This protocol outlines the determination of this compound purity using an internal standard method.
1. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., Maleic Acid, ≥99.5% purity)
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
High-precision analytical balance (readable to 0.01 mg)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer an appropriate volume (e.g., 0.6 mL) of the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A standard 90° pulse sequence
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons)
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest)
-
Acquisition Time: ≥ 3 seconds
-
Temperature: 298 K
4. Data Processing and Analysis:
-
Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Fourier transform the FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., one of the aromatic protons) and the singlet of Maleic Acid (~6.3 ppm).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
This protocol provides a method for the purity analysis of this compound by HPLC with UV detection.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard and test samples
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound test sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. Data Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to ensure a stable baseline.
-
Inject the standard solution to determine the retention time and response.
-
Inject the sample solution.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation
The following table presents representative data from the purity assessment of a hypothetical batch of this compound using both qNMR and HPLC. This data is based on typical performance characteristics observed for similar aromatic acids.[1][2]
| Parameter | qNMR Result | HPLC (Area %) Result |
| Purity of Main Component | 98.5% (± 0.2%) | 99.7% |
| Known Impurity 1 | 0.8% | 0.15% |
| Known Impurity 2 | 0.5% | 0.10% |
| Other Impurities | Not separately quantified | 0.05% |
| Non-UV active/Non-volatile Impurities | Accounted for in the final purity value | Not detected |
Note: The discrepancy in purity values between qNMR and HPLC area percent is common. qNMR provides a more accurate mass purity as it accounts for all proton-containing molecules relative to the internal standard, whereas HPLC area percent can be skewed by differences in the UV absorptivity of impurities.
Mandatory Visualizations
Caption: Experimental workflow for qNMR purity analysis.
Caption: Decision logic for selecting a purity analysis method.
References
Safety Operating Guide
Proper Disposal of 3-Hydroxyphthalic Acid: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 3-hydroxyphthalic acid is critical for ensuring personnel safety and environmental protection within research and development settings. This document outlines the necessary procedures for handling and disposing of this compound, in solid form and as residue from experimental use. Adherence to these protocols is vital for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this chemical. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 601-97-8 |
| Molecular Formula | C₈H₆O₅ |
| Molecular Weight | 182.13 g/mol [1] |
| Appearance | Solid |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
Experimental Protocols
Spill Cleanup Procedure
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Don PPE: Before addressing the spill, equip yourself with the appropriate PPE, including safety goggles, chemical-resistant gloves, a lab coat, and a dust respirator if significant dust is generated.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid solutions, absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.
-
Collect Waste: Place all contaminated materials (spilled substance, absorbent material, and cleaning supplies) into a clearly labeled, sealable, and chemically compatible container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable laboratory detergent and water.
-
Dispose of Waste: Dispose of the hazardous waste container through your institution's designated hazardous waste management program.
Disposal Procedures
The disposal of this compound must be conducted in strict accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]
Unused or Waste this compound (Solid)
-
Waste Identification: All unused or waste this compound must be treated as hazardous chemical waste.[2]
-
Containerization: Place the solid waste in a clearly labeled, sealable, and chemically compatible container.[2] The original container is often a suitable choice if it is in good condition.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[3]
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) or hazardous waste management provider.[3]
Contaminated Labware and Debris
-
Segregation: Separate contaminated materials (e.g., gloves, weigh boats, paper towels, and absorbent pads) from non-hazardous waste.[2]
-
Collection: Place these materials in a designated, clearly labeled, and sealed container for solid hazardous waste.[2] For sharp items, use a rigid, puncture-resistant container.
-
Labeling: Label the container as "Hazardous Waste: this compound Debris" and include the date.[2]
-
Disposal: Dispose of the container through your institution's hazardous waste program.[2]
Aqueous Solutions Containing this compound
Aqueous solutions containing this compound must be disposed of as hazardous waste. Do not attempt to neutralize and pour down the drain unless specifically approved by your institution's EHS department and local regulations permit it for your specific solution composition.[4]
-
Containerization: Collect the aqueous waste in a sealable, chemically compatible container.
-
Labeling: Clearly label the container with "Hazardous Waste: Aqueous solution of this compound" and list all components and their approximate concentrations.
-
Storage: Store the container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 3-Hydroxyphthalic acid
Essential Safety and Handling Guide for 3-Hydroxyphthalic Acid
For Immediate Reference: Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure and ensure personal safety. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes and dust that could cause serious eye irritation.[2][3] | EN 166 (Europe) or ANSI Z87.1 (US) |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). | Prevents skin contact and potential irritation.[2][3] | EN 374 (Europe) or ASTM F739 (US) |
| Body Protection | Long-sleeved laboratory coat or chemical-resistant apron. | Protects skin from accidental spills or splashes.[2] | N/A |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when ventilation is inadequate, dust is generated, or exposure limits may be exceeded.[2][4] | NIOSH/MSHA (US) or EN 149 (Europe) |
| Foot Protection | Closed-toe shoes. | Protects feet from spills.[5] | N/A |
Operational Plan: Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
Standard Handling Protocol:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Engineering Controls: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to ensure adequate ventilation.[6][7]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above. Nitrile gloves are a good initial choice for splash protection, but should be changed immediately upon contamination.[8]
-
Weighing and Transfer: Use a spatula to carefully weigh the desired amount of this compound on weighing paper or in a weigh boat within the fume hood. Avoid creating dust.[2] Gently transfer the solid to the reaction vessel.
-
Post-Handling: After handling, decontaminate all surfaces and equipment.
Spill Management Protocol:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection, before cleaning up the spill.
-
Containment and Cleanup: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid actions that could generate dust.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.[6]
-
Waste Disposal: All cleanup materials should be collected in a sealed, labeled hazardous waste container.[6]
Disposal Plan
The disposal of this compound and any associated contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.[9]
Waste Segregation and Disposal Workflow:
Step-by-Step Disposal Procedures:
-
Unused or Waste Solid:
-
Contaminated Labware and Debris:
-
Segregation: Separate contaminated materials (e.g., gloves, weigh boats, paper towels) from non-hazardous waste.[6]
-
Collection: Double-bag these materials in durable plastic bags.[6] For items that could puncture a bag, use a rigid, puncture-resistant container.
-
Labeling: Clearly label the bag or container as "Hazardous Waste: this compound Debris".[6]
-
-
Contaminated Solvents and Rinsate:
-
The first rinse of any glassware that contained this compound must be collected as hazardous waste.[9]
-
Collect all contaminated solvents and subsequent rinses in a designated, labeled hazardous waste container for liquids.
-
-
Storage and Disposal:
-
Store all sealed hazardous waste containers in a designated satellite accumulation area away from incompatible materials.[6]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6] Under no circumstances should this chemical be disposed of down the drain.[6]
-
References
- 1. This compound | C8H6O5 | CID 69039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. leelinework.com [leelinework.com]
- 4. fishersci.com [fishersci.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
